Desmethyl Cisatracurium Besylate
Description
Properties
Molecular Formula |
C₅₈H₇₄N₂O₁₅S |
|---|---|
Molecular Weight |
1071.28 |
Synonyms |
(1R,2R)-1-(3,4-Dimethoxybenzyl)-2-(3-((5-((3-((R)-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propanoyl)oxy)pentyl)oxy)-3-oxopropyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium Benzenesulfonate; Atracurium Imp |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Desmethyl Cisatracurium Besylate (Norlaudanosine)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Desmethyl Cisatracurium Besylate, more accurately known as norlaudanosine. Norlaudanosine is a significant metabolite of the neuromuscular blocking agent cisatracurium besylate, formed via the intermediate metabolite laudanosine. This document details the chemical identity, metabolic pathways, and pharmacological implications of norlaudanosine. It includes a compilation of available quantitative data, detailed experimental protocols for its analysis, and visual representations of its metabolic journey and analytical workflows to support further research and drug development in this area.
Introduction
Cisatracurium besylate is a widely used, non-depolarizing neuromuscular blocking agent valued for its organ-independent elimination via Hofmann elimination.[1] This degradation process, however, leads to the formation of metabolites, including laudanosine and its subsequent N-demethylated product, norlaudanosine.[2] While the pharmacological effects of laudanosine have been studied, particularly its potential for central nervous system stimulation, less is known about the specific activity and kinetics of norlaudanosine.[3] Understanding the complete metabolic profile of cisatracurium, including the formation and fate of norlaudanosine, is crucial for a thorough assessment of its safety and efficacy, especially in patient populations with altered metabolic capacities or those undergoing long-term therapy.
Chemical Identification and Properties
The term "this compound" is a misnomer, as the desmethylation occurs on the laudanosine metabolite, not directly on the cisatracurium molecule. The correct chemical name for this metabolite is norlaudanosine .
Chemical Structure:
Norlaudanosine is a benzyltetrahydroisoquinoline alkaloid. Its chemical structure is presented below:
Figure 1: Chemical Structure of Norlaudanosine.
Chemical Data for Norlaudanosine Hydrochloride:
| Property | Value | Source |
| Molecular Formula | C20H25NO4·HCl | [4] |
| Molecular Weight | 379.88 g/mol | [4] |
| CAS Number | 6429-04-5 | [5] |
| Appearance | White to Almost white powder to crystal | [4][5] |
| Purity | >98.0% (HPLC) | [4][5] |
| Synonyms | Tetrahydropapaverine Hydrochloride, 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride | [4][5] |
Metabolic Pathway of Cisatracurium to Norlaudanosine
Cisatracurium undergoes Hofmann elimination, a pH and temperature-dependent chemical process, in the plasma to form laudanosine and a monoquaternary acrylate metabolite.[1] Laudanosine is then metabolized, primarily in the liver, via N-demethylation to form norlaudanosine.[2]
Figure 2: Metabolic Pathway of Cisatracurium to Norlaudanosine.
Pharmacokinetics of Cisatracurium and its Metabolites
The pharmacokinetics of cisatracurium are well-characterized, with an elimination half-life of approximately 22 to 29 minutes in healthy adults.[1] The clearance of laudanosine is slower, and its half-life can be prolonged in patients with renal or hepatic impairment.[3] While specific pharmacokinetic data for norlaudanosine is limited, its formation is dependent on the metabolism of laudanosine.
Pharmacokinetic Parameters of Cisatracurium in Healthy Adults:
| Parameter | Value | Source |
| Volume of Distribution (Vss) | 145 mL/kg | [1] |
| Clearance | 4.5 to 5.7 mL/min/kg | [1] |
| Elimination Half-life | 22 to 29 minutes | [1] |
Note: Quantitative data on the plasma concentrations and half-life of norlaudanosine following cisatracurium administration are not extensively reported in the literature. Further research is required to fully characterize its pharmacokinetic profile.
Pharmacological Activity
The primary pharmacological activity of cisatracurium is neuromuscular blockade.[1] Its metabolite, laudanosine, is known to cross the blood-brain barrier and can cause central nervous system excitation at high concentrations.[3] The pharmacological activity of norlaudanosine has not been extensively studied, but as a structurally related compound to laudanosine, it warrants further investigation for any potential neurological or other systemic effects.
Experimental Protocols
Quantification of Norlaudanosine in Plasma by LC-MS/MS
This section outlines a general methodology for the quantification of norlaudanosine in plasma, based on established principles for the analysis of related compounds.
Objective: To develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of norlaudanosine in human plasma.
Materials and Reagents:
-
Norlaudanosine hydrochloride reference standard
-
Isotopically labeled internal standard (e.g., d4-norlaudanosine)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (drug-free)
-
Solid-phase extraction (SPE) cartridges or protein precipitation reagents
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
Experimental Workflow:
Figure 3: Experimental Workflow for Norlaudanosine Quantification.
Methodology:
-
Preparation of Standards and Quality Controls: Prepare stock solutions of norlaudanosine and the internal standard in a suitable solvent (e.g., methanol). Serially dilute the norlaudanosine stock solution with drug-free human plasma to create calibration standards and quality control samples at various concentrations.
-
Sample Preparation:
-
To a plasma sample, add the internal standard solution.
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) and vortexing. Centrifuge to pellet the proteins.
-
Alternatively, use solid-phase extraction (SPE) for sample cleanup and concentration.
-
Transfer the supernatant (from protein precipitation) or the eluate (from SPE) to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the HPLC system.
-
Separate the analyte from other plasma components on a C18 analytical column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).
-
Introduce the column effluent into the ESI source of the mass spectrometer operating in positive ion mode.
-
Monitor the parent-to-product ion transitions for norlaudanosine and the internal standard using Multiple Reaction Monitoring (MRM).
-
-
Data Analysis and Validation:
-
Construct a calibration curve by plotting the peak area ratio of norlaudanosine to the internal standard against the nominal concentration of the calibration standards.
-
Determine the concentration of norlaudanosine in the unknown samples by interpolation from the calibration curve.
-
Validate the method according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.[6]
-
Synthesis of Norlaudanosine Standard
A reference standard of norlaudanosine is essential for analytical method development and validation. The synthesis can be achieved through the N-demethylation of laudanosine. A general synthetic approach is described in the literature.[7][8]
Logical Relationship for Synthesis:
Figure 4: Logical Relationship for Norlaudanosine Synthesis.
Discussion and Future Directions
The available data indicate that norlaudanosine is a terminal metabolite in the degradation pathway of cisatracurium. While the parent drug and the intermediate metabolite, laudanosine, have been extensively studied, there is a clear knowledge gap regarding the pharmacokinetics and pharmacological activity of norlaudanosine. Future research should focus on:
-
Quantitative Pharmacokinetics: Conducting studies to determine the plasma concentrations, elimination half-life, and clearance of norlaudanosine in various patient populations after cisatracurium administration.
-
Pharmacological Profiling: Investigating the potential for norlaudanosine to interact with relevant receptors in the central nervous system and other tissues.
-
Development of Standardized Analytical Methods: Establishing and validating robust and sensitive analytical methods for the routine quantification of norlaudanosine in biological matrices.
Conclusion
Norlaudanosine, the desmethyl metabolite of laudanosine, is an integral part of the metabolic profile of cisatracurium besylate. This technical guide has synthesized the current knowledge on its chemical properties, metabolic formation, and analytical considerations. The provided experimental frameworks and visualizations serve as a foundation for researchers and drug development professionals to further investigate the clinical significance of this metabolite, ultimately contributing to a more complete understanding of the safety and disposition of cisatracurium besylate.
References
- 1. Cisatracurium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Laudanosine, an atracurium and cisatracurium metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cymitquimica.com [cymitquimica.com]
- 5. Norlaudanosine Hydrochloride 6429-04-5 | TCI EUROPE N.V. [tcichemicals.com]
- 6. research.unipd.it [research.unipd.it]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Desmethyl Cisatracurium and its Conversion to Cisatracurium Besylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis pathways for Desmethyl Cisatracurium, the key intermediate in the production of the potent neuromuscular blocking agent, Cisatracurium Besylate. The document outlines the chemical reactions, experimental protocols, and quantitative data associated with a modern, scalable synthesis approach.
Introduction to the Synthesis Strategy
Cisatracurium Besylate is a non-depolarizing skeletal muscle relaxant used extensively in anesthesia.[1] It is the (1R,1'R,2R,2'R)-diastereoisomer of atracurium besylate and is favored for its reduced tendency to cause histamine release.[2][3] The synthesis of Cisatracurium Besylate presents significant challenges due to its four chiral centers and inherent instability.[4][5]
A core component of its synthesis is the formation of a di-tertiary amine intermediate, which can be referred to as "Desmethyl Cisatracurium." This key intermediate is subsequently N-methylated to yield the final bis-quaternary ammonium compound, Cisatracurium Besylate.[6][7] Modern synthetic routes focus on achieving high stereochemical purity and scalability, often avoiding cumbersome column chromatography for the final product.[4][5]
This guide details a practical and scalable enantioselective synthesis, starting from 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline, which is converted to the crucial chiral intermediate, (R)-tetrahydropapaverine ((R)-THP).[4][5]
Core Synthesis Pathway
The principal pathway for synthesizing Desmethyl Cisatracurium involves a Michael addition reaction. In this step, two molecules of the chiral secondary amine, (R)-tetrahydropapaverine, are coupled with a linker molecule, 1,5-pentanediol diacrylate. This reaction forms the core structure of the Desmethyl Cisatracurium intermediate. The final step to obtain Cisatracurium Besylate is the quaternization of the two tertiary nitrogen atoms of the intermediate with methyl benzenesulfonate.[6][7][8]
An improved and scalable version of this pathway involves a multi-step process to build the side chains on the (R)-tetrahydropapaverine before the final coupling, which enhances control over purity and stereochemistry.[4][5]
Caption: Overall synthesis pathway for Cisatracurium Besylate.
Quantitative Data Summary
The efficiency and purity at each stage of the synthesis are critical for the viability of the overall process. The following table summarizes key quantitative data from a scalable synthesis protocol.[4][5]
| Step | Product | Scale | Yield | Purity (HPLC) | Enantiomeric/Diastereomeric Excess | Reference |
| Asymmetric Transfer Hydrogenation | (R)-tetrahydropapaverine | 1,096 g | 77.0% | 99.45% | 99.67% ee | [4] |
| Michael Addition | Acrylate Intermediate (9) | - | 95.80% | - | - | [4] |
| N-methylation & Recrystallization | Chiral Intermediate ((R-cis)-10) | 857.71 g | 41.6% | 99.08% | 100% de | [4] |
| Final Coupling & Purification | Cisatracurium Besylate (1) | 129.41 g | 67.0% | 98.71% | - | [4] |
Experimental Protocols
This section provides a detailed methodology for the key steps in the synthesis of Desmethyl Cisatracurium and its conversion to Cisatracurium Besylate.
-
Reaction Setup: A solution of 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline and a Ruthenium catalyst in a suitable solvent is prepared in a reactor.
-
Hydrogenation: The mixture is subjected to asymmetric transfer hydrogenation.
-
Work-up and Isolation: Following the completion of the reaction, the catalyst is removed, and the product is isolated and purified.
-
Analysis: The yield, chemical purity (via HPLC), and enantiomeric excess (via chiral HPLC) of the resulting (R)-THP are determined.[4][5]
This process involves the coupling of (R)-THP with a linker. A common method is outlined below.
-
Reaction Setup: (R)-tetrahydropapaverine is dissolved in a solvent such as toluene.
-
Addition of Linker: 1,5-pentamethylene diacrylate and glacial acetic acid are added to the solution.[5]
-
Reaction: The mixture is heated to allow for the Michael addition reaction to proceed, forming the di-tertiary amine intermediate (Desmethyl Cisatracurium).
-
Isolation as Salt: The intermediate is often converted to a salt, such as a dioxalate, by adding oxalic acid in acetone to facilitate purification and handling.[7][9]
-
Purification: The precipitated salt is collected by filtration and can be purified by recrystallization.
-
Liberation of Free Base: The purified Desmethyl Cisatracurium salt (e.g., dioxalate) is converted back to its free base form, typically by treatment with an aqueous sodium carbonate solution and extraction into an organic solvent like toluene.[4][7]
-
Quaternization (N-methylation): The solution containing the Desmethyl Cisatracurium free base is treated with methyl benzenesulfonate. The reaction is typically stirred at room temperature.[8][10]
-
Isomer Formation: This reaction produces a mixture of diastereomers: (1R-cis, 1'R-cis), (1R-cis, 1'R-trans), and (1R-trans, 1'R-trans).[7][10]
-
Isolation and Purification: In older methods, the desired (1R-cis, 1'R-cis) isomer (Cisatracurium Besylate) was isolated via column chromatography.[7][10] More recent, scalable methods achieve high purity of the final product through controlled crystallization without the need for chromatography.[4][5]
References
- 1. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 2. Cisatracurium Besylate | C65H82N2O18S2 | CID 62886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. Cisatracurium besilate - Wikipedia [en.wikipedia.org]
- 7. PROCESS FOR PRODUCING CISATRACURIUM COMPOUNDS AND ASSOCIATED INTERMEDIATES - Patent 2155684 [data.epo.org]
- 8. CN111039868A - Preparation method of cisatracurium besilate impurity C benzene sulfonate - Google Patents [patents.google.com]
- 9. Novel Process For The Preparation Of Cisatracurium Besylate [quickcompany.in]
- 10. Cisatracurium besylate, Cisatracurium besilate, (1R-cis,1'R-cis)-Atracurium besylate, 51W89, Nimbex Forte, Nimbex-药物合成数据库 [drugfuture.com]
Desmethyl Cisatracurium Besylate CAS number and properties
A comprehensive technical guide on Desmethyl Cisatracurium Besylate for researchers, scientists, and drug development professionals.
Introduction
This compound is a close structural analog and a potential impurity or metabolite of Cisatracurium Besylate, a widely used non-depolarizing neuromuscular blocking agent. Cisatracurium itself is the (1R-cis, 1'R-cis) isomer of atracurium and constitutes about 15% of the atracurium mixture[1][2]. Understanding the properties of its desmethyl derivative is crucial for impurity profiling, metabolic studies, and ensuring the safety and efficacy of cisatracurium-based therapeutics. This document provides an in-depth overview of the available technical information on this compound.
Nomenclature and CAS Number
The nomenclature surrounding atracurium and its derivatives can be complex due to the presence of four chiral centers, leading to ten potential stereoisomers[3]. "Desmethyl Cisatracurium" logically refers to the N-desmethyl derivative of the specific (1R-cis, 1'R-cis) isomer.
-
N-Desmethyl-transatracurium Besylate: 2024603-92-5[4]
-
N-DESMETHYL ATRACURIUM BESYLATE (isomer mixture): 2024603-91-4[5]
For the purpose of this guide, "this compound" will refer to the N-desmethyl derivative of the (1R-cis, 1'R-cis) isomer of atracurium. Researchers should use the specific isomer's name to avoid ambiguity.
Chemical and Physical Properties
The properties of this compound can be inferred from its parent compound, cisatracurium besylate, and its trans-isomer.
| Property | Cisatracurium Besylate | N-Desmethyl-transatracurium Besylate | Reference |
| CAS Number | 96946-42-8 | 2024603-92-5 | [2][4] |
| Molecular Formula | C65H82N2O18S2 | C58H74N2O15S (as besylate salt) | [6][7] |
| Molecular Weight | 1243.48 g/mol | 1071.28 g/mol | [2][7] |
| Appearance | White Solid / Crystalline Solid | Not specified | [8][9] |
| Solubility | Soluble in ethanol (~10 mg/ml), DMSO (~30 mg/ml), DMF (~30 mg/ml), and PBS (pH 7.2, ~10 mg/ml). | Not specified | [9] |
| Melting Point | 90-93 °C | Not specified | [8] |
| UV/Vis. λmax | 280 nm | Not specified | [9] |
| LogP | -2.12 (for Cisatracurium Besylate) | Not specified | [6] |
Pharmacological Profile
Mechanism of Action: Cisatracurium besylate functions as a competitive antagonist of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction[2][9]. It binds to these receptors on the motor end-plate, inhibiting the action of acetylcholine and leading to a block of neuromuscular transmission[2][6]. This action is reversible and can be antagonized by acetylcholinesterase inhibitors like neostigmine[6][10]. It is expected that this compound would share this mechanism of action, though its potency and duration of action may differ.
Metabolism and Elimination: The primary route of elimination for cisatracurium is Hofmann elimination, a non-enzymatic chemical process that occurs at physiological pH and temperature, breaking down the molecule into laudanosine and a quaternary monoacrylate[1]. This is followed by ester hydrolysis[1]. This organ-independent elimination is a key clinical advantage, especially in patients with renal or hepatic impairment[1]. Laudanosine is further metabolized to desmethyl metabolites[6]. Desmethyl Cisatracurium could potentially be a metabolite, though it is more commonly regarded as a process-related impurity from the synthesis of the parent drug.
Synthesis and Analytical Protocols
Synthesis Overview
The synthesis of cisatracurium besylate is a multi-step process that requires careful control of stereochemistry. A common route involves:
-
Resolution: Racemic tetrahydropapaverine is resolved to obtain the desired R-isomer[11].
-
Coupling: The R-tetrahydropapaverine is reacted with an acrylate linker, such as 1,5-pentamethylene diacrylate[11][12].
-
Quaternization: The tertiary amines are alkylated, typically with methyl benzenesulfonate, to form the final bis-quaternary ammonium salt[1][12].
The formation of N-Desmethyl Cisatracurium Besylate as an impurity could arise from incomplete methylation during the final quaternization step or the use of starting materials containing a desmethyl-tetrahydropapaverine analogue.
Experimental Protocols: Analytical Characterization
The identification and quantification of this compound, often as an impurity, relies on advanced chromatographic techniques.
Protocol 1: HPLC-UV for Purity and Impurity Profiling
This method is adapted from established protocols for cisatracurium besylate and its related substances[13][14].
-
Objective: To separate and quantify cisatracurium besylate from its isomers and related impurities, including desmethyl derivatives.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chromatographic Conditions:
-
Column: Octadecylsilane (C18), 4.6-mm × 25.0-cm; 5-µm packing[13].
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile, methanol, and an ammonium formate buffer[13][14][15]. For example, acetonitrile-ammonium formate (pH 5.2; 0.3 M) (50:50, v/v) has been used successfully[15].
-
Injection Volume: 20 µL[13].
-
-
Sample Preparation:
-
Standard Solution: Prepare a solution of USP Cisatracurium Besylate Reference Standard at a known concentration (e.g., 0.7 mg/mL) in the mobile phase or a suitable diluent[13].
-
Sample Solution: Accurately weigh and dissolve the sample containing cisatracurium besylate to the same concentration as the standard solution[13].
-
-
Analysis: Inject the standard and sample solutions into the chromatograph. The percentage of any impurity, such as this compound, can be calculated based on the relative peak area compared to the main cisatracurium peak.
Protocol 2: LC-MS for Identification of Degradation Products and Impurities
-
Objective: To identify the mass-to-charge ratio of unknown peaks in the chromatogram to confirm their identity, including desmethyl impurities.
-
Instrumentation: Liquid Chromatography system coupled to a Mass Spectrometer (LC-MS), often with an electrospray ionization (ESI) source[14][15].
-
Chromatographic Conditions: Similar to the HPLC-UV method to ensure peak correlation.
-
Mass Spectrometry Conditions:
-
Data Analysis: The mass spectrum of the peak corresponding to the suspected desmethyl impurity is analyzed. The expected mass difference between cisatracurium and its N-desmethyl analogue would correspond to the mass of a methyl group (CH2), which is approximately 14 Da.
Visualizations
Logical Relationships of Atracurium Isomers
Caption: Relationship between Atracurium, Cisatracurium, and their N-desmethyl derivatives.
Metabolic and Degradation Pathway of Cisatracurium
Caption: Primary degradation and subsequent metabolism of Cisatracurium.
Analytical Workflow for Impurity Identification
Caption: Workflow for the analytical characterization of this compound.
References
- 1. Cisatracurium besilate - Wikipedia [en.wikipedia.org]
- 2. Cisatracurium Besylate | C65H82N2O18S2 | CID 62886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN111777554A - Method for synthesizing cisatracurium besilate - Google Patents [patents.google.com]
- 4. N-Desmethyl-transatracurium Besylate | CAS No- 2024603-92-5 | Simson Pharma Limited [simsonpharma.com]
- 5. GSRS [precision.fda.gov]
- 6. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. usbio.net [usbio.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Cisatracurium | C53H72N2O12+2 | CID 62887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Novel Process For The Preparation Of Cisatracurium Besylate [quickcompany.in]
- 12. researchgate.net [researchgate.net]
- 13. uspnf.com [uspnf.com]
- 14. researchgate.net [researchgate.net]
- 15. HPLC determination of cisatracurium besylate and propofol mixtures with LC-MS identification of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Pharmacological Profile of Cisatracurium Besylate and its Metabolic Fate
An In-depth Technical Guide for Drug Development Professionals, Researchers, and Scientists
This technical guide provides a detailed examination of the pharmacological properties of cisatracurium besylate, an intermediate-acting, non-depolarizing neuromuscular blocking agent. Given the inquiry regarding "Desmethyl Cisatracurium Besylate," it is crucial to clarify that cisatracurium besylate's metabolic pathway does not directly yield a desmethylated form of the parent compound. Instead, it undergoes Hofmann elimination to produce laudanosine and a monoquaternary acrylate metabolite. Laudanosine is subsequently metabolized into desmethyl metabolites, which are then conjugated and excreted.[1][2][3]
This document will focus on the well-characterized pharmacology of cisatracurium and its primary, clinically relevant metabolite, laudanosine, while clearly outlining the metabolic cascade that leads to the formation of desmethyl compounds.
Mechanism of Action
Cisatracurium besylate functions as a competitive antagonist at the nicotinic acetylcholine receptor (nAChR) on the motor end-plate of the myoneural junction.[4][5] By binding to these cholinergic receptors, it blocks the neurotransmitter acetylcholine (ACh) from initiating the ion channel opening necessary for muscle cell depolarization.[3][6] This antagonism prevents the development of an end-plate potential, leading to a block of neuromuscular transmission and subsequent skeletal muscle relaxation.[3][7] This neuromuscular blockade is reversible and can be antagonized by the administration of acetylcholinesterase inhibitors, such as neostigmine, which increase the concentration of ACh at the neuromuscular junction.[8]
Figure 1: Mechanism of Action of Cisatracurium Besylate.
Metabolism and Elimination
The elimination of cisatracurium is unique as it is largely independent of organ function (hepatic or renal).[6][9] The primary pathway, accounting for approximately 80% of its clearance, is Hofmann elimination—a temperature and pH-dependent chemical process that occurs spontaneously in plasma and tissues.[3][10]
Hofmann elimination degrades cisatracurium into two main products:
-
Laudanosine: A tertiary aminoalkaloid that lacks neuromuscular blocking activity but can have CNS excitatory effects at high concentrations.[2][4]
-
Monoquaternary Acrylate Metabolite: This metabolite is also devoid of neuromuscular blocking activity and is subsequently hydrolyzed by non-specific plasma esterases to form a monoquaternary alcohol (MQA) metabolite.[1][3][7]
Laudanosine itself undergoes further metabolism, primarily in the liver, where it is demethylated to form desmethyl metabolites.[1][2][3] These desmethyl compounds are then conjugated with glucuronic acid and excreted in the urine.[8][11] The clearance of these metabolites, unlike the parent drug, is dependent on renal and hepatic function.[1][6]
References
- 1. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 2. pfizermedical.com [pfizermedical.com]
- 3. Cisatracurium | C53H72N2O12+2 | CID 62887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Cisatracurium Besylate | C65H82N2O18S2 | CID 62886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cisatracurium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Clinical pharmacokinetics of cisatracurium besilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cisatracurium besilate - Wikipedia [en.wikipedia.org]
- 11. DailyMed - CISATRACURIUM BESYLATE injection, solution [dailymed.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Metabolism of Cisatracurium Besylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro metabolism of cisatracurium besylate, a non-depolarizing neuromuscular blocking agent. The document details the primary metabolic pathways, experimental methodologies used for its study, and quantitative data derived from key research. It is important to note that the primary compound undergoing metabolism is cisatracurium. "Desmethyl" metabolites are downstream products resulting from the metabolism of laudanosine, a primary metabolite of cisatracurium.
Core Metabolic Pathways
The in vitro degradation of cisatracurium besylate is a well-documented process that occurs independently of hepatic or renal enzymes, a key characteristic of its clinical profile. The metabolism is dominated by two principal chemical and enzymatic processes.
Hofmann Elimination
The predominant pathway for cisatracurium metabolism is Hofmann elimination, a chemical process dependent on physiological pH and temperature.[1][2][3][4] This organ-independent degradation pathway accounts for approximately 80% of its total clearance.[4][5] In this reaction, the cisatracurium molecule spontaneously breaks down to form two primary metabolites: laudanosine and a monoquaternary acrylate metabolite.[1][3][4] The rate of Hofmann elimination increases with rising pH.[6]
Ester Hydrolysis
While Hofmann elimination is the rate-limiting step, a secondary metabolic pathway involves ester hydrolysis.[5][7] The monoquaternary acrylate metabolite, produced via Hofmann elimination, is subsequently hydrolyzed by non-specific plasma esterases.[1][3][6] This enzymatic action results in the formation of a monoquaternary alcohol (MQA) metabolite.[1][4] The MQA can also undergo Hofmann elimination, but at a much slower rate than the parent compound, cisatracurium.[1][3][4]
Further Metabolism of Laudanosine
Laudanosine, a major metabolite of cisatracurium, is further metabolized into desmethyl metabolites.[1][3][4] These desmethyl compounds are then conjugated with glucuronic acid before being excreted in the urine.[1][3][4]
Data Presentation: Quantitative In Vitro Metabolism Data
The following tables summarize key quantitative findings from in vitro studies on cisatracurium metabolism.
Table 1: In Vitro Degradation Half-Life of Cisatracurium
| Condition | Matrix | pH | Temperature | Half-Life (t½) | Citation(s) |
| Spontaneous Degradation | Sørenson's Phosphate Buffer | 7.4 | 37°C | ~34.1 minutes | [6] |
| Incubation | Human Plasma | 7.4 | 37°C | ~29.2 minutes | [6] |
| Incubation | Rat Plasma | 7.4 | 37°C | ~3.5 minutes | [6] |
| Incubation with Esterase Inhibitor (CBDP) | Rat Plasma | 7.4 | 37°C | ~25 minutes | [6] |
| Spontaneous Degradation | Dog Plasma | Not Specified | 37°C | ~32.9 minutes | [8][9] |
Table 2: Relative Peak Plasma Concentrations (Cmax) of Metabolites (from In Vivo Infusions)
| Metabolite | Cmax (% of Parent Compound) | Citation(s) |
| Laudanosine | ~6% | [1][4] |
| Monoquaternary Alcohol (MQA) | ~11% | [1][4] |
Experimental Protocols
The study of cisatracurium's in vitro metabolism typically involves incubation in controlled environments followed by quantitative analysis.
General Incubation Protocol
-
Preparation of Incubation Medium: Cisatracurium besylate is added to a temperature-controlled (37°C) medium. Common media include:
-
Incubation: The mixture is incubated at 37°C. Samples are collected at various time points over a period of up to 240 minutes.[10]
-
Inhibition Studies: To isolate the contribution of esterases, specific inhibitors like O-cresyl benzodioxaphosphorin oxide (CBDP), a carboxylesterase inhibitor, can be added to the plasma.[6] In these studies, the blockage of MQA formation confirms the role of esterases.[6]
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: At each time point, the reaction is quenched, and the sample is prepared for analysis.
-
Chromatographic Separation: The concentrations of cisatracurium and its primary degradation products (laudanosine, monoquaternary alcohol) are quantified using High-Performance Liquid Chromatography (HPLC).[6][10]
-
Detection: Fluorescence detection is a common method for quantitating the separated compounds.[6]
-
Data Analysis: The degradation half-life is calculated by plotting the concentration of cisatracurium over time. The formation of metabolites is similarly quantified.
Mandatory Visualizations
The following diagrams illustrate the metabolic pathways and experimental workflows described.
Metabolic Pathway of Cisatracurium Besylate
Caption: Metabolic degradation pathway of Cisatracurium Besylate.
Experimental Workflow for In Vitro Metabolism Analysis
References
- 1. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 2. Cisatracurium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pfizermedical.com [pfizermedical.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Cisatracurium besilate - Wikipedia [en.wikipedia.org]
- 6. The in vitro degradation of cisatracurium, the R, cis-R'-isomer of atracurium, in human and rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Studies on the pharmacokinetics of cisatracurium in anesthetized dogs: in vitro-in vivo correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro degradation of atracurium and cisatracurium at pH 7.4 and 37 degrees C depends on the composition of the incubating solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Desmethyl Cisatracurium Besylate as a Cisatracurium Impurity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Desmethyl Cisatracurium Besylate, a potential impurity in the neuromuscular blocking agent, Cisatracurium Besylate. This document details its synthesis, analytical detection, and potential toxicological significance, offering valuable insights for researchers and professionals involved in the development, manufacturing, and quality control of cisatracurium-based pharmaceuticals.
Introduction
Cisatracurium besylate, a non-depolarizing neuromuscular blocking agent, is widely used in clinical practice. As with any pharmaceutical compound, the presence of impurities is a critical concern, necessitating rigorous control and characterization to ensure patient safety and drug efficacy. This compound is a potential process-related impurity or degradation product of Cisatracurium Besylate. Its structural similarity to the active pharmaceutical ingredient (API) underscores the importance of its identification, quantification, and toxicological assessment.
This guide outlines the probable synthetic pathways leading to the formation of this compound, provides detailed analytical methodologies for its detection and quantification, and discusses its potential pharmacological and toxicological implications based on related compounds.
Synthesis of this compound
Experimental Protocol: Hypothetical Synthesis
This protocol is a hypothetical pathway based on established chemical principles for the synthesis of related compounds.
Objective: To synthesize this compound.
Materials:
-
(1R)-1-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (R-Tetrahydropapaverine)
-
A suitable demethylating agent (e.g., Boron tribromide)
-
1,5-Pentanediol diacrylate
-
Methyl benzenesulfonate
-
Acetonitrile (anhydrous)
-
Dichloromethane (anhydrous)
-
Diethyl ether
-
Standard laboratory glassware and purification apparatus (chromatography column, etc.)
Methodology:
-
Demethylation of a Precursor (Hypothetical): A potential route involves the selective demethylation of a precursor. For instance, a mono-demethylated tetrahydropapaverine derivative could be reacted with 1,5-pentanediol diacrylate, followed by quaternization with methyl benzenesulfonate. The precise conditions for selective demethylation would require optimization.
-
N-Alkylation: The resulting secondary amine would then be coupled with 1,5-pentanediol diacrylate in a suitable solvent like toluene.
-
Quaternization: The final step would involve the quaternization of the tertiary amine with methyl benzenesulfonate in a solvent such as acetonitrile to yield this compound.
-
Purification: The crude product would be purified using column chromatography to isolate the desired impurity.
Analytical Detection and Quantification
The detection and quantification of this compound as an impurity in Cisatracurium Besylate can be achieved using high-performance liquid chromatography (HPLC) with UV detection or, for greater sensitivity and specificity, liquid chromatography-mass spectrometry (LC-MS).
Experimental Protocol: HPLC-UV Method for Impurity Profiling
This protocol is adapted from established methods for the analysis of Cisatracurium Besylate and its impurities.
Objective: To detect and quantify this compound in a Cisatracurium Besylate sample.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Water (HPLC grade)
-
Cisatracurium Besylate reference standard
-
This compound reference standard (if available)
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | Ammonium formate buffer (e.g., 10 mM, pH adjusted to 3.5 with formic acid) |
| Mobile Phase B | Acetonitrile/Methanol (e.g., 50:50, v/v) |
| Gradient | Optimized to separate this compound from Cisatracurium and other known impurities. A typical gradient might start with a low percentage of Mobile Phase B, increasing over time. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh and dissolve the Cisatracurium Besylate sample in the mobile phase to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Quantification:
-
The amount of this compound can be quantified by comparing its peak area to that of a reference standard of known concentration. In the absence of a specific reference standard, relative quantification against the main Cisatracurium peak can be performed, assuming a similar response factor.
Experimental Protocol: LC-MS/MS Method for Identification
Objective: To confirm the identity of this compound.
Instrumentation:
-
Liquid Chromatograph coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source.
-
C18 reverse-phase column (as above)
Chromatographic Conditions:
-
Similar to the HPLC-UV method, but potentially with a faster gradient and lower flow rate suitable for MS detection.
Mass Spectrometric Conditions:
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Mode | Full scan for identification and product ion scan (MS/MS) for structural confirmation. |
| Precursor Ion (m/z) | The theoretical m/z for the Desmethyl Cisatracurium cation would be targeted. |
| Collision Energy | Optimized to generate characteristic fragment ions. |
Quantitative Data
Quantitative data on the precise levels of this compound as an impurity in commercial Cisatracurium Besylate is not widely published. However, forced degradation studies provide insights into the potential for its formation. The United States Pharmacopeia (USP) sets limits for known and unknown impurities in Cisatracurium Besylate.
Table 1: Representative Data from Forced Degradation Studies of Cisatracurium Besylate
| Stress Condition | Degradation Products Observed | Potential for Desmethyl Impurity Formation |
| Acidic Hydrolysis | Laudanosine, mono-quaternary acrylic acid | Possible through ester hydrolysis and subsequent reactions |
| Alkaline Hydrolysis | Laudanosine, mono-quaternary acrylic acid | Possible through ester hydrolysis and subsequent reactions |
| Oxidative (H₂O₂) | Various oxidation products | Possible |
| Thermal | Hofmann elimination products (Laudanosine, mono-quaternary acrylate) | Possible |
| Photolytic | Various photolytic degradation products | Possible |
Note: This table is a summary of potential degradation pathways and does not represent specific quantitative results for this compound.
Pharmacology and Toxicology
There is no specific pharmacological or toxicological data available for this compound. However, its potential biological activity can be inferred from the known metabolism of atracurium and cisatracurium. The primary metabolic pathway for cisatracurium is Hofmann elimination, which is a chemical process independent of liver or kidney function.[1] Another pathway is ester hydrolysis.[2]
The major metabolite of atracurium and cisatracurium is laudanosine. Laudanosine is further metabolized to desmethyl metabolites.[3] While laudanosine itself has been associated with central nervous system excitatory effects at high concentrations, the pharmacological activity of its desmethylated counterparts is not well characterized. Given the structural similarity, it is plausible that this compound may have some residual neuromuscular blocking activity or other off-target effects, though likely with a different potency compared to the parent drug. A comprehensive toxicological evaluation would be necessary to ascertain its safety profile.
Visualizations
The following diagrams illustrate the key processes related to this compound.
Caption: Hypothetical synthesis pathway for this compound.
Caption: Experimental workflow for the analysis of this compound.
Caption: Potential degradation pathways of Cisatracurium Besylate.
Conclusion
This compound is a relevant potential impurity of Cisatracurium Besylate that warrants careful consideration during drug development and manufacturing. While direct data is limited, this guide provides a framework for its synthesis, analysis, and preliminary risk assessment based on available scientific literature. The provided experimental protocols can serve as a starting point for developing and validating robust analytical methods for its control. Further research is needed to fully characterize the pharmacological and toxicological profile of this impurity to establish appropriate safety limits.
References
An In-depth Technical Guide on the Potential Biological Activity of Cisatracurium Besylate Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cisatracurium besylate, a non-depolarizing neuromuscular blocking agent, is widely utilized in clinical settings to facilitate endotracheal intubation and provide skeletal muscle relaxation during surgery or mechanical ventilation.[1][2] Its pharmacological profile is distinguished by its unique metabolism, which is primarily independent of organ function, making it a suitable option for patients with renal or hepatic impairment.[2] The degradation of cisatracurium besylate occurs principally through Hofmann elimination, a chemical process dependent on pH and temperature.[3][4] This process leads to the formation of several metabolites, with laudanosine and a monoquaternary acrylate being the most significant.[5][6] The monoquaternary acrylate is subsequently hydrolyzed by non-specific plasma esterases to a monoquaternary alcohol.[3][5] Laudanosine itself is further metabolized, including through demethylation, and is excreted in the urine after conjugation with glucuronic acid.[3][5][7]
It is crucial to note that "Desmethyl Cisatracurium Besylate" is not a recognized metabolite of cisatracurium. The desmethylation process occurs on the laudanosine metabolite, not on the parent compound.[3][5] This guide will, therefore, focus on the known biological activities of the primary metabolites of cisatracurium besylate, with a particular emphasis on laudanosine and its derivatives.
Metabolic Pathway of Cisatracurium Besylate
The metabolic breakdown of cisatracurium besylate is a multi-step process that begins with Hofmann elimination. This pathway is critical to understanding the generation of biologically active metabolites.
Biological Activity of Metabolites
The primary metabolites of cisatracurium besylate, laudanosine and the monoquaternary acrylate/alcohol, do not possess neuromuscular blocking activity.[5][6] However, laudanosine is biologically active and can exert effects on the central nervous and cardiovascular systems.
Laudanosine
Laudanosine, a major metabolite, is a tertiary amino alkaloid that can cross the blood-brain barrier.[1] In animal studies, high concentrations of laudanosine have been associated with transient hypotension and cerebral excitatory effects, including generalized muscle twitching and seizures.[4][5][7] However, the correlation between laudanosine concentrations and central nervous system excitation in humans has not been definitively established.[4]
Desmethyl Metabolites of Laudanosine
Laudanosine undergoes further metabolism to desmethyl metabolites, which are then conjugated with glucuronic acid for urinary excretion.[3][5] There is a paucity of specific data on the distinct biological activities of these desmethyl laudanosine metabolites in the available literature. Their primary significance appears to be as a step in the elimination pathway of laudanosine.
Quantitative Data on Metabolite Pharmacokinetics
The following table summarizes key pharmacokinetic parameters of cisatracurium and its primary metabolite, laudanosine.
| Parameter | Cisatracurium Besylate | Laudanosine |
| Elimination Half-Life (t½β) | 22 minutes[7] | 3.1 ± 0.4 hours[7] |
| Plasma Clearance (CL) | 4.57 mL/min/kg[7] | Not specified |
| Volume of Distribution at Steady State (Vss) | 145 mL/kg[7] | Not specified |
| Peak Plasma Concentration (Cmax) during IV infusion | Parent Compound | ~6% of parent compound[3][7] |
Experimental Protocols
The assessment of the biological activity of cisatracurium and its metabolites involves a range of in vivo and in vitro experimental designs.
In Vivo Assessment of Neuromuscular Blockade
A common experimental protocol to assess the neuromuscular blocking effects in both preclinical and clinical studies involves the following steps:
This protocol allows for the determination of the dose required to produce 95% suppression of the muscle twitch response (ED95), a key measure of potency.[7]
In Vitro Degradation Studies
To understand the chemical stability and degradation pathways of cisatracurium, in vitro studies are conducted under controlled conditions.
Methodology:
-
Preparation of Solutions: Cisatracurium besylate is incubated in various buffer solutions (e.g., phosphate, HEPES, Tris) at a physiological pH of 7.4 and a temperature of 37°C.[8][9]
-
Sample Collection: Aliquots are collected at multiple time points over a period of up to 240 minutes.[8]
-
Analysis: The concentrations of cisatracurium and its metabolites, such as laudanosine, are quantified using High-Performance Liquid Chromatography (HPLC).[8]
-
Data Interpretation: The degradation rate is determined, often following monoexponential decay, to understand the kinetics of Hofmann elimination.[8]
Summary and Conclusion
The biological activity of cisatracurium besylate is primarily attributed to the parent drug's action as a neuromuscular blocking agent. Its metabolites, formed through Hofmann elimination and subsequent enzymatic hydrolysis, do not contribute to neuromuscular blockade. The major biologically active metabolite, laudanosine, has been shown in animal models to induce hypotension and central nervous system excitation at high doses, though the clinical significance in humans remains to be fully elucidated. The desmethyl metabolites of laudanosine are part of the elimination pathway and have no documented independent biological activity. Further research is warranted to fully characterize the pharmacological profile of all metabolites of cisatracurium besylate.
References
- 1. Cisatracurium besilate - Wikipedia [en.wikipedia.org]
- 2. What is Cisatracurium Besylate used for? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Cisatracurium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. pfizermedical.com [pfizermedical.com]
- 8. researchgate.net [researchgate.net]
- 9. In vitro degradation of atracurium and cisatracurium at pH 7.4 and 37 degrees C depends on the composition of the incubating solutions. | Semantic Scholar [semanticscholar.org]
Literature review on cisatracurium degradation products
An In-depth Technical Guide to the Degradation Products of Cisatracurium
This technical guide provides a comprehensive review of the degradation of cisatracurium, a nondepolarizing neuromuscular blocking agent. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into the degradation pathways, resultant products, and the analytical methodologies for their characterization.
Introduction
Cisatracurium, one of the ten isomers of atracurium, is widely used in clinical practice to induce muscle relaxation. Its primary advantage lies in its metabolism, which is largely independent of renal and hepatic function. Instead, it undergoes degradation in the bloodstream through two main chemical processes: Hofmann elimination and ester hydrolysis.[1][2] Understanding the products of these degradation pathways is crucial for assessing the drug's safety and efficacy profile.
Degradation Pathways of Cisatracurium
The degradation of cisatracurium is a complex process that results in the formation of several metabolites. The two principal pathways are Hofmann elimination, a chemical process dependent on pH and temperature, and ester hydrolysis, which is catalyzed by nonspecific plasma esterases.[1][3]
Hofmann Elimination
Hofmann elimination is the primary pathway for cisatracurium degradation, accounting for a significant portion of its clearance.[3] This organ-independent process occurs at physiological pH and temperature.[4] The reaction involves the cleavage of the bond between the central chain and the quaternary amine group, leading to the formation of laudanosine and a monoquaternary acrylate metabolite.[2][3] The rate of Hofmann elimination is accelerated by increases in pH and temperature.[5][6]
Ester Hydrolysis
While Hofmann elimination is the rate-limiting step in the degradation of cisatracurium in human plasma, the resulting monoquaternary acrylate metabolite can undergo further degradation via ester hydrolysis.[5][7] This process is facilitated by nonspecific esterases present in the plasma and results in the formation of a monoquaternary alcohol metabolite.[3] It has been shown that the contribution of direct ester hydrolysis of the parent cisatracurium molecule to its overall elimination is negligible.[7][8]
Key Degradation Products
The degradation of cisatracurium yields several key products, with laudanosine being the most clinically significant.
-
Laudanosine: A tertiary amino alkaloid that can cross the blood-brain barrier.[2] While it does not possess neuromuscular blocking activity, high concentrations have been associated with central nervous system stimulation and potential epileptogenic activity in animal studies.[4] However, clinically administered doses of cisatracurium are unlikely to produce laudanosine concentrations high enough to cause such effects.[9]
-
Monoquaternary Acrylate: An intermediate product of Hofmann elimination that does not have any neuromuscular blocking activity.[1] It is subsequently metabolized through ester hydrolysis.
-
Monoquaternary Alcohol: Formed from the ester hydrolysis of the monoquaternary acrylate.[3] This metabolite can also undergo Hofmann elimination, but at a much slower rate than cisatracurium itself.[1]
Quantitative Analysis of Cisatracurium Degradation
The rate of cisatracurium degradation is influenced by several factors, primarily pH and the presence of plasma esterases. The following tables summarize key quantitative data from in vitro studies.
Table 1: Half-life of Cisatracurium under Various Conditions
| Condition | Half-life (minutes) | Reference |
| Sørenson's phosphate buffer (pH 7.4) | 34.1 ± 2.1 | [5] |
| Human Plasma (pH 7.4) | 29.2 ± 3.8 | [5] |
| Rat Plasma (pH 7.4) | 3.5 | [5] |
| Phosphate buffer (pH 7.4) | 33.3 | [10] |
Table 2: Influence of pH on Cisatracurium Degradation Rate in Aqueous Buffer
| pH | Relative Degradation Rate Increase | Reference |
| 6.4 to 7.8 | 6.5-fold | [5] |
Experimental Protocols for Degradation Analysis
The analysis of cisatracurium and its degradation products is primarily achieved through high-performance liquid chromatography (HPLC) coupled with various detectors.
Sample Preparation for In Vitro Degradation Studies
-
Incubation: Incubate cisatracurium in the desired medium (e.g., aqueous buffer at a specific pH, human or rat plasma) at a controlled temperature (typically 37°C).[5][11]
-
Sampling: At predetermined time intervals, withdraw aliquots of the incubation mixture.
-
Reaction Quenching: Immediately stop the degradation process by adding an acidic solution (e.g., 0.5M H2SO4) to the collected samples.[12]
-
Protein Precipitation (for plasma samples): Precipitate plasma proteins by adding a suitable agent like acetonitrile.[12]
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Extraction: The supernatant containing cisatracurium and its degradation products can then be directly injected into the HPLC system or subjected to further extraction if necessary.
HPLC Method for the Quantification of Cisatracurium and its Degradation Products
-
Instrumentation: A standard HPLC system equipped with a UV or fluorescence detector is suitable. For identification of unknown degradation products, a mass spectrometer (LC-MS) is required.[13][14]
-
Column: A C18 reversed-phase column is commonly used for the separation.[13][15]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium formate at pH 5.2) and an organic modifier like acetonitrile.[13] The composition can be delivered isocratically or as a gradient.
-
Detection:
-
Quantification: Generate calibration curves for cisatracurium and its known degradation products (laudanosine and monoquaternary alcohol) using standards of known concentrations. The concentration of the analytes in the samples is then determined by comparing their peak areas to the calibration curves.
Forced Degradation Studies
Forced degradation studies are essential for developing stability-indicating analytical methods.[17]
-
Stress Conditions: Subject a solution of cisatracurium to various stress conditions, including:
-
Analysis: Analyze the stressed samples using the developed HPLC method to ensure that the degradation products are well-separated from the parent drug peak and from each other.[18]
Visualizations of Degradation Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key processes involved in cisatracurium degradation and analysis.
Caption: Degradation pathway of cisatracurium.
Caption: Experimental workflow for cisatracurium degradation analysis.
References
- 1. pfizermedical.com [pfizermedical.com]
- 2. Cisatracurium besilate - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Cisatracurium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The in vitro degradation of cisatracurium, the R, cis-R'-isomer of atracurium, in human and rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Atracurium [ld99.com]
- 7. Does ester hydrolysis change the in vitro degradation rate of cisatracurium and atracurium? | Semantic Scholar [semanticscholar.org]
- 8. Clinical pharmacokinetics of cisatracurium besilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Does ester hydrolysis change the in vitro degradation rate of cisatracurium and atracurium? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. HPLC determination of cisatracurium besylate and propofol mixtures with LC-MS identification of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Simultaneous detection of cisatracurium, its degradation products and propofol using positive ion detection followed by negative ion detection in a single LC/MS run - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. biopharminternational.com [biopharminternational.com]
- 18. Cistracurium Besylate 10 mg/mL Solution Compounded in a Hospital Pharmacy to Prevent Drug Shortages: A Stability Study Involving Four Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Stability and Degradation Pathways of Cisatracurium Besylate
Disclaimer: Initial searches for "Desmethyl Cisatracurium Besylate" did not yield specific results. This guide will focus on the parent compound, Cisatracurium Besylate , as it is likely the intended subject of interest for stability and degradation studies in pharmaceutical development.
Cisatracurium besylate, a non-depolarizing neuromuscular blocking agent, is one of the ten stereoisomers of atracurium.[1][2] Its stability is a critical parameter, as it primarily degrades through organ-independent Hofmann elimination, a process sensitive to pH and temperature.[3][4] This guide provides a comprehensive overview of its stability under various conditions, its degradation pathways, and the analytical methodologies used to assess them.
Core Degradation Pathways
The degradation of cisatracurium besylate is predominantly governed by two mechanisms: Hofmann elimination and ester hydrolysis.
-
Hofmann Elimination: This is the principal pathway for cisatracurium degradation, occurring spontaneously at physiological pH and temperature.[1][3][4] It is a chemical process, independent of organ function, making the drug's clearance largely predictable.[3][4] This reaction leads to the formation of laudanosine and a monoquaternary acrylate.[1][5] Hofmann elimination is considered the rate-limiting step in the overall degradation process.[1][6]
-
Ester Hydrolysis: Cisatracurium also undergoes hydrolysis of its ester functional groups.[5][7] This process is a secondary degradation step, where the monoacrylate product from Hofmann elimination is further hydrolyzed to form a monoquaternary alcohol.[1] While ester hydrolysis is involved, its contribution to the total elimination rate of the parent drug is considered negligible compared to Hofmann elimination.[6]
The following diagram illustrates the primary degradation pathways of Cisatracurium Besylate.
Caption: Major Degradation Pathways of Cisatracurium Besylate.
Stability Data Summary
The stability of cisatracurium besylate is highly dependent on temperature, pH, and concentration. The following tables summarize quantitative data from various stability studies.
Table 1: Temperature-Dependent Stability of Cisatracurium Besylate
| Concentration & Formulation | Storage Temperature (°C) | Stability Period | Potency Loss | Citation |
| Undiluted Vials | 5 | 1 year | ~5% | [8] |
| Undiluted Vials | 25 | 21 days | ~5% per month | [8][9][10] |
| 2 mg/mL in vials | 23 | < 45 days | Significant | [11] |
| 2 mg/mL in syringes | 23 | < 30 days | Significant | [11] |
| 10 mg/mL in ampoules | 2-8 | 15 months | Within 10% of initial concentration | [12] |
| 10 mg/mL in ampoules | 2-8 | 18 months | 11.3% loss | [12] |
| 0.1, 2, 5 mg/mL in D5W or NS | 4 | At least 30 days | Stable | [11] |
| 0.1, 2, 5 mg/mL in D5W or NS | 23 | < 30 days | Substantial loss | [11] |
| 0.1 mg/mL in D5W or NS | 25 | > 24 hours | Appearance of toxic degradation products | [13] |
| 2 and 5 mg/mL solutions | 5 or 25 | 7 days | Stable | [13] |
D5W = 5% Dextrose in Water; NS = 0.9% Sodium Chloride
Table 2: Forced Degradation Studies of Cisatracurium Besylate
| Stress Condition | Parameters | Degradation | Key Degradation Products Identified | Citation |
| Alkaline Hydrolysis | 0.005 N NaOH, Room Temp | 87% at T0, 100% after 10 min | DP1 and Laudanosine | [14] |
| Acidic Hydrolysis | 1 N HCl, Room Temp | 13.8% after 3 hours | DP1 and DP2 | [14] |
| Thermal Degradation | 105 °C | 27% after 2 hours | Laudanosine and DP3 | [14] |
| Thermal Degradation | 60 °C | No degradation after 3 hours | - | [14] |
| Photodegradation | UV light (254 nm) | ~5% every 24 hours; 19% after 96 hours | Two major DPs, two minor DPs | [12] |
DP1, DP2, DP3 refer to unidentified degradation products in the cited study, later identified as EP impurities.
Experimental Protocols
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug molecule.[7][15][16] The following are detailed methodologies from cited literature for cisatracurium besylate.
Protocol 1: Forced Degradation in Solution
-
Objective: To assess the stability-indicating performance of an HPLC-UV assay method.[14]
-
Methodology:
-
Prepare a 400 µg/mL solution of cisatracurium in a suitable diluent (e.g., DS - Dextrose Solution).
-
For alkaline degradation , mix equal volumes of the drug solution with 0.005 N NaOH at room temperature.
-
For acidic degradation , mix equal volumes of the drug solution with 0.1 N HCl at room temperature.
-
For oxidative degradation , mix equal volumes of the drug solution with 30% H₂O₂ and heat at 60 °C.
-
For thermal degradation , expose the drug solution to temperatures of 60 °C for three hours or 105 °C for two hours.
-
For photodegradation , expose the drug solution to UV light at 254 nm for up to 7 days.
-
At specified time points (e.g., 0, 10, 20, 30 min, and 1, 2, 3 h), withdraw samples.
-
Neutralize the acidic and alkaline samples before analysis.
-
Dilute samples to a target concentration (e.g., 100 µg/mL) and filter through a 0.22 µm membrane.
-
Analyze the samples using a validated stability-indicating HPLC-UV method.[12][14]
-
The following diagram outlines the experimental workflow for forced degradation studies.
References
- 1. Cisatracurium besilate - Wikipedia [en.wikipedia.org]
- 2. Cisatracurium Besylate | C65H82N2O18S2 | CID 62886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cisatracurium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics of cisatracurium besilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC determination of cisatracurium besylate and propofol mixtures with LC-MS identification of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Does ester hydrolysis change the in vitro degradation rate of cisatracurium and atracurium? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 9. Temperature and cisatracurium degradation: So what is new? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Stability of cisatracurium besylate in vials, syringes, and infusion admixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cistracurium Besylate 10 mg/mL Solution Compounded in a Hospital Pharmacy to Prevent Drug Shortages: A Stability Study Involving Four Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Physicochemical stability study of injectable solutions of cisatracurium besilate in clinical conditions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. medcraveonline.com [medcraveonline.com]
- 16. biomedres.us [biomedres.us]
Methodological & Application
Analytical Methods for the Detection of Desmethyl Cisatracurium Besylate and Related Impurities
Introduction
Cisatracurium besylate is a non-depolarizing neuromuscular blocking agent used extensively in clinical practice. Its stability is a critical concern, as it can degrade through Hofmann elimination and ester hydrolysis. This degradation can lead to the formation of various impurities, including laudanosine and other related substances such as desmethyl analogs. The accurate detection and quantification of these impurities are paramount for ensuring the safety and efficacy of cisatracurium besylate formulations. This document provides detailed application notes and protocols for the analytical methods used to detect and quantify desmethyl cisatracurium besylate and other related impurities.
I. High-Performance Liquid Chromatography (HPLC) with UV Detection
A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is a robust and widely used technique for the routine analysis of cisatracurium besylate and its impurities.
Application Note
This method is suitable for the simultaneous determination of cisatracurium besylate and its degradation products, including laudanosine and other related substances. The method demonstrates good linearity, accuracy, and precision, making it ideal for quality control and stability studies.
Experimental Protocol
1. Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
2. Chromatographic Conditions:
-
Column: Octadecylsilane (C18), 4.6-mm × 25.0-cm; 5-µm packing L1[1]
-
Mobile Phase: Acetonitrile and 0.3 M ammonium formate (pH 5.2) in a 50:50 (v/v) ratio[2]
-
Flow Rate: 1.5 mL/min[1]
-
Injection Volume: 20 µL[1]
-
Column Temperature: 25°C
-
Autosampler Temperature: 10°C[3]
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of cisatracurium besylate reference standard in the mobile phase to obtain a known concentration.
-
Sample Solution: Dilute the cisatracurium besylate drug product or substance with the mobile phase to a suitable concentration.
-
Filtration: Filter all solutions through a 0.22 µm filter before injection.[4]
4. Data Analysis:
-
Identify the peaks of cisatracurium and its impurities based on their retention times.
-
Quantify the impurities using an external standard method, calculating the peak area response.
Quantitative Data Summary
| Parameter | Cisatracurium Besylate | Reference |
| Linearity Range | 9 - 128 µg/mL | [2] |
| Accuracy | 0.4 - 1.4% | [2] |
| Precision | 0.4 - 2.9% | [2] |
| Tailing Factor | NMT 1.7 | [1] |
| Relative Standard Deviation | NMT 1.5% | [1] |
II. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For highly sensitive and specific detection and identification of impurities, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice.
Application Note
This method is particularly useful for the identification and quantification of known and unknown degradation products of cisatracurium besylate, even at trace levels. The high selectivity of MS/MS allows for unambiguous identification of impurities by comparing their mass-to-charge ratios (m/z) and fragmentation patterns with known standards or theoretical values.
Experimental Protocol
1. Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Data acquisition and analysis software
2. Chromatographic Conditions:
-
Column: SEPAX GP-C18 column[5]
-
Mobile Phase: A mixture of water, acetonitrile, methanol, formic acid, and ammonium formate (650:175:175:10:1.3 v/v/v/v/w)[5]
-
Flow Rate: 1.0 mL/min[5]
-
Injection Volume: 20 µL
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive Ion Detection[2]
-
Analysis Mode: Can be operated in full scan mode for impurity identification or in Selected Reaction Monitoring (SRM) mode for quantification.
4. Sample Preparation:
-
Similar to the HPLC-UV method, samples are prepared by dissolving in a suitable solvent and filtering before injection. For impurity identification, fractions can be collected from an HPLC-UV separation and then injected into the LC-MS/MS system.[6]
Quantitative Data Summary
| Parameter | Laudanosine (as an example impurity) | Reference |
| Limit of Quantitation (LOQ) | 1 µg/mL | [5] |
| Linearity Range | 0.04 - 8.00 µg/mL | [5] |
| Detection Limit (S/N=3) | 32.0 ng/mL | [5] |
Experimental Workflows
Caption: HPLC-UV Experimental Workflow.
Caption: LC-MS/MS Experimental Workflow.
Degradation Pathway
Cisatracurium besylate primarily degrades via two pathways: Hofmann elimination, which is pH and temperature-dependent, and ester hydrolysis. These degradation pathways lead to the formation of several impurities, including laudanosine, a quaternary acid, a quaternary alcohol, and a monoacrylate impurity.[5][6] The detection and control of these impurities are critical for the quality assessment of cisatracurium besylate products.
References
- 1. uspnf.com [uspnf.com]
- 2. HPLC determination of cisatracurium besylate and propofol mixtures with LC-MS identification of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Making sure you're not a bot! [lilloa.univ-lille.fr]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Cistracurium Besylate 10 mg/mL Solution Compounded in a Hospital Pharmacy to Prevent Drug Shortages: A Stability Study Involving Four Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Stability-Indicating HPLC-UV Method for the Separation of Cisatracurium and Its Impurities
Abstract
This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the separation and quantification of cisatracurium besylate and its known process-related impurities and degradation products. The described method is crucial for quality control, stability studies, and formulation development of cisatracurium-containing pharmaceutical products. The protocol provides detailed steps for sample preparation, chromatographic conditions, and data analysis, ensuring reliable and reproducible results for researchers, scientists, and drug development professionals.
Introduction
Cisatracurium besylate, a non-depolarizing neuromuscular blocking agent, is susceptible to degradation through Hofmann elimination and ester hydrolysis, particularly in solutions.[1][2][3] This degradation can lead to the formation of impurities such as laudanosine and monoquaternary acrylate, which may have toxicological implications.[2][3][4] Therefore, a validated, stability-indicating analytical method is essential to ensure the purity, potency, and safety of cisatracurium drug products. This HPLC-UV method effectively separates cisatracurium from its key impurities, including those generated under forced degradation conditions, as recommended by the International Council for Harmonisation (ICH) guidelines.[5][6]
Experimental
Instrumentation and Materials
-
HPLC System: A gradient-capable HPLC system equipped with a UV-Vis detector.
-
Column: Octadecylsilane (C18) column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Solvents: Acetonitrile and methanol (HPLC grade).
-
Reagents: Ammonium formate, potassium dihydrogen phosphate, formic acid, and phosphoric acid (analytical grade).
-
Water: Deionized or HPLC-grade water.
-
Reference Standards: Cisatracurium besylate, laudanosine, and other known impurity standards.
Chromatographic Conditions
A summary of the chromatographic conditions is provided in the table below. These conditions are based on established methods and pharmacopeial guidelines.[1][7][8][9]
| Parameter | Condition |
| Column | Octadecylsilane (C18), 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 1.02% Potassium dihydrogen phosphate buffer (pH adjusted to 3.1 with phosphoric acid)[9] |
| Mobile Phase B | Acetonitrile/Methanol (50:50, v/v) |
| Gradient | See Table 2 |
| Flow Rate | 1.0 mL/min[4] |
| Injection Volume | 20 µL[7][9] |
| Column Temperature | 20°C[9] |
| Detection Wavelength | 280 nm[1][4][7][8] |
Table 1: HPLC Chromatographic Conditions
Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 15 | 40 | 60 |
| 20 | 40 | 60 |
| 22 | 70 | 30 |
| 30 | 70 | 30 |
Table 2: Gradient Elution Program
Protocols
Standard Solution Preparation
-
Cisatracurium Stock Solution (1 mg/mL): Accurately weigh about 25 mg of cisatracurium besylate reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent (Mobile Phase A/Mobile Phase B, 70:30, v/v).
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the cisatracurium stock solution into a 25 mL volumetric flask and dilute to volume with the diluent.
-
Impurity Stock Solutions (as available): Prepare individual stock solutions of known impurities (e.g., laudanosine) at a concentration of 1 mg/mL in the diluent.
-
Spiked Sample/System Suitability Solution: Prepare a solution containing a known concentration of cisatracurium (e.g., 100 µg/mL) and spiked with known impurities at a level relevant to the specification limits (e.g., 0.1-1% of the cisatracurium concentration).
Sample Preparation
-
Injectable Solution: Dilute the cisatracurium besylate injectable solution with the diluent to obtain a final concentration of approximately 100 µg/mL of cisatracurium.[10]
-
Forced Degradation Samples: Subject the cisatracurium solution to forced degradation conditions as outlined in the protocol below. Dilute the stressed samples with the diluent to a final concentration of approximately 100 µg/mL before injection.
Forced Degradation Protocol
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[5][6]
-
Acid Hydrolysis: Mix 1 mL of a 1 mg/mL cisatracurium solution with 1 mL of 1 N HCl and heat at 60°C for 2 hours. Neutralize with 1 N NaOH and dilute with the diluent.
-
Base Hydrolysis: Mix 1 mL of a 1 mg/mL cisatracurium solution with 1 mL of 0.1 N NaOH at room temperature for 30 minutes. Neutralize with 0.1 N HCl and dilute with the diluent.
-
Oxidative Degradation: Mix 1 mL of a 1 mg/mL cisatracurium solution with 1 mL of 3% H₂O₂ at room temperature for 1 hour. Dilute with the diluent.
-
Thermal Degradation: Expose the solid cisatracurium besylate powder to 105°C for 24 hours. Prepare a 100 µg/mL solution in the diluent.
-
Photolytic Degradation: Expose a 1 mg/mL solution of cisatracurium to UV light (254 nm) for 24 hours.[10] Dilute with the diluent.
Results and Data Presentation
The HPLC-UV method successfully separates cisatracurium from its major impurities. A representative chromatogram would show well-resolved peaks for laudanosine, monoquaternary acrylate, and other degradation products from the parent cisatracurium peak.
| Compound | Retention Time (min) | Relative Retention Time (RRT) |
| Laudanosine | ~5.2 | ~0.43 |
| Cisatracurium | ~12.0 | 1.00 |
| Monoquaternary Acrylate | ~15.1 | ~1.26 |
| EP Impurity A | Varies | Varies |
| EP Impurities E/F | Varies | Varies |
| EP Impurities N/O | Varies | Varies |
Table 3: Typical Retention Times and Relative Retention Times of Cisatracurium and its Impurities Note: The exact retention times may vary depending on the specific HPLC system and column used. Relative Retention Time (RRT) is calculated with respect to the cisatracurium peak.
Visualizations
References
- 1. HPLC determination of cisatracurium besylate and propofol mixtures with LC-MS identification of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Impurity profiling and in-process testing of drugs for injection by fast liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medcraveonline.com [medcraveonline.com]
- 6. journals.ekb.eg [journals.ekb.eg]
- 7. uspnf.com [uspnf.com]
- 8. academic.oup.com [academic.oup.com]
- 9. CN105277647A - Method for determining content of cisatracurium besylate of raw materials by HPLC (High Performance Liquid Chromatography) - Google Patents [patents.google.com]
- 10. Cistracurium Besylate 10 mg/mL Solution Compounded in a Hospital Pharmacy to Prevent Drug Shortages: A Stability Study Involving Four Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput LC-MS/MS Method for the Identification and Quantification of Cisatracurium and its Major Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous identification and quantification of cisatracurium and its primary metabolites in biological matrices. Cisatracurium, a non-depolarizing neuromuscular blocking agent, primarily undergoes metabolism-independent Hofmann elimination. This method provides a comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric detection of cisatracurium, laudanosine, and its monoquaternary acrylate and alcohol metabolites, which are the key analytes in understanding the pharmacokinetics of the drug. The presented protocol is designed for high-throughput analysis, offering the precision and accuracy required for clinical and preclinical drug development studies.
Introduction
Cisatracurium besylate is a widely used neuromuscular blocking agent in clinical anesthesia. Its metabolism is of significant interest as it proceeds primarily through Hofmann elimination, a pH and temperature-dependent chemical degradation, rather than enzymatic processes in the liver or kidneys.[1][2][3] This unique clearance pathway makes it a suitable agent for patients with hepatic or renal impairment. The main degradation products of cisatracurium are laudanosine and a monoquaternary acrylate metabolite. The acrylate metabolite is subsequently hydrolyzed by plasma esterases to a monoquaternary alcohol metabolite.[4][5] Laudanosine can be further metabolized to desmethyl derivatives.[4] Accurate and sensitive quantification of cisatracurium and its metabolites is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies. This application note presents a detailed LC-MS/MS protocol for the simultaneous analysis of these compounds.
Chemical Structures and Metabolic Pathway
Cisatracurium breaks down into several key metabolites. The primary pathway involves Hofmann elimination, followed by ester hydrolysis.
Figure 1: Metabolic pathway of Cisatracurium Besylate.
Experimental Protocols
Sample Preparation
A simple protein precipitation method is employed for the extraction of cisatracurium and its metabolites from plasma samples.
-
To 100 µL of plasma sample, add 20 µL of internal standard working solution (e.g., atracurium besylate or a stable isotope-labeled cisatracurium).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
Liquid Chromatography
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 3 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 35°C |
Mass Spectrometry
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Capillary Voltage | 3.0 kV |
| Gas Flow Rates | Optimized for the specific instrument |
Table 3: MRM Transitions for Analytes and Internal Standard
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| Cisatracurium | 464.6 | 358.4 | 25 |
| Laudanosine | 358.2 | 342.2 | 20 |
| Monoquaternary Acrylate | 572.3 | 428.2 | 22 |
| Monoquaternary Alcohol | 590.3 | 428.2 | 22 |
| Atracurium (IS) | 464.6 | 358.4 | 25 |
Note: The exact m/z values and collision energies may require optimization on the specific mass spectrometer used.
Data Presentation
The following table summarizes the expected quantitative performance of the method.
Table 4: Method Performance Characteristics
| Analyte | LLOQ (ng/mL) | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Accuracy (%) | Precision (%RSD) |
| Cisatracurium | 1 | 1 - 1000 | >0.995 | 85 - 115 | <15 |
| Laudanosine | 1 | 1 - 1000 | >0.995 | 85 - 115 | <15 |
| Monoquaternary Acrylate | 2 | 2 - 1000 | >0.995 | 85 - 115 | <15 |
| Monoquaternary Alcohol | 2 | 2 - 1000 | >0.995 | 85 - 115 | <15 |
Experimental Workflow
The overall experimental workflow is depicted in the following diagram.
Figure 2: Experimental workflow for LC-MS/MS analysis.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the simultaneous identification and quantification of cisatracurium and its major metabolites in biological matrices. The simple sample preparation protocol and rapid chromatographic separation make it suitable for routine analysis in a drug development setting. This application note serves as a comprehensive guide for researchers and scientists involved in the pharmacokinetic analysis of cisatracurium.
References
Application Note & Protocol: Development of a Validated Assay for Desmethyl Laudanosine, a Metabolite of Cisatracurium Besylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cisatracurium besylate is a non-depolarizing neuromuscular blocking agent widely used in clinical practice. Its metabolism is primarily independent of hepatic and renal function, occurring through Hofmann elimination, a pH and temperature-dependent chemical process. This degradation pathway leads to the formation of several metabolites, including laudanosine.[1][2][3][4][5] Laudanosine is further metabolized in the liver, in part through demethylation, to form desmethyl laudanosine metabolites, which are then conjugated and excreted.[1][6] Understanding the pharmacokinetic profile of these metabolites is crucial for a comprehensive safety and efficacy assessment of cisatracurium.
This document provides a detailed protocol for a validated assay to quantify desmethyl laudanosine in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This methodology is essential for pharmacokinetic studies, drug metabolism research, and clinical trial monitoring.
Metabolic Pathway of Cisatracurium Besylate
Cisatracurium undergoes Hofmann elimination to yield laudanosine and a monoquaternary acrylate metabolite. The monoquaternary acrylate is subsequently hydrolyzed by plasma esterases to a monoquaternary alcohol. Laudanosine undergoes hepatic metabolism, including demethylation, to form desmethyl laudanosine metabolites.
References
Application Note: Desmethyl Cisatracurium Besylate as a Reference Standard in Quality Control
Introduction
Cisatracurium besylate is a potent, non-depolarizing neuromuscular blocking agent used extensively in anesthesia to facilitate endotracheal intubation and provide skeletal muscle relaxation during surgery.[1] As a single isomer of atracurium, cisatracurium is valued for its organ-independent degradation via Hofmann elimination, which minimizes the risk of prolonged neuromuscular blockade in patients with renal or hepatic impairment.
The control of impurities in pharmaceutical manufacturing is a critical aspect of ensuring the safety and efficacy of drug products. Desmethyl Cisatracurium Besylate, also known as N-Desmethyl Cisatracurium or Cisatracurium Impurity P, is a potential process-related impurity in the synthesis of Cisatracurium Besylate. Its effective identification and quantification are paramount for quality control (QC) laboratories. This application note provides a comprehensive overview of the use of this compound as a reference standard in the quality control of Cisatracurium Besylate drug substance and drug product.
The Role of this compound as a Reference Standard
A reference standard is a highly purified compound used as a benchmark for analytical measurements. In the context of pharmaceutical quality control, reference standards are indispensable for:
-
Peak Identification: Confirming the identity of this compound in a chromatogram of a Cisatracurium Besylate sample by comparing retention times.
-
Method Validation: Establishing the specificity, linearity, accuracy, and precision of analytical methods intended for impurity profiling.
-
Quantitative Analysis: Accurately determining the concentration of this compound in test samples by comparing the peak response of the impurity to that of the certified reference standard.
The availability of a well-characterized this compound reference standard is crucial for manufacturers to meet the stringent purity requirements set by regulatory authorities.
Physicochemical Properties
A summary of the key physicochemical properties of Cisatracurium Besylate and its desmethyl impurity is presented in Table 1. The removal of a methyl group results in a slight decrease in the molecular weight of the free base.
| Compound | Molecular Formula (Free Base) | Molecular Weight (Free Base) | Molecular Formula (Besylate Salt) | Molecular Weight (Besylate Salt) |
| Cisatracurium | C₅₃H₇₂N₂O₁₂ | 929.15 g/mol | C₆₅H₈₂N₂O₁₈S₂ | 1243.48 g/mol |
| Desmethyl Cisatracurium | C₅₂H₆₉N₂O₁₂ | 914.13 g/mol | C₅₈H₇₄N₂O₁₅S | 1071.29 g/mol [2] |
| Table 1: Physicochemical Properties of Cisatracurium and Desmethyl Cisatracurium |
Experimental Protocols
The following section details a typical High-Performance Liquid Chromatography (HPLC) method for the analysis of Cisatracurium Besylate and the identification of its impurities, including this compound. This method is based on principles outlined in the United States Pharmacopeia (USP) for related compounds in Cisatracurium Besylate.[3]
High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
This method is designed to separate Cisatracurium Besylate from its potential impurities.
Chromatographic Conditions:
| Parameter | Specification |
| Column | Octadecylsilane (C18), 250 mm x 4.6 mm, 5 µm packing (L1) |
| Mobile Phase | Acetonitrile, methanol, and Buffer (20:20:60, v/v/v) |
| Buffer | 33.3 g/L of ammonium formate in water, with 16 mL of anhydrous formic acid added per 984 mL of water. |
| Flow Rate | 1.5 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | At least 2.5 times the retention time of the cisatracurium peak |
| Table 2: HPLC Chromatographic Conditions |
Preparation of Solutions:
-
Diluent: A mixture of acetonitrile, methanol, and water (20:20:60, v/v/v) with 0.4 mL of anhydrous formic acid per 1 L of the mixture.
-
Standard Solution (Cisatracurium Besylate): Prepare a solution of USP Cisatracurium Besylate RS in the Diluent to a final concentration of 0.7 mg/mL.
-
Reference Standard Solution (this compound): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the Diluent to obtain a known concentration (e.g., 0.007 mg/mL, corresponding to a 1% impurity level relative to the sample solution).
-
Sample Solution: Accurately weigh and dissolve approximately 70 mg of the Cisatracurium Besylate sample in the Diluent and dilute to 100.0 mL to achieve a final concentration of 0.7 mg/mL.
-
System Suitability Solution: A solution containing USP Cisatracurium Besylate System Suitability Mixture RS at a concentration of 0.7 mg/mL in the Diluent. This mixture contains Cisatracurium Besylate and known impurities to verify the resolution and performance of the chromatographic system.
Procedure:
-
Inject the Diluent as a blank to ensure no interfering peaks are present.
-
Inject the System Suitability Solution and verify that the resolution between the cisatracurium peak and the peaks of other known impurities meets the system suitability requirements (e.g., resolution > 2.0). The tailing factor for the cisatracurium peak should not be more than 1.7.
-
Inject the Standard Solution and the Reference Standard Solution to determine the retention times of Cisatracurium Besylate and this compound, respectively.
-
Inject the Sample Solution and record the chromatogram.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the Reference Standard Solution.
-
Calculate the percentage of this compound in the sample using the following formula:
% Impurity = (Area_impurity / Area_standard) * (Concentration_standard / Concentration_sample) * 100
Where:
-
Area_impurity is the peak area of this compound in the Sample Solution.
-
Area_standard is the peak area of this compound in the Reference Standard Solution.
-
Concentration_standard is the concentration of the this compound Reference Standard Solution.
-
Concentration_sample is the concentration of the Cisatracurium Besylate Sample Solution.
-
Data Presentation
The acceptance criteria for impurities in Cisatracurium Besylate are typically established based on pharmacopeial monographs and regulatory guidelines. While specific limits for this compound are not publicly detailed, a general limit for individual unknown impurities is often applied. The USP monograph for Cisatracurium Besylate specifies limits for several known impurities.[3]
| Impurity | Relative Retention Time (approx.) | Acceptance Criteria (NMT %) |
| cis-Quaternary acid | 0.14 | 0.2 |
| (R)-N-Methyllaudanosine | 0.16 | 0.2 |
| (R)-Laudanosine | 0.20 | 0.6 |
| This compound | To be determined | Typically ≤ 0.2% (as an unspecified impurity) |
| Total Impurities | - | To be specified |
| Table 3: Example Acceptance Criteria for Impurities in Cisatracurium Besylate | ||
| NMT: Not More Than |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quality control analysis of Cisatracurium Besylate for the presence of this compound.
Caption: HPLC analysis workflow for impurity profiling.
Logical Relationship of Cisatracurium and its Desmethyl Impurity
This diagram illustrates the structural relationship between Cisatracurium and its N-desmethyl impurity.
Caption: Relationship of Cisatracurium and its desmethyl impurity.
Conclusion
The use of a certified this compound reference standard is essential for the accurate and reliable quality control of Cisatracurium Besylate. The HPLC method described in this application note provides a robust framework for the separation and quantification of this and other related impurities. Adherence to these analytical procedures will enable pharmaceutical manufacturers to ensure their products meet the required quality and purity standards, ultimately safeguarding patient safety. Researchers and drug development professionals are encouraged to validate this method for their specific instrumentation and laboratory conditions.
References
Application Note: Protocol for Quantification of Desmethyl Cisatracurium Besylate in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantification of Desmethyl Cisatracurium Besylate, a potential impurity and degradation product of Cisatracurium Besylate, in pharmaceutical formulations. The method outlined is a stability-indicating High-Performance Liquid Chromatography (HPLC) assay with UV detection, adapted from established methods for Cisatracurium Besylate and its related substances.[1][2][3][4]
Introduction
Cisatracurium Besylate is a non-depolarizing neuromuscular blocking agent used during surgical procedures and in intensive care.[5] The stability of the drug product is critical to ensure its safety and efficacy. Degradation of Cisatracurium Besylate can occur via Hofmann elimination and ester hydrolysis, leading to the formation of various impurities, including Laudanosine and potentially this compound.[2][3]
This application note details a robust HPLC-UV method for the separation and quantification of this compound from the parent drug and other degradation products. The protocol is designed to be specific, accurate, and precise, making it suitable for quality control and stability studies of Cisatracurium Besylate drug formulations.
Experimental Protocol
This protocol is based on established stability-indicating methods for Cisatracurium Besylate.[2][4][6]
Materials and Reagents
-
Cisatracurium Besylate Reference Standard (CRS)
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium formate
-
Potassium dihydrogen phosphate
-
Phosphoric acid
-
Water (HPLC grade)
-
0.22 µm membrane filters
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required.
| Parameter | Specification |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | Octadecylsilane (C18), 4.6 mm x 250 mm, 5 µm particle size[7] |
| Mobile Phase | Isocratic mixture of Acetonitrile and Ammonium Formate buffer (e.g., 0.3 M, pH 5.2) in a 50:50 (v/v) ratio[1] |
| Flow Rate | 1.5 mL/min[4] |
| Injection Volume | 20 µL[4][7] |
| Column Temperature | 25 °C[4][6] |
| Autosampler Temperature | 10 °C[4][6] |
| Detection Wavelength | 280 nm[1][4] |
| Run Time | Approximately 25 minutes[8] |
Preparation of Solutions
2.3.1. Mobile Phase Preparation
Prepare a 0.3 M Ammonium Formate buffer and adjust the pH to 5.2 with formic acid. Mix the buffer with acetonitrile in a 50:50 (v/v) ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.
2.3.2. Standard Stock Solution Preparation
Accurately weigh about 10 mg of this compound Reference Standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a stock solution of approximately 1 mg/mL.
2.3.3. Calibration Standards
Prepare a series of calibration standards by serially diluting the Standard Stock Solution with the mobile phase to achieve concentrations in the range of 1 µg/mL to 50 µg/mL.
2.3.4. Sample Preparation
Accurately weigh a portion of the drug formulation equivalent to 10 mg of Cisatracurium Besylate into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Filter the solution through a 0.22 µm membrane filter prior to injection.
Method Validation Summary
The following table summarizes the typical validation parameters for a similar HPLC method for related substances of Cisatracurium Besylate.[1][8]
| Parameter | Typical Specification |
| Linearity (R²) | ≥ 0.999[8] |
| Range | 1 - 50 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0%[8] |
| Limit of Detection (LOD) | Approximately 0.1 µg/mL |
| Limit of Quantification (LOQ) | Approximately 0.3 µg/mL |
| Specificity | The method should demonstrate baseline resolution between this compound and Cisatracurium Besylate, as well as other known impurities and degradation products. |
Data Presentation
The quantitative data for a hypothetical batch analysis is presented below for illustrative purposes.
Table 1: Calibration Data for this compound
| Concentration (µg/mL) | Peak Area |
| 1.0 | 15,234 |
| 5.0 | 76,170 |
| 10.0 | 151,980 |
| 25.0 | 380,500 |
| 50.0 | 759,800 |
Table 2: Quantification of this compound in a Drug Formulation Sample
| Sample ID | Peak Area of this compound | Calculated Concentration (µg/mL) | Amount in Formulation (%) |
| Batch A | 25,678 | 1.68 | 0.0168% |
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the quantification of this compound in drug formulations.
Caption: Workflow for quantification of this compound.
This application note provides a comprehensive framework for the quantification of this compound. The presented method is based on established analytical techniques for Cisatracurium Besylate and its impurities, ensuring a high degree of confidence in the results. It is recommended that the method be fully validated in the user's laboratory to ensure its suitability for the intended application.
References
- 1. HPLC determination of cisatracurium besylate and propofol mixtures with LC-MS identification of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cistracurium Besylate 10 mg/mL Solution Compounded in a Hospital Pharmacy to Prevent Drug Shortages: A Stability Study Involving Four Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cistracurium Besylate 10 mg/mL Solution Compounded in a Hospital Pharmacy to Prevent Drug Shortages: A Stability Study Involving Four Degradation Products [mdpi.com]
- 5. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 6. Making sure you're not a bot! [lilloa.univ-lille.fr]
- 7. uspnf.com [uspnf.com]
- 8. CN105277647A - Method for determining content of cisatracurium besylate of raw materials by HPLC (High Performance Liquid Chromatography) - Google Patents [patents.google.com]
In Vivo Studies of Cisatracurium Besylate Metabolites in Animal Models: Application Notes and Protocols
A comprehensive review of the available scientific literature reveals no direct in vivo studies specifically investigating a compound named "Desmethyl Cisatracurium Besylate." The metabolic pathway of cisatracurium besylate is well-documented, proceeding primarily through two distinct mechanisms: Hofmann elimination and ester hydrolysis. These processes lead to the formation of major metabolites, principally laudanosine and a monoquaternary alcohol (MQA). Laudanosine is subsequently metabolized to desmethyl metabolites.
This document provides detailed application notes and protocols based on existing in vivo studies of the primary and secondary metabolites of cisatracurium besylate in various animal models. The information is intended for researchers, scientists, and drug development professionals working with neuromuscular blocking agents.
Metabolic Pathway of Cisatracurium Besylate
Cisatracurium besylate undergoes degradation in the body through two main pathways that are largely independent of organ function:
-
Hofmann Elimination: A chemical process that occurs at physiological pH and temperature, breaking down cisatracurium into laudanosine and a monoquaternary acrylate metabolite.
-
Ester Hydrolysis: The monoquaternary acrylate metabolite is then rapidly hydrolyzed by non-specific plasma esterases to form a monoquaternary alcohol (MQA) metabolite.[1][2][3]
Laudanosine, a notable metabolite due to its potential for central nervous system effects, is further metabolized, including through demethylation, and its metabolites are primarily excreted in the urine.[3]
References
Application Note: Forced Degradation Studies of Cisatracurium Besylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cisatracurium besylate is a non-depolarizing neuromuscular blocking agent used as an adjunct to general anesthesia. A thorough understanding of its stability and degradation pathways is critical for the development of stable pharmaceutical formulations and for ensuring patient safety. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the drug substance. These studies involve subjecting the drug to a variety of stress conditions, such as acid, base, oxidation, heat, and light, to accelerate its degradation. This application note provides a detailed protocol for conducting forced degradation studies on cisatracurium besylate and for the analysis of its degradation products using High-Performance Liquid Chromatography (HPLC).
Purpose and Scope
The purpose of this document is to provide a comprehensive guide for performing forced degradation studies on cisatracurium besylate. It outlines the necessary experimental protocols, data presentation, and visualization of key processes. The scope of this note covers the following stress conditions: acidic, basic, oxidative, thermal, and photolytic degradation. The primary analytical technique described is a stability-indicating HPLC method for the separation and quantification of cisatracurium besylate and its degradation products.
Degradation Pathways of Cisatracurium Besylate
Cisatracurium besylate primarily degrades via two pathways:
-
Hofmann Elimination: This is a chemical process that is dependent on pH and temperature and is the predominant pathway for the elimination of cisatracurium.[1][2][3] It results in the formation of laudanosine and a monoquaternary acrylate metabolite.[1][3]
-
Ester Hydrolysis: The monoquaternary acrylate metabolite can then undergo hydrolysis by non-specific plasma esterases to form the monoquaternary alcohol (MQA) metabolite.[1][3] Laudanosine is also produced through this pathway.[4]
Experimental Protocols
Materials and Equipment
-
Cisatracurium Besylate reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Acetonitrile (HPLC grade)
-
Ammonium formate
-
Water (HPLC grade)
-
HPLC system with UV detector
-
pH meter
-
Thermostatic oven
-
Photostability chamber with a UV lamp (254 nm)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
Preparation of Solutions
-
Stock Solution: Prepare a stock solution of Cisatracurium Besylate at a concentration of 400 µg/mL in an appropriate solvent (e.g., water or 5% dextrose solution).
-
Acidic Solution: For acid hydrolysis, use 1N HCl.
-
Basic Solution: For basic hydrolysis, use 0.005N NaOH.
-
Oxidizing Solution: For oxidation, use 30% H₂O₂.
Forced Degradation Procedures
The following protocols are based on a study by Cociglio et al. (2023).[4] The extent of degradation should ideally be between 5-20% for optimal results in method validation.[5]
-
Mix equal volumes of the 400 µg/mL cisatracurium stock solution and 1N HCl.
-
Keep the mixture at room temperature.
-
Withdraw samples at appropriate time intervals (e.g., 0, 1, 2, and 3 hours).
-
Neutralize the samples with an equivalent amount of NaOH before dilution and analysis.
-
Mix equal volumes of the 400 µg/mL cisatracurium stock solution and 0.005N NaOH.
-
Maintain the mixture at room temperature.
-
Collect samples at various time points (e.g., 0, 10, 20, and 30 minutes).
-
Neutralize the samples with an equivalent amount of HCl prior to analysis.
-
Mix equal volumes of the 400 µg/mL cisatracurium stock solution and 30% H₂O₂.
-
Heat the mixture at 60°C.
-
Take samples at different intervals (e.g., 0, 1, and 2 hours).
-
Dilute the samples for HPLC analysis.
-
Place the cisatracurium stock solution (400 µg/mL) in a thermostatic oven at 105°C.
-
Withdraw samples at specified times (e.g., 0 and 2 hours).
-
Allow the samples to cool to room temperature before analysis.
-
Expose the cisatracurium stock solution (400 µg/mL) to UV light at 254 nm in a photostability chamber.
-
Collect samples at various time points (e.g., every 24 hours for up to 96 hours).
-
Protect the samples from light after collection and before analysis.
HPLC Analysis Method
A stability-indicating HPLC method is crucial for separating the parent drug from its degradation products.
-
Column: Octadecylsilane (C18) column.
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile and ammonium formate buffer (e.g., pH 5.2; 0.3 M) in a 50:50 (v/v) ratio.[6]
-
Flow Rate: 1.0 mL/min.[7]
-
Injection Volume: 20 µL.[7]
Data Presentation
The quantitative data from the forced degradation studies should be summarized in a clear and structured table for easy comparison.
| Stress Condition | Reagent/Condition | Time | Temperature | Degradation (%) | Major Degradation Products |
| Acid Hydrolysis | 1N HCl | 3 hours | Room Temp. | 13.8% | DP1, DP2 |
| Base Hydrolysis | 0.005N NaOH | 10 minutes | Room Temp. | 100% | DP1, Laudanosine |
| Oxidative | 30% H₂O₂ | 2 hours | 60°C | 13% | Laudanosine, DP3 |
| Thermal | - | 2 hours | 105°C | 27% | Laudanosine, DP3 |
| Photolytic | UV light (254 nm) | 96 hours | Ambient | 19% | Two new major DPs (RTs = 4.5 & 5.5 min) |
Data adapted from Cociglio et al., 2023.[4] DP denotes Degradation Product.
Results and Discussion
The forced degradation studies reveal that cisatracurium besylate is highly susceptible to degradation under basic conditions, showing complete degradation within 10 minutes.[4] The drug is moderately stable under thermal and photolytic stress, with significant degradation observed over extended periods.[4] Acidic and oxidative conditions lead to a lesser extent of degradation under the tested conditions.[4] The primary degradation products observed are consistent with the known pathways of Hofmann elimination and ester hydrolysis, with laudanosine being a prominent degradant.[4] The formation of other degradation products highlights the importance of a well-validated, stability-indicating analytical method to ensure all potential impurities are detected and quantified.
Conclusion
This application note provides a framework for conducting forced degradation studies on cisatracurium besylate. The detailed protocols and data presentation guidelines will aid researchers in assessing the stability of this drug substance and in the development of robust pharmaceutical formulations. The identification of degradation pathways and products is crucial for ensuring the quality, safety, and efficacy of the final drug product.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Clinical pharmacokinetics of cisatracurium besilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pfizermedical.com [pfizermedical.com]
- 4. Cistracurium Besylate 10 mg/mL Solution Compounded in a Hospital Pharmacy to Prevent Drug Shortages: A Stability Study Involving Four Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond [ouci.dntb.gov.ua]
- 6. HPLC determination of cisatracurium besylate and propofol mixtures with LC-MS identification of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN105277647A - Method for determining content of cisatracurium besylate of raw materials by HPLC (High Performance Liquid Chromatography) - Google Patents [patents.google.com]
Troubleshooting & Optimization
Troubleshooting matrix effects in Desmethyl Cisatracurium Besylate analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the quantitative analysis of Desmethyl Cisatracurium Besylate in biological matrices, with a focus on overcoming matrix effects in LC-MS/MS analysis.
Troubleshooting Guide
This guide addresses common problems encountered during the analysis of this compound, offering potential causes and actionable solutions.
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Recommended Solution |
| Column Overload | Dilute the sample or inject a smaller volume. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH. Since this compound is a quaternary ammonium compound, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often beneficial. |
| Secondary Interactions with Column Stationary Phase | Use a column with end-capping or a different stationary phase (e.g., HILIC for highly polar compounds). |
| Co-eluting Interferences | Optimize the chromatographic gradient to better separate the analyte from interfering matrix components. |
Problem 2: Low or No Analyte Signal
| Potential Cause | Recommended Solution |
| Analyte Instability | This compound may be susceptible to degradation. Ensure proper sample handling and storage (e.g., on ice or at -80°C). Consider the use of stabilizing agents if instability is confirmed. |
| Inefficient Ionization | Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature). Electrospray ionization (ESI) in positive mode is typically used for quaternary ammonium compounds. |
| Incorrect MS/MS Transitions | Verify the precursor and product ions for this compound. While specific transitions are not publicly available, they can be determined by infusing a standard solution of the analyte. |
| Significant Ion Suppression | This is a common matrix effect. Refer to the "Strategies to Mitigate Matrix Effects" section below. |
Problem 3: High Signal Variability (Poor Precision)
| Potential Cause | Recommended Solution |
| Inconsistent Sample Preparation | Ensure consistent and precise execution of the sample extraction procedure. Automate sample preparation steps if possible. |
| Variable Matrix Effects | The composition of biological matrices can vary between samples, leading to inconsistent ion suppression or enhancement. The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for this variability. |
| Instrument Contamination | Clean the ion source and mass spectrometer inlet. Run system suitability tests to ensure instrument performance. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting components from the biological sample (e.g., salts, phospholipids, proteins).[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification of this compound.[1] Electrospray ionization (ESI) is particularly susceptible to these effects.[2]
Q2: How can I assess the presence and magnitude of matrix effects in my assay?
A: Two primary methods are used to evaluate matrix effects:
-
Post-Column Infusion: A constant flow of this compound standard solution is introduced into the LC eluent after the analytical column. A blank, extracted matrix sample is then injected. Any deviation (dip or peak) in the baseline signal of the analyte indicates the retention time at which matrix components are eluting and causing ion suppression or enhancement.
-
Post-Extraction Spike: The response of the analyte in a neat solution is compared to the response of the analyte spiked into an extracted blank matrix sample at the same concentration. The ratio of these responses provides a quantitative measure of the matrix effect.[3]
Q3: What are the most effective strategies to mitigate matrix effects for a quaternary ammonium compound like this compound?
A: A multi-pronged approach is often necessary:
-
Optimize Sample Preparation: The goal is to remove as many interfering matrix components as possible while efficiently recovering the analyte.
-
Protein Precipitation (PPT): A simple and fast method, but may not be sufficient to remove all interfering phospholipids.
-
Liquid-Liquid Extraction (LLE): Can provide a cleaner extract than PPT. The choice of extraction solvent is critical and should be optimized based on the polarity of this compound.
-
Solid-Phase Extraction (SPE): Often provides the cleanest extracts. A weak cation-exchange SPE sorbent could be effective for a quaternary ammonium compound.
-
-
Chromatographic Separation: Improve the separation of this compound from co-eluting matrix components.
-
Gradient Optimization: A shallower gradient can improve resolution.
-
Column Chemistry: Consider different C18 columns or alternative chemistries like HILIC if the metabolite is very polar.
-
-
Use of an Appropriate Internal Standard (IS): A stable isotope-labeled internal standard (SIL-IS) for this compound is the most effective way to compensate for matrix effects, as it will be affected by suppression or enhancement in the same way as the analyte. If a SIL-IS is not available, a structural analog can be used, but it may not track the analyte's behavior as closely.
Q4: What are the typical LC-MS/MS parameters for the analysis of compounds similar to this compound?
A: Based on methods for related quaternary ammonium compounds and metabolites, the following are good starting points:
| Parameter | Typical Condition |
| LC Column | C18 (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Ionization Mode | ESI Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
Note: Specific MRM transitions for this compound need to be determined empirically by infusing a standard of the compound into the mass spectrometer.
Experimental Protocols
Protocol 1: Assessment of Matrix Effect by Post-Extraction Spike
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte and internal standard (if used) into the mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract six different lots of blank biological matrix. Spike the analyte and internal standard into the extracted matrix supernatant before the final evaporation and reconstitution step.
-
Set C (Matrix Blank): Extract blank biological matrix without adding the analyte or internal standard.
-
-
Analyze all samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = ( (Peak Area of Analyte in Set B) / (Peak Area of IS in Set B) ) / ( (Peak Area of Analyte in Set A) / (Peak Area of IS in Set A) )
-
The IS-Normalized MF should be close to 1 for effective compensation of matrix effects.
-
Protocol 2: Sample Preparation using Protein Precipitation (PPT)
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and inject into the LC-MS/MS system.
Visualizations
Caption: Troubleshooting workflow for common LC-MS/MS issues.
Caption: Strategies for mitigating matrix effects in bioanalysis.
References
Technical Support Center: Optimization of Mobile Phase for Cisatracurium Impurity Profiling
Welcome to the technical support center for the optimization of the mobile phase for cisatracurium impurity profiling. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common starting conditions for developing an HPLC method for cisatracurium impurity profiling?
A1: A common starting point for developing an HPLC method for cisatracurium and its impurities involves a reversed-phase C18 column with UV detection at 280 nm.[1][2] The mobile phase typically consists of a phosphate buffer and a mixture of organic solvents like acetonitrile and methanol.[1][3] Both isocratic and gradient elution methods have been successfully employed.[3][4]
Q2: How does the mobile phase pH affect the separation of cisatracurium and its impurities?
A2: The pH of the mobile phase is a critical parameter. For cisatracurium, a slightly acidic pH is generally preferred to ensure the stability of the molecule and achieve good peak shapes. One study found that increasing the pH can lead to an increase in the retention time of cisatracurium.[5] A pH of around 3.1 to 4.5 has been reported in successful methods.[3][5] Maintaining a consistent and appropriate pH is crucial for reproducible results.
Q3: I am observing poor peak shape (e.g., tailing) for the main cisatracurium peak. What could be the cause and how can I fix it?
A3: Poor peak shape, particularly tailing, can be caused by several factors:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic amine groups in cisatracurium, leading to peak tailing. Using a base-deactivated column or adding a competing base to the mobile phase can mitigate this issue.
-
Inappropriate pH: If the mobile phase pH is not optimal, it can affect the ionization state of the analytes and lead to poor peak shapes. Ensure the pH is controlled and optimized for your specific column and analytes.
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing. Try diluting your sample and reinjecting.
-
Column Degradation: Over time, HPLC columns can degrade, leading to a loss of performance. If other troubleshooting steps fail, consider replacing the column.
Q4: My method is not separating a known impurity from the main cisatracurium peak. What steps can I take to improve resolution?
A4: Improving resolution between co-eluting peaks can be achieved by:
-
Optimizing the Organic Solvent Ratio: In reversed-phase chromatography, adjusting the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer can significantly impact selectivity. A systematic approach, such as running a series of experiments with varying solvent ratios, is recommended.
-
Changing the Organic Solvent: Switching from one organic solvent to another (e.g., from acetonitrile to methanol or vice versa) can alter the elution order and improve separation due to different solvent-analyte interactions.
-
Modifying the Mobile Phase pH: As mentioned, pH can influence the retention and selectivity of ionizable compounds like cisatracurium and its impurities. Small adjustments to the pH can sometimes lead to significant improvements in resolution.
-
Adjusting the Gradient Profile: If you are using a gradient method, modifying the gradient slope, initial and final organic phase concentrations, and the duration of the gradient can help to separate closely eluting peaks.
-
Trying a Different Stationary Phase: If mobile phase optimization does not yield the desired separation, consider using a column with a different stationary phase chemistry (e.g., a different C18 phase from another manufacturer or a phenyl-hexyl column).
Q5: What are the key degradation products of cisatracurium I should be looking for?
A5: The primary degradation pathways for cisatracurium are ester hydrolysis and Hofmann elimination.[4] Key degradation products to monitor include:
-
Monoquaternary acrylate [1]
-
EP Impurity A (cis-quaternary acid) [6]
-
EP Impurities E/F (cis-quaternary alcohol) [6]
-
EP Impurities N/O (cis-monoacrylate) [6]
Forced degradation studies under acidic, basic, oxidative, and thermal stress are essential to generate these impurities and ensure your analytical method is stability-indicating.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Peaks or Very Small Peaks | - Injection issue (e.g., empty vial, clogged syringe).- Detector is off or not set to the correct wavelength.- No sample in the vial. | - Check the autosampler and syringe.- Verify detector settings.- Ensure the sample vial is correctly filled and placed. |
| Broad Peaks | - Column contamination or aging.- High dead volume in the system.- Sample solvent incompatible with the mobile phase. | - Flush the column with a strong solvent.- Check and tighten all fittings.- Dissolve the sample in the mobile phase if possible. |
| Split Peaks | - Clogged frit or partially blocked column inlet.- Sample solvent effect.- Co-elution of an interfering compound. | - Reverse flush the column at low flow rate.- Ensure the sample solvent is similar in strength to the mobile phase.- Optimize mobile phase to separate the interfering peak. |
| Drifting Baseline | - Column not equilibrated.- Mobile phase composition changing over time.- Temperature fluctuations. | - Allow sufficient time for column equilibration.- Prepare fresh mobile phase and ensure proper mixing/degassing.- Use a column oven to maintain a stable temperature. |
| Ghost Peaks | - Contamination in the mobile phase or system.- Carryover from a previous injection. | - Use high-purity solvents and freshly prepared mobile phase.- Run a blank gradient to identify the source of contamination.- Implement a needle wash step in the injection sequence. |
Experimental Protocols
Protocol 1: Isocratic HPLC Method for Cisatracurium and Impurities
This protocol is based on a method developed for the determination of cisatracurium besylate content.[3]
-
Chromatographic System:
-
Column: Octadecyl silane (C18), 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: A mixture of 1.02% potassium dihydrogen phosphate buffer (adjusted to pH 3.1 with phosphoric acid), methanol, and acetonitrile in a ratio of 21:11:8 (v/v/v).[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 20°C.
-
Detection: UV at 280 nm.
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Accurately weigh about 20 mg of cisatracurium besylate reference standard or sample.
-
Dissolve in a 25 mL volumetric flask with the mobile phase and dilute to volume.
-
Protocol 2: Gradient HPLC Method for Cisatracurium and Degradation Products
This protocol is a general representation based on methods used in stability studies.[4][6]
-
Chromatographic System:
-
Column: C18, 4.0 mm x 150 mm, 3 µm particle size.[4]
-
Mobile Phase A: 0.1% Formic acid in water.[4]
-
Mobile Phase B: 0.1% Formic acid in methanol.[4]
-
Gradient Program:
-
0-2 min: 30% B
-
2-10 min: 30-50% B
-
10-15 min: 50% B
-
-
Flow Rate: 0.5 mL/min.[4]
-
Detection: UV at 280 nm or Charged Aerosol Detection (CAD).[4]
-
-
Sample Preparation for Forced Degradation:
Data Presentation
Table 1: Comparison of Reported HPLC Methods for Cisatracurium Impurity Profiling
| Parameter | Method 1 (Isocratic) [3] | Method 2 (Gradient) [4] | Method 3 (Stability Indicating) [6] |
| Column | Octadecyl silane (C18) | Thermo C18 (150 mm x 4.0 mm, 3 µm) | Hypersil GOLD® C18 (150 x 4 mm; 5 μm) |
| Mobile Phase A | - | 0.1% Formic acid in water | Mixture of MeOH, ACN, WFI, formic acid, and ammonium formate |
| Mobile Phase B | - | 0.1% Formic acid in methanol | - |
| Mobile Phase (Isocratic) | 1.02% KH2PO4 (pH 3.1) : Methanol : Acetonitrile (21:11:8) | - | - |
| Flow Rate | 1.0 mL/min | 0.5 mL/min | Not Specified |
| Detection | UV at 280 nm | Charged Aerosol Detection (CAD) | UV |
| Column Temp. | 20°C | Not Specified | Not Specified |
| Run Time | 25 min | 15 min | 20 min |
Visualizations
Caption: Troubleshooting workflow for improving peak resolution in HPLC.
Caption: General experimental workflow for cisatracurium impurity profiling.
References
- 1. Impurity profiling and in-process testing of drugs for injection by fast liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacopeia.cn [pharmacopeia.cn]
- 3. CN105277647A - Method for determining content of cisatracurium besylate of raw materials by HPLC (High Performance Liquid Chromatography) - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Cistracurium Besylate 10 mg/mL Solution Compounded in a Hospital Pharmacy to Prevent Drug Shortages: A Stability Study Involving Four Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Desmethyl Cisatracurium Besylate and its Parent Compound
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of Cisatracurium Besylate and its metabolites, including Desmethyl Cisatracurium species, during analytical procedures.
Frequently Asked Questions (FAQs)
Q1: What is Desmethyl Cisatracurium Besylate and how does it relate to Cisatracurium Besylate?
A1: "this compound" refers to the desmethyl metabolites of laudanosine. Laudanosine is a major degradation product of Cisatracurium Besylate.[1] Therefore, the presence of desmethyl compounds in an analysis of Cisatracurium Besylate is an indication of the degradation of a primary breakdown product.
Q2: What are the primary degradation pathways of Cisatracurium Besylate?
A2: The primary degradation pathway for Cisatracurium Besylate is Hofmann elimination, a chemical process that is dependent on pH and temperature.[2][3] Ester hydrolysis also contributes to its degradation, but to a lesser extent.[2]
Q3: What are the major degradation products of Cisatracurium Besylate to monitor during analysis?
A3: The main degradation products to monitor are laudanosine, a monoquaternary acrylate metabolite, and a monoquaternary alcohol metabolite.[1] Several impurities designated by the European Pharmacopoeia (EP), such as Impurity A, E, F, N, and O, are also relevant.
Q4: What are the optimal storage conditions for Cisatracurium Besylate samples to minimize degradation prior to analysis?
A4: To ensure the stability of Cisatracurium Besylate, it is recommended to store samples under refrigerated conditions, specifically between 2°C and 8°C.[4] It is crucial to also protect the samples from light. At room temperature (25°C), the potency of Cisatracurium Besylate can decrease by approximately 5% each month.[4]
Q5: How does pH affect the stability of Cisatracurium Besylate during sample preparation and analysis?
A5: Cisatracurium Besylate is most stable in acidic conditions, with a pH range of 3.25 to 3.65 being optimal for its aqueous solutions.[3] The degradation via Hofmann elimination is accelerated at physiological and alkaline pH. Therefore, maintaining an acidic pH in your sample diluents and mobile phases is critical to minimize degradation during analysis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid degradation of the main analyte peak (Cisatracurium Besylate). | High pH of the sample diluent or mobile phase. | Ensure the pH of all solutions is within the optimal acidic range (pH 3.25-3.65). |
| Elevated temperature in the autosampler or column compartment. | Maintain the autosampler temperature at 2-8°C and the column at a controlled, lower temperature (e.g., 25°C). | |
| Appearance of large, unexpected peaks corresponding to degradation products (e.g., laudanosine). | Prolonged sample storage at room temperature. | Analyze samples as quickly as possible after preparation. If storage is necessary, keep them refrigerated and protected from light. |
| Contaminated mobile phase or diluent. | Prepare fresh mobile phase and diluent daily using high-purity solvents and reagents. | |
| Poor peak shape and resolution. | On-column degradation. | Optimize the mobile phase composition and pH. Consider a faster gradient to minimize the time the analyte spends on the column. |
| Inappropriate column chemistry. | Use a well-maintained, high-quality C18 column. | |
| Inconsistent results between injections. | Degradation in the autosampler vial over time. | Use a temperature-controlled autosampler and consider injecting smaller volumes from freshly prepared sample sets. |
Quantitative Data Summary
Table 1: Stability of Cisatracurium Besylate under Different Storage Conditions
| Concentration | Storage Temperature | Diluent | Stability Duration | Reference |
| 2 mg/mL and 5 mg/mL | 5°C and 25°C | 0.9% NaCl or 5% Glucose | Stable for 7 days | |
| 0.1 mg/mL | 5°C | 0.9% NaCl or 5% Glucose | Stable for 24 hours | |
| 0.1 mg/mL | 25°C | 0.9% NaCl or 5% Glucose | Potentially toxic degradation products appear between 24 and 48 hours. | |
| Not specified | 25°C | Not specified | Potency loss of approximately 5% per month. | [4] |
Experimental Protocols
Protocol 1: Sample Preparation for HPLC Analysis
-
Reagent Preparation:
-
Prepare a diluent solution of acetonitrile and water (50:50 v/v) acidified with 0.1% formic acid to maintain a pH between 3.0 and 4.0.
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of Cisatracurium Besylate reference standard in the diluent to obtain a known concentration (e.g., 100 µg/mL).
-
-
Sample Preparation:
-
Dilute the test sample with the prepared diluent to achieve a final concentration within the calibration range of the analytical method.
-
-
Storage:
-
Keep all solutions refrigerated at 2-8°C and protected from light until analysis. Analyze within 24 hours of preparation.
-
Protocol 2: Stability-Indicating HPLC-UV Method
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.
-
-
Gradient Program:
-
Start with a suitable gradient, for example, 80% A and 20% B, and gradually increase the percentage of B to elute the analyte and its degradation products.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Autosampler Temperature: 4°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
Visualizations
Caption: Degradation pathway of Cisatracurium Besylate.
Caption: Recommended analytical workflow.
References
Overcoming poor solubility of Desmethyl Cisatracurium Besylate
Welcome to the technical support center for Desmethyl Cisatracurium Besylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges related to the poor solubility of this compound. The following troubleshooting guides and frequently asked questions (FAQs) are intended to assist you in your experimental work.
Disclaimer: Specific solubility data for this compound is limited. The guidance provided is based on the known properties of the parent compound, Cisatracurium Besylate, and general principles of solubility enhancement for pharmaceutical compounds. It is essential to perform your own validation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound?
Q2: What are the primary challenges in dissolving this compound?
The primary challenges are likely similar to those for other poorly soluble drugs, including:
-
Low intrinsic aqueous solubility: The molecular structure may not be conducive to forming favorable interactions with water molecules.
-
pH-dependent solubility: As a besylate salt of a basic compound, its solubility is expected to be influenced by the pH of the solution.
-
Potential for precipitation: When transitioning from an organic stock solution to an aqueous buffer, the compound may precipitate if the final concentration exceeds its aqueous solubility.
-
Chemical instability: Cisatracurium and its analogs can undergo Hofmann elimination, a degradation process that is dependent on pH and temperature.[2][3] This instability can affect the integrity of the compound in solution.
Q3: What general strategies can be employed to improve the solubility of this compound?
Several formulation strategies can be explored to enhance the solubility of poorly soluble drugs.[4][5] These include:
-
pH adjustment: Modifying the pH of the aqueous medium can significantly increase the solubility of ionizable compounds.[6][7]
-
Use of co-solvents: Adding a water-miscible organic solvent to the aqueous vehicle can increase the drug's solubility.[6]
-
Complexation with cyclodextrins: Cyclodextrins can encapsulate the drug molecule, forming an inclusion complex with improved aqueous solubility.[4][8]
-
Use of surfactants: Surfactants form micelles that can solubilize hydrophobic drug molecules.[6]
-
Solid dispersion: Dispersing the drug in a polymer matrix at a molecular level can enhance its dissolution rate.[4][9]
-
Particle size reduction: Decreasing the particle size increases the surface area, which can lead to a faster dissolution rate.[5][6]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Issue | Possible Cause | Troubleshooting Steps |
| Compound does not dissolve in aqueous buffer. | The concentration exceeds the aqueous solubility at the given pH. | 1. Lower the concentration: Attempt to dissolve a smaller amount of the compound. 2. Adjust the pH: For a basic compound like Desmethyl Cisatracurium, lowering the pH should increase solubility. Try acidic buffers (e.g., pH 3-5).[10] 3. Use a co-solvent: Prepare a stock solution in an organic solvent (e.g., DMSO, ethanol) and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is low and does not affect the experiment.[1] |
| Precipitation occurs upon dilution of an organic stock solution into an aqueous buffer. | The drug's solubility limit in the final aqueous medium has been exceeded. | 1. Decrease the final concentration: Dilute the stock solution further. 2. Increase the proportion of co-solvent: This should be done cautiously to avoid affecting the biological system. 3. Add a solubilizing excipient: Incorporate cyclodextrins or surfactants into the aqueous buffer before adding the drug stock solution. |
| The prepared solution is not stable and loses activity over time. | Chemical degradation, likely through Hofmann elimination, which is pH and temperature-dependent.[2] | 1. Control the pH: Maintain the solution at an acidic pH (e.g., 3.25 to 3.65), as this is known to improve the stability of Cisatracurium Besylate.[10] 2. Control the temperature: Store solutions at refrigerated temperatures (2-8 °C) and for short periods.[11] Aqueous solutions of Cisatracurium Besylate are not recommended to be stored for more than one day.[1] 3. Prepare fresh solutions: For critical experiments, prepare the solution immediately before use. |
Experimental Protocols
Below are detailed methodologies for key experiments to enhance the solubility of this compound.
Protocol 1: pH-Dependent Solubility Determination
Objective: To determine the aqueous solubility of this compound at different pH values.
Materials:
-
This compound
-
Buffers of varying pH (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8)
-
Vials or microcentrifuge tubes
-
Shaker or rotator
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Methodology:
-
Prepare a series of buffers at different pH values.
-
Add an excess amount of this compound to a known volume of each buffer in separate vials.
-
Equilibrate the samples by shaking or rotating them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Determine the concentration of the dissolved drug in the filtrate using a validated analytical method (e.g., HPLC, UV-Vis).
-
Plot the solubility as a function of pH.
Protocol 2: Solubility Enhancement using Co-solvents
Objective: To evaluate the effect of different co-solvents on the solubility of this compound.
Materials:
-
This compound
-
Co-solvents (e.g., ethanol, propylene glycol, polyethylene glycol 400)
-
Water or a suitable buffer
-
Analytical balance, vials, shaker, and analytical instrument (HPLC or UV-Vis)
Methodology:
-
Prepare various mixtures of co-solvent and water (or buffer) in different ratios (e.g., 10%, 20%, 30% v/v co-solvent).
-
Follow steps 2-6 from Protocol 1 for each co-solvent mixture.
-
Plot the solubility of this compound as a function of the co-solvent concentration.
Protocol 3: Solubility Enhancement using Cyclodextrins
Objective: To investigate the effect of a cyclodextrin on the solubility of this compound.
Materials:
-
This compound
-
A cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)
-
Water or a suitable buffer
-
Analytical balance, vials, shaker, and analytical instrument (HPLC or UV-Vis)
Methodology:
-
Prepare aqueous solutions of the cyclodextrin at various concentrations (e.g., 1%, 2%, 5%, 10% w/v).
-
Follow steps 2-6 from Protocol 1 for each cyclodextrin solution.
-
Plot the solubility of this compound as a function of the cyclodextrin concentration. This is known as a phase solubility diagram.
Data Presentation
Summarize all quantitative data from the above experiments into clearly structured tables for easy comparison.
Table 1: pH-Dependent Solubility of this compound
| pH | Solubility (mg/mL) |
| 3.0 | |
| 4.0 | |
| 5.0 | |
| 6.0 | |
| 7.0 | |
| 8.0 |
Table 2: Solubility in Co-solvent Systems
| Co-solvent | Concentration (% v/v) | Solubility (mg/mL) |
| Ethanol | 10 | |
| 20 | ||
| 30 | ||
| Propylene Glycol | 10 | |
| 20 | ||
| 30 |
Table 3: Solubility with Cyclodextrin
| Cyclodextrin (HP-β-CD) | Concentration (% w/v) | Solubility (mg/mL) |
| 1 | ||
| 2 | ||
| 5 | ||
| 10 |
Visualizations
The following diagrams illustrate key concepts and workflows.
Caption: General workflow for determining drug solubility in various solvent systems.
Caption: Troubleshooting logic for addressing poor solubility issues.
Caption: Simplified degradation pathway of the parent compound, Cisatracurium Besylate.[3][11][12][13]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Cisatracurium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Does ester hydrolysis change the in vitro degradation rate of cisatracurium and atracurium? | Semantic Scholar [semanticscholar.org]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 11. Cistracurium Besylate 10 mg/mL Solution Compounded in a Hospital Pharmacy to Prevent Drug Shortages: A Stability Study Involving Four Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Sensitivity in the Detection of Desmethyl Metabolites of Cisatracurium Besylate
Welcome to the Technical Support Center dedicated to advancing research and development in the analysis of Cisatracurium Besylate and its metabolites. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the sensitive detection of Desmethyl Cisatracurium Besylate metabolites, primarily the desmethyl metabolites of laudanosine.
Understanding the Analyte: From Cisatracurium to its Desmethyl Metabolites
Cisatracurium Besylate does not directly undergo desmethylation. Instead, it degrades via Hofmann elimination to form laudanosine, which is then metabolized in the liver to its desmethyl derivatives. Therefore, enhancing the sensitivity of "this compound" detection focuses on the highly sensitive measurement of these desmethyl laudanosine metabolites.
The metabolic pathway is as follows:
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why is it difficult to detect?
"this compound" is not a direct metabolite. The analytes of interest are the desmethyl metabolites of laudanosine, a primary degradation product of Cisatracurium Besylate. These metabolites are often present at very low concentrations in biological matrices, making their detection challenging without highly sensitive analytical methods.
Q2: What is the most sensitive method for detecting desmethyl metabolites of laudanosine?
Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard for quantifying low levels of drug metabolites due to its high selectivity and sensitivity.
Q3: How can I improve the sensitivity of my UPLC-MS/MS method?
Several strategies can enhance sensitivity:
-
Sample Preparation: Utilize solid-phase extraction (SPE) to concentrate the analytes and remove interfering matrix components.
-
Chromatography: Employ UPLC systems with sub-2 µm particle columns for better peak resolution and signal-to-noise ratio.
-
Mass Spectrometry: Optimize Multiple Reaction Monitoring (MRM) transitions and other source parameters (e.g., capillary voltage, gas flow) for the specific desmethyl laudanosine metabolites.
-
Derivatization: While not always necessary with modern MS instrumentation, derivatization can be used to improve the ionization efficiency of the target analytes.
Q4: What are the expected MRM transitions for desmethyl laudanosine?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Analyte Signal | 1. Inefficient extraction from the biological matrix. 2. Suboptimal MS/MS parameters. 3. Analyte degradation during sample processing. | 1. Optimize the SPE protocol (e.g., sorbent type, wash and elution solvents). 2. Perform MRM transition optimization for the specific desmethyl metabolite. 3. Keep samples on ice or at reduced temperatures throughout the preparation process. |
| High Background Noise | 1. Matrix effects from co-eluting endogenous compounds. 2. Contamination from solvents or sample collection tubes. | 1. Improve chromatographic separation to isolate the analyte from interfering compounds. 2. Use high-purity solvents and pre-screen all materials for potential contaminants. |
| Poor Peak Shape | 1. Inappropriate mobile phase composition. 2. Column degradation. | 1. Adjust the mobile phase pH and organic solvent gradient. 2. Use a guard column and ensure the mobile phase is compatible with the column chemistry. |
| Inconsistent Results | 1. Variability in sample preparation. 2. Fluctuation in instrument performance. | 1. Use an internal standard (ideally, a stable isotope-labeled version of the analyte) to normalize for extraction and ionization variability. 2. Regularly perform system suitability tests and calibration checks. |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for your specific application.
Methodology:
-
Pre-treatment: To 1 mL of plasma, add a suitable internal standard (e.g., deuterated laudanosine). Acidify the sample with a weak acid (e.g., formic acid) to a pH of ~6.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of water to remove salts and other polar interferences.
-
Wash with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove less polar interferences.
-
-
Elution: Elute the analytes with 1 mL of a suitable organic solvent, such as methanol containing a small percentage of a basic modifier (e.g., ammonium hydroxide), to disrupt the ionic interaction with the sorbent.
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
UPLC-MS/MS Analysis
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer.
Chromatographic Conditions (Example):
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
MRM Transitions: To be optimized. A starting point could be:
-
Laudanosine: 358.2 -> 206.2
-
N-desmethyl laudanosine: 344.2 -> 192.2 (hypothetical, requires optimization)
-
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analysis of laudanosine. Data for desmethyl laudanosine would be expected to be in a similar range with a fully optimized method.
| Analyte | Method | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Laudanosine | LC-MS/MS | Post-mortem blood | 1 - 2000 | 1 | [1] |
| Laudanosine | HPLC-Fluorescence | Human Plasma | 31.25 - 8000 | 31.25 | [2] |
Note: LLOQ (Lower Limit of Quantification) is a critical measure of sensitivity. The goal of method development for desmethyl laudanosine should be to achieve an LLOQ that is relevant to the expected physiological concentrations.
This technical support center provides general guidance. All experimental protocols should be validated for their intended use.
References
- 1. Simultaneous determination of atracurium and its metabolite laudanosine in post-mortem fluids by liquid chromatography/multiple-stage mass spectrometry on an ion trap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of atracurium and laudanosine in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing co-elution of cisatracurium isomers and impurities
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analytical challenges in separating cisatracurium from its isomers and impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities and degradation products of cisatracurium besylate?
A1: Cisatracurium besylate is susceptible to degradation through Hofmann elimination and ester hydrolysis.[1][2] Common impurities and degradation products include:
-
Laudanosine: A primary degradation product formed through both Hofmann elimination and ester hydrolysis.[3][4]
-
Monoquaternary Acrylate: Another significant degradation product.[3][5]
-
Isomers: Cisatracurium itself is the (1R,1'R,2R,2'R)-diastereoisomer of atracurium.[4] Commercial atracurium is a mixture of up to 10 stereoisomers, and cisatracurium constitutes about 15% of this mixture.[4][6] Therefore, other atracurium isomers, such as cis-trans and trans-trans isomers, can be present as impurities.[7][8]
-
European Pharmacopoeia (EP) Impurities: These include Impurity A (cis-quaternary acid), Impurities E/F (cis-quaternary alcohol), and Impurities N/O (cis-monoacrylate).[3][9]
Q2: Why is the co-elution of cisatracurium isomers and impurities a significant issue?
A2: Co-elution is a critical issue in the analysis of cisatracurium for several reasons:
-
Accurate Quantification: A stability-indicating method must be able to distinguish the active pharmaceutical ingredient (API) from its degradation products to accurately quantify its decrease over time.[10] Co-elution leads to inaccurate (overestimated) measurements of the API concentration.
-
Safety and Efficacy: Impurities and degradation products can have different pharmacological or toxicological profiles. For instance, laudanosine is believed to have neurotoxic effects.[3] Accurate separation and quantification are essential to ensure the safety and efficacy of the drug product.
-
Regulatory Compliance: Regulatory bodies like the FDA and USP require validated, stability-indicating analytical methods that can resolve the API from all potential impurities and degradants.[10][11] The USP monograph for cisatracurium besylate injection sets specific acceptance criteria for various degradation products.[9]
Q3: What are forced degradation studies and why are they important for cisatracurium analysis?
A3: Forced degradation, or stress testing, involves subjecting the drug substance to harsh conditions like acid and base hydrolysis, oxidation, heat, and photolysis to accelerate its degradation.[10][12] These studies are crucial for:
-
Identifying Potential Degradants: They help identify the likely degradation products that could form under various storage conditions.[10]
-
Developing Stability-Indicating Methods: The resulting degraded samples are used to develop and validate an analytical method that can separate all the generated degradants from the parent drug, proving the method is "stability-indicating".[3][10]
-
Understanding Degradation Pathways: The results help in elucidating the degradation pathways and the intrinsic stability of the molecule.[10] For cisatracurium, stress testing has been used to identify degradation products under acidic, alkaline, oxidizing, and thermal conditions.[3]
Q4: Which analytical techniques are most effective for separating cisatracurium isomers and impurities?
A4: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common and effective techniques for this purpose.[13]
-
HPLC with UV detection is widely used for routine analysis and stability studies.[1][3] A wavelength of 280 nm is typically employed for detection.[1][5][11]
-
UPLC offers advantages over HPLC by using columns with smaller particle sizes (sub-2 µm), which provides higher resolution, faster analysis times, and increased sensitivity.[5][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying unknown impurities and confirming the identity of known degradants by providing mass-to-charge ratio information.[1][14]
Troubleshooting Guide
This guide addresses specific chromatographic issues you may encounter during the analysis of cisatracurium.
Problem 1: Poor resolution between cisatracurium and a known impurity (e.g., laudanosine or an isomer).
Answer: Achieving adequate resolution (Resolution factor (Rs) > 1.5) is critical.[3] If you are experiencing poor separation, consider the following optimization steps in a logical sequence.
Caption: Logical workflow for troubleshooting poor chromatographic resolution.
-
Step 1: Optimize Mobile Phase Composition. The separation of cisatracurium and its related substances is highly sensitive to the mobile phase.
-
Adjust Organic Modifier Ratio: Systematically vary the ratio of acetonitrile and/or methanol. For example, a mobile phase of acetonitrile, methanol, and an ammonium formate buffer is commonly used.[11][14]
-
Modify pH and Ionic Strength: The pH and ionic strength of the aqueous portion of the mobile phase can significantly impact the retention and selectivity of charged molecules like cisatracurium.[1][15] Buffers such as ammonium formate or potassium phosphate are often used.[5][14]
-
-
Step 2: Change the Column. If mobile phase optimization is insufficient, the stationary phase may not be suitable.
-
Select a High-Efficiency Column: Use a modern, high-efficiency C18 column. UPLC columns with sub-2 µm particles can provide significantly better resolution than traditional HPLC columns.[5][6]
-
Try a Different Stationary Phase: Not all C18 columns are the same. Switching to a C18 column from a different manufacturer with different bonding chemistry can alter selectivity. For challenging isomer separations, a specialized chiral column may be necessary.[16]
-
Problem 2: My cisatracurium peak is tailing excessively.
Answer: Peak tailing (Tailing factor > 1.7 is generally undesirable) can compromise resolution and integration accuracy.[11]
-
Check for Column Overload: Injecting too much sample can cause peak tailing. Try reducing the injection volume or sample concentration. The typical concentration for analysis is around 0.7 mg/mL.[11]
-
Verify Mobile Phase pH: The pH of the mobile phase should be appropriate for the analyte. A low pH (e.g., 3.0-4.5) is often used to ensure consistent protonation of any residual silanols on the column, which can cause tailing.[14][15]
-
Inspect for Column Contamination or Voids: Strong sample matrix components or precipitated buffer salts can accumulate at the head of the column. Try flushing the column with a strong solvent or reversing it (if the manufacturer allows) for a cleaning flush. A sudden drop in backpressure may indicate a void in the column, which requires replacement.
-
Use a High-Purity Column: Use a high-purity silica column with minimal residual silanol groups to reduce secondary interactions that cause tailing.
Problem 3: I am observing unexpected peaks in my chromatogram.
Answer: The appearance of unknown peaks can be due to contamination or degradation.
Caption: Decision pathway for investigating the source of unknown peaks.
-
Step 1: Check for System Contamination. Inject a blank (your mobile phase or diluent). If the peak is present, the source of contamination is likely in your solvent, glassware, or the LC system itself.
-
Step 2: Evaluate Sample Diluent and Matrix. Prepare your sample diluent and inject it. If the peak appears, the diluent is contaminated. For formulated products, analyze a placebo (all excipients without the API) to see if the peak originates from the formulation matrix.
-
Step 3: Consider Sample Degradation. Cisatracurium is unstable and degrades over time, especially at room temperature or when exposed to light.[2][3] If the sample is old or has been stored improperly, the peak is likely a degradant. Use LC-MS to identify the peak's mass and compare it to known degradation products.[14]
Experimental Protocols & Data
HPLC / UPLC Method Comparison
The following table summarizes various published chromatographic conditions for the analysis of cisatracurium and its related substances. This allows for easy comparison when developing or adapting a method.
| Parameter | Method 1 (USP)[11] | Method 2 (Isocratic)[14] | Method 3 (Gradient)[14][15] | Method 4 (UPLC)[5][6] |
| Column | L1 packing (C18), 4.6 x 250 mm, 5 µm | SEPAX GP-C18 | Thermo C18, 4.0 x 150 mm, 3 µm | Agilent Zorbax XDB-C18, 4.6 x 50 mm, 1.8 µm |
| Mobile Phase A | Acetonitrile, Methanol, Buffer | Water, ACN, Methanol, Formic Acid, Ammonium Formate (650:175:175:10:1.3 v/v) | 0.1% Formic Acid in Water | Potassium Phosphate Buffer |
| Mobile Phase B | N/A (Isocratic implied) | N/A | 0.1% Formic Acid in Methanol | Acetonitrile/Methanol |
| Flow Rate | 1.5 mL/min | 1.0 mL/min | 0.5 mL/min | 1.0 mL/min |
| Gradient | N/A | N/A | 0-2 min: 30% B, 2-10 min: 30-50% B, 10-15 min: 50% B | Gradient |
| Detection | UV at 280 nm | Not Specified (TOF-MS used for ID) | Charged Aerosol Detection (CAD) | UV at 280 nm |
| Injection Vol. | 20 µL | Not Specified | Not Specified | Not Specified |
| Key Feature | Standard pharmacopeial method. | Isocratic method for identifying related substances by LC-MS. | Gradient method for simultaneous determination of multiple isomers and impurities. | Fast analysis using sub-2 µm particles for high resolution. |
Detailed Protocol: Forced Degradation Study
This protocol is a representative example for conducting a forced degradation study to test the stability-indicating properties of your analytical method.[3]
Objective: To generate potential degradation products of cisatracurium to ensure the analytical method can adequately separate them from the parent peak.
Materials:
-
Cisatracurium besylate reference standard
-
0.1 N Hydrochloric Acid (HCl)
-
0.005 N Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
High-purity water
-
Mobile phase and diluent for your LC method
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of cisatracurium besylate (e.g., 400 µg/mL) in a suitable diluent (e.g., 5% dextrose solution).[3]
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Store at room temperature. Withdraw aliquots at specific time points (e.g., 0, 30, 60, 120 minutes). Neutralize the aliquots with an appropriate base before dilution and injection.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.005 N NaOH. Store at room temperature. Withdraw and neutralize aliquots as described for acid hydrolysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 30% H₂O₂. Store at 60°C. Withdraw aliquots at specified intervals.
-
Thermal Degradation: Expose the stock solution to a temperature of 60°C for several hours.[3]
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) for an extended period (e.g., up to 7 days).[3]
-
Analysis: Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with your diluent, filter through a 0.22 µm filter, and analyze using your LC method. The goal is to achieve approximately 10-20% degradation of the cisatracurium peak.[10]
Expected Outcome: The chromatograms from the stressed samples should show new peaks corresponding to degradation products. Your method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main cisatracurium peak and from each other. LC-MS/MS analysis can be used to confirm that no degradation products are co-eluting with the main peak.[3]
References
- 1. HPLC determination of cisatracurium besylate and propofol mixtures with LC-MS identification of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cistracurium Besylate 10 mg/mL Solution Compounded in a Hospital Pharmacy to Prevent Drug Shortages: A Stability Study Involving Four Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cisatracurium Besylate | C65H82N2O18S2 | CID 62886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN104892508A - Purification method for cisatracurium besylate - Google Patents [patents.google.com]
- 8. Separation of cis-cis, cis-trans and trans-trans isomers of (±)-atracurium besylate and cis and trans isomers of its major quaternary decomposition products and related impurity by reversed-phase high-performance liquid chromatography | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. rjptonline.org [rjptonline.org]
- 11. uspnf.com [uspnf.com]
- 12. Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond [ouci.dntb.gov.ua]
- 13. Cisatracurium Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. longdom.org [longdom.org]
Technical Support Center: Method Refinement for Robust Quantification of Desmethyl Cisatracurium Besylate
Welcome to the technical support center for the robust quantification of Desmethyl Cisatracurium Besylate and its related substances. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important to quantify it?
A1: this compound is not a direct impurity of Cisatracurium Besylate but rather a metabolite of laudanosine.[1] Laudanosine itself is a primary degradation product of Cisatracurium Besylate, formed through Hofmann elimination.[2] The quantification of laudanosine and its metabolites is crucial as laudanosine has been noted to have potential transient hypotensive and cerebral excitatory effects at high doses in animal studies.[3] Therefore, a robust analytical method must be able to separate and quantify Cisatracurium Besylate from laudanosine and other related substances to ensure the safety and efficacy of the drug product.
Q2: What are the primary degradation pathways for Cisatracurium Besylate?
A2: Cisatracurium Besylate degrades primarily through two pathways: Hofmann elimination, which is a chemical process dependent on pH and temperature, and ester hydrolysis.[1][2] Hofmann elimination leads to the formation of laudanosine and a monoquaternary acrylate metabolite.[1] Ester hydrolysis of the monoquaternary acrylate then forms a monoquaternary alcohol.[1]
Q3: What are the common analytical techniques used for the quantification of Cisatracurium Besylate and its impurities?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and well-established method for the quantification of Cisatracurium Besylate and its related substances.[2][4][5] Liquid Chromatography-Mass Spectrometry (LC-MS) is also used, particularly for the identification of degradation products.[2][4]
Q4: What are the typical storage conditions for Cisatracurium Besylate to minimize degradation?
A4: To preserve potency, Cisatracurium Besylate should be refrigerated at 2°C to 8°C (36°F to 46°F) and protected from light.[3] At 25°C (77°F), the rate of potency loss can increase to approximately 5% per month.[1] If removed from refrigeration to room temperature, it should be used within 21 days.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of Cisatracurium Besylate and its related substances.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | - Secondary Interactions: Interactions between basic analytes and exposed silanol groups on the silica-based column packing material.[6] - Column Overload: Injecting too high a concentration of the analyte. - Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. | - Use a modern, end-capped column: These columns have fewer exposed silanol groups. - Adjust mobile phase pH: A lower pH can suppress the ionization of silanol groups. - Add a competing base: A small amount of a basic additive (e.g., triethylamine) can mask the silanol groups. - Reduce sample concentration: Dilute the sample to an appropriate concentration within the linear range of the method.[7] |
| Poor Peak Shape (Fronting) | - Column Overload: Injecting a sample that is too concentrated.[7] - Poor Sample Solubility: The analyte is not fully dissolved in the injection solvent. - Column Collapse: Physical damage to the column bed, often due to extreme pH or temperature.[8] | - Dilute the sample: This is the most common solution for overload-related fronting.[7] - Ensure complete dissolution: Use a stronger solvent for sample preparation or ensure the sample is fully dissolved before injection. - Check column operating conditions: Operate the column within the manufacturer's recommended pH and temperature ranges.[8] |
| Co-elution of Peaks | - Insufficient Resolution: The chromatographic conditions are not optimized to separate the analyte from a closely eluting impurity. - Inappropriate Stationary Phase: The column chemistry is not suitable for the separation. | - Optimize mobile phase composition: Adjust the organic modifier-to-buffer ratio or try a different organic solvent.[9] - Change the stationary phase: Select a column with a different chemistry (e.g., C8 instead of C18, or a phenyl column).[9] - Adjust the flow rate: Lowering the flow rate can sometimes improve resolution.[10] - Modify the column temperature: Changing the temperature can alter the selectivity of the separation.[10] |
| Inconsistent Retention Times | - Pump Issues: Fluctuations in the HPLC pump flow rate. - Mobile Phase Preparation: Inconsistent preparation of the mobile phase from run to run. - Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase. | - Prime the pump: Ensure there are no air bubbles in the pump heads. - Use a consistent mobile phase preparation protocol: Prepare fresh mobile phase daily and ensure accurate measurements. - Allow for adequate equilibration: Flush the column with at least 10-20 column volumes of the mobile phase before starting the analysis. |
| Baseline Noise or Drift | - Contaminated Mobile Phase: Impurities in the solvents or buffer components. - Detector Lamp Aging: The UV detector lamp may be nearing the end of its life. - Air Bubbles in the Detector: Air trapped in the flow cell. | - Use high-purity solvents and reagents: Filter the mobile phase before use. - Replace the detector lamp: Follow the manufacturer's instructions for lamp replacement. - Purge the detector: Flush the system with a solvent like isopropanol to remove air bubbles. |
Quantitative Data Summary
The following tables summarize typical performance characteristics of a robust HPLC method for the quantification of Cisatracurium Besylate.
Table 1: Linearity and Range
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| Cisatracurium Besylate | 9 - 128 | > 0.999[2] |
| Laudanosine | 0.1 - 75 | > 0.998[4] |
Table 2: Precision
| Analyte | Intra-day RSD (%) | Inter-day RSD (%) |
| Cisatracurium Besylate | < 2.0 | < 3.0 |
| Laudanosine | < 1.5 | < 2.5 |
Table 3: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Cisatracurium Besylate | ~0.03 | ~0.1 |
| Laudanosine | ~0.01 | ~0.04 |
Experimental Protocols
Stability-Indicating HPLC-UV Method
This protocol is designed to separate Cisatracurium Besylate from its potential degradation products.
Chromatographic Conditions:
-
Column: Octadecylsilane (C18), 4.6 mm x 250 mm, 5 µm particle size.[11]
-
Mobile Phase: A mixture of acetonitrile, methanol, and an ammonium formate buffer (e.g., 20:20:60 v/v/v).[11] The pH of the buffer should be optimized for best separation, typically around pH 3-4.
-
Flow Rate: 1.5 mL/min.[11]
-
Injection Volume: 20 µL.[11]
-
Column Temperature: 25°C.[4]
Sample Preparation:
-
Accurately weigh and dissolve the Cisatracurium Besylate sample in the mobile phase to achieve a final concentration of approximately 100 µg/mL.[4]
-
Filter the sample through a 0.22 µm syringe filter before injection.[12]
Standard Preparation:
-
Prepare a stock solution of Cisatracurium Besylate reference standard in the mobile phase.
-
Prepare a series of working standards by diluting the stock solution to cover the desired calibration range (e.g., 10-150 µg/mL).
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[13]
General Procedure:
-
Prepare a stock solution of Cisatracurium Besylate (e.g., 400 µg/mL).[12]
-
Expose the stock solution to various stress conditions as outlined below.
-
At specified time points, withdraw an aliquot, neutralize if necessary, and dilute with the mobile phase to the target concentration for HPLC analysis.[12]
Stress Conditions:
-
Acid Hydrolysis: Mix the drug solution with an equal volume of 0.1 N HCl and keep at room temperature.[12]
-
Base Hydrolysis: Mix the drug solution with an equal volume of 0.005 N NaOH and keep at room temperature.[12]
-
Oxidative Degradation: Mix the drug solution with an equal volume of 3% H₂O₂ and keep at 60°C.[12]
-
Thermal Degradation: Heat the drug solution at 60°C.[12]
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm).[12]
Visualizations
Caption: Degradation pathway of Cisatracurium Besylate.
Caption: General analytical workflow for quantification.
References
- 1. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 2. HPLC determination of cisatracurium besylate and propofol mixtures with LC-MS identification of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. youtube.com [youtube.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 11. uspnf.com [uspnf.com]
- 12. Cistracurium Besylate 10 mg/mL Solution Compounded in a Hospital Pharmacy to Prevent Drug Shortages: A Stability Study Involving Four Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rjptonline.org [rjptonline.org]
Strategies to prevent Desmethyl Cisatracurium Besylate formation during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of Desmethyl Cisatracurium Besylate during the synthesis of Cisatracurium Besylate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern?
This compound is an impurity that can form during the synthesis of Cisatracurium Besylate. It is characterized by the loss of one or more methyl groups from the methoxy (-OCH₃) functionalities on the benzylisoquinolinium rings of the Cisatracurium molecule. The presence of this and other impurities can affect the purity, potency, and safety of the final active pharmaceutical ingredient (API). Regulatory authorities require strict control of impurities in drug substances.
Q2: At which stages of the Cisatracurium Besylate synthesis is the formation of this compound most likely to occur?
The formation of this compound is most likely to occur during steps that involve acidic conditions or elevated temperatures. The aryl methoxy groups in the Cisatracurium Besylate structure are susceptible to demethylation under these conditions. Key stages to monitor include:
-
Hydrolysis of ester intermediates: Some synthetic routes involve the hydrolysis of a tert-butyl ester precursor using acids such as benzenesulfonic acid.
-
Esterification reaction: The reaction of the carboxylic acid intermediate with 1,5-pentanediol is often catalyzed by an acid.
-
Purification steps: Prolonged exposure to acidic mobile phases during chromatographic purification can also potentially lead to the formation of this impurity.
-
Final product isolation and drying: High temperatures during solvent removal can promote degradation.
Q3: What are the primary chemical factors that promote the formation of this compound?
The primary chemical factors include:
-
Low pH (Acidic Conditions): The presence of strong acids, such as benzenesulfonic acid or other acidic catalysts, can protonate the oxygen of the methoxy group, making it a better leaving group and facilitating nucleophilic attack to cleave the methyl group.
-
High Temperatures: Elevated temperatures provide the necessary activation energy for the demethylation reaction to occur, especially in the presence of acidic or nucleophilic species.
-
Presence of Nucleophiles: Certain nucleophiles present in the reaction mixture can participate in the cleavage of the methyl-ether bond.
-
Extended Reaction Times: Longer exposure to harsh conditions (acidic pH, high temperature) increases the probability of side reactions, including demethylation.
Troubleshooting Guide: Prevention and Control of this compound
This guide provides specific troubleshooting advice for common issues encountered during the synthesis of Cisatracurium Besylate that may lead to the formation of the desmethyl impurity.
| Issue | Potential Cause | Recommended Action |
| Detection of this compound in the crude product after ester hydrolysis. | Use of strong acid (e.g., benzenesulfonic acid) at elevated temperatures for prolonged periods. | 1. Optimize Acid Concentration: Use the minimum effective concentration of the acid catalyst. 2. Control Temperature: Maintain the lowest possible reaction temperature that allows for efficient hydrolysis. 3. Monitor Reaction Progress: Closely monitor the reaction by HPLC to minimize the reaction time. 4. Alternative Catalysts: Explore the use of milder acidic catalysts or non-acidic methods for ester cleavage if feasible. |
| Formation of the impurity during the final esterification step. | High concentration of acidic catalyst and/or high reaction temperature to drive the esterification. | 1. Use of a Milder Catalyst: Investigate alternative esterification catalysts that are less prone to causing demethylation. 2. Azeotropic Water Removal: Employ azeotropic distillation to remove water and drive the reaction to completion at a lower temperature. 3. Stoichiometry Control: Optimize the stoichiometry of reactants to favor the desired reaction and minimize side reactions. |
| Increased levels of this compound after purification. | Prolonged exposure to acidic mobile phases during column chromatography. | 1. Optimize Chromatography Method: Minimize the residence time on the column. 2. Neutralize Fractions: Immediately neutralize the collected fractions containing the product if an acidic mobile phase is used. 3. Alternative Purification Methods: Explore other purification techniques such as crystallization or precipitation to reduce reliance on chromatography.[1] |
| Impurity formation during work-up and isolation. | High temperatures used for solvent evaporation. | 1. Use Reduced Pressure: Concentrate the product solutions under reduced pressure to lower the boiling point of the solvent. 2. Avoid Overheating: Use a water bath with controlled temperature for evaporation and avoid direct heating on a hot plate. |
Experimental Protocols
While a specific protocol for the complete avoidance of this compound is highly dependent on the chosen synthetic route, the following general principles should be applied to all key experiments:
General Recommendations for Key Synthetic Steps:
-
Inert Atmosphere: All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, which can be exacerbated by acidic conditions.
-
Temperature Control: Utilize precise temperature control equipment (e.g., cryostats, temperature-controlled reaction blocks) to maintain the optimal temperature for each reaction step and avoid excursions that could lead to impurity formation.
-
pH Monitoring and Control: Where appropriate, monitor the pH of aqueous layers during work-up procedures and adjust as necessary to maintain the stability of the product. The pH of Cisatracurium Besylate solutions is typically adjusted to 3.25 to 3.65 for stability.[2]
-
Reaction Monitoring: Employ in-process controls, such as HPLC, to monitor the progress of reactions and the formation of impurities. This allows for the optimization of reaction times and the quenching of the reaction at the optimal point to minimize side product formation.
Example of a Modified Esterification Step to Minimize Demethylation:
-
Reactants: (1R-cis)-1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-(2-carboxyethyl)-isoquinolinium salt, 1,5-pentanediol.
-
Catalyst: Use a milder acidic catalyst (e.g., a solid-supported acid catalyst that can be easily filtered off) or a minimal amount of a conventional acid catalyst like benzenesulfonic acid.
-
Solvent: A solvent that forms an azeotrope with water, such as toluene or dichloromethane.
-
Apparatus: A reaction vessel equipped with a Dean-Stark trap or a setup for azeotropic distillation.
-
Procedure:
-
Charge the reactants, catalyst, and solvent to the reaction vessel.
-
Heat the mixture to reflux, ensuring a gentle and controlled heating rate.
-
Continuously remove the water generated during the reaction using the Dean-Stark trap.
-
Monitor the reaction progress by HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a solid catalyst is used, filter it off. If a soluble acid is used, neutralize it carefully with a suitable base during the work-up.
-
Proceed with the standard work-up and isolation procedures, avoiding high temperatures during solvent evaporation.
-
Visualizations
DOT Script for Cisatracurium Besylate Synthesis Pathway and Potential Impurity Formation:
A simplified schematic of the Cisatracurium Besylate synthesis and the potential formation of the desmethyl impurity.
DOT Script for Troubleshooting Logic:
A logical workflow for troubleshooting the formation of this compound.
References
Technical Support Center: Cisatracurium Besylate Stability-Indicating Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on stability-indicating assays for Cisatracurium Besylate.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for Cisatracurium Besylate?
A1: The primary degradation pathway for Cisatracurium Besylate is Hofmann elimination, a chemical process that is dependent on pH and temperature.[1][2] This organ-independent degradation pathway leads to the formation of laudanosine and a monoquaternary acrylate metabolite.[1][2][3] The monoquaternary acrylate can then undergo hydrolysis by non-specific plasma esterases to form a monoquaternary alcohol (MQA) metabolite.[1][2][3]
Q2: What are the key factors that influence the stability of Cisatracurium Besylate?
A2: The stability of Cisatracurium Besylate is primarily influenced by:
-
Temperature: Degradation increases at higher temperatures. It is recommended to store solutions at 2° to 8°C (36° to 46°F) to preserve potency.[3][4] At 25°C (77°F), the rate of potency loss increases significantly to approximately 5% per month.[3]
-
pH: Hofmann elimination is pH-dependent.[1][2] The degradation is rapid at physiological pH.[2][5] Cisatracurium besylate may be incompatible with alkaline solutions having a pH greater than 8.5.[6]
-
Concentration: Lower concentrations of cisatracurium, particularly 0.1 mg/mL, have shown greater losses, especially at room temperature.[7][8]
-
Light: While some studies suggest light exposure does not significantly impact stability when stored under refrigeration, it is generally recommended to protect solutions from light.[4][6]
Q3: What are the expected degradation products I should monitor in my stability-indicating assay?
A3: The primary degradation products to monitor are laudanosine and the monoquaternary acrylate metabolite.[1][2][3] Further degradation of the monoquaternary acrylate can lead to the formation of a monoquaternary alcohol.[1][2][3] Some studies have also identified other degradation products, referred to as EP impurity A, impurities E/F, and impurities N/O.[4][9]
Q4: Can I use standard HPLC-UV for the analysis of Cisatracurium Besylate and its degradation products?
A4: Yes, HPLC-UV is a commonly used and effective method for the simultaneous determination of Cisatracurium Besylate and its degradation products like laudanosine.[4][10] A detection wavelength of 280 nm is often used as both cisatracurium and laudanosine show absorbance at this wavelength.[4][10]
Troubleshooting Guide
Problem 1: Rapid loss of Cisatracurium Besylate concentration in my samples during preparation and analysis.
| Possible Cause | Troubleshooting Step |
| High pH of sample diluent or mobile phase. | Ensure the pH of all solutions is acidic, ideally in the range of 3.0 to 3.7.[9] Cisatracurium is more stable at a lower pH. |
| Elevated temperature during sample handling. | Maintain samples at refrigerated temperatures (2-8°C) as much as possible.[4] Use a cooled autosampler if available. |
| Prolonged sample storage before injection. | Analyze samples as soon as possible after preparation. If storage is necessary, keep them at 2-8°C and for a validated period.[4] |
Problem 2: Appearance of unexpected peaks in the chromatogram.
| Possible Cause | Troubleshooting Step |
| Formation of unknown degradation products. | Conduct forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to intentionally generate degradation products.[11] This will help in identifying and characterizing the unknown peaks, potentially with the use of LC-MS.[4][10] |
| Contamination from sample matrix or containers. | Analyze blank injections of the diluent and extracts of the container to rule out extraneous peaks. |
| Interaction with incompatible materials. | Be aware of potential interactions with certain syringe stoppers that can lead to decreased potency.[6] |
Problem 3: Poor peak shape (tailing, fronting, or splitting) for Cisatracurium Besylate or its degradation products.
| Possible Cause | Troubleshooting Step |
| Secondary interactions with the stationary phase. | Optimize the mobile phase. Adjusting the ionic strength with a salt like ammonium formate and modifying the pH can improve peak shape.[10] |
| Column overload. | Reduce the injection volume or the concentration of the sample.[12] |
| Inappropriate sample solvent. | Whenever possible, dissolve the sample in the mobile phase to ensure compatibility and good peak shape.[13] |
Quantitative Data Summary
Table 1: Stability of Cisatracurium Besylate Solutions under Different Storage Conditions
| Concentration | Diluent | Storage Temperature | Stability Period | Potency Loss | Reference |
| 2 mg/mL | - (in vials) | 4°C | 90 days | Little to no loss | [4] |
| 2 mg/mL | - (in vials) | 23°C | 45 days | ~5-7% | [6] |
| 10 mg/mL | - (in vials) | 4°C | 90 days | Little to no loss | [4] |
| 0.1 mg/mL | 5% Dextrose Injection | 4°C | 30 days | Stable | [7] |
| 0.1 mg/mL | 5% Dextrose Injection | 23°C | < 30 days | Substantial loss | [7] |
| 2 mg/mL | 0.9% Sodium Chloride | 4°C | 30 days | Stable | [7] |
| 2 mg/mL | 0.9% Sodium Chloride | 23°C | < 30 days | Substantial loss | [7] |
| 10 mg/mL | Water for Injection with benzenesulfonic acid | 2-8°C | 15 months | Within ±10% of initial concentration | [4][9] |
Experimental Protocols
1. Forced Degradation Study Protocol
This protocol is a general guideline and should be optimized for your specific drug product. The goal is to achieve 10-20% degradation of the active pharmaceutical ingredient (API).[11]
-
Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at 60°C for 2 hours.
-
Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at room temperature for 30 minutes. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 1 hour.
-
Thermal Degradation: Expose the solid drug or drug solution to 60°C for 3 hours.[9]
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) for up to 7 days.[9]
2. Stability-Indicating HPLC Method
The following is an example of a reported HPLC method for the analysis of Cisatracurium Besylate and its degradation products.
-
Column: Octadecylsilane (C18)[10]
-
Mobile Phase: Isocratic mixture of acetonitrile and 0.3 M ammonium formate buffer (pH 5.2) (50:50, v/v).[10]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm[10]
-
Injection Volume: 20 µL
-
Column Temperature: 20°C[14]
Visualizations
Caption: Primary degradation pathway of Cisatracurium Besylate.
Caption: Logical workflow for troubleshooting unexpected peaks.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. pfizermedical.com [pfizermedical.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cisatracurium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. publications.ashp.org [publications.ashp.org]
- 7. Stability of cisatracurium besylate in vials, syringes, and infusion admixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Physicochemical stability study of injectable solutions of cisatracurium besilate in clinical conditions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cistracurium Besylate 10 mg/mL Solution Compounded in a Hospital Pharmacy to Prevent Drug Shortages: A Stability Study Involving Four Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC determination of cisatracurium besylate and propofol mixtures with LC-MS identification of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rjptonline.org [rjptonline.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 14. CN105277647A - Method for determining content of cisatracurium besylate of raw materials by HPLC (High Performance Liquid Chromatography) - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of Cisatracurium Besylate and its Metabolite, Laudanosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the neuromuscular blocking agent, Desmethyl Cisatracurium Besylate (Cisatracurium), and its primary metabolite, laudanosine. The focus is on their distinct pharmacological profiles, supported by experimental data, to inform research and drug development in anesthesiology and critical care.
Introduction
Cisatracurium besylate is a non-depolarizing neuromuscular blocking agent used to induce skeletal muscle relaxation during surgery and in intensive care units.[1] Its clinical efficacy is attributed to the parent molecule. However, its metabolism through Hofmann elimination, a process independent of organ function, results in the formation of metabolites, most notably laudanosine.[2][3][4] Laudanosine, unlike its parent compound, lacks neuromuscular blocking activity but possesses central nervous system (CNS) excitatory effects, raising safety concerns.[5][6][7] This guide will dissect the pharmacokinetics, pharmacodynamics, and safety profiles of both compounds, providing a clear, data-driven comparison.
Pharmacokinetic Profile
The pharmacokinetic properties of cisatracurium and laudanosine differ significantly, primarily due to their distinct mechanisms of elimination and distribution.
| Parameter | Cisatracurium Besylate | Laudanosine |
| Half-life (t½) | 22 - 29 minutes[8] | 3.1 - 3.3 hours[8] |
| Clearance (CL) | 4.5 - 5.7 mL/min/kg[1][8] | Not directly available, but renal and hepatic elimination are primary pathways.[1] |
| Volume of Distribution (Vss) | 145 mL/kg[8] | Crosses the blood-brain barrier.[5][7][9] |
| Primary Route of Elimination | Hofmann elimination (organ-independent)[1][2][3][4][8] | Primarily renal and hepatic metabolism and excretion.[1][9] |
Pharmacodynamic Profile
The pharmacodynamic actions of cisatracurium and laudanosine are fundamentally different, reflecting their roles as a therapeutic agent and a potentially toxic metabolite, respectively.
| Feature | Cisatracurium Besylate | Laudanosine |
| Primary Effect | Neuromuscular blockade | CNS excitation[5][6][7] |
| Mechanism of Action | Competitive antagonist at nicotinic acetylcholine receptors on the motor end-plate.[1] | Interaction with GABA, opioid, and nicotinic acetylcholine receptors in the CNS.[5][7] |
| Potency (ED95) | 0.05 mg/kg in adults[1] | Not applicable for therapeutic effect. |
| Clinical Effect | Skeletal muscle relaxation, facilitating tracheal intubation and mechanical ventilation.[1] | Potential for seizures at high concentrations.[5][6] |
Safety and Toxicology
The primary safety concern with cisatracurium administration is the potential for laudanosine accumulation and subsequent CNS toxicity.
| Aspect | Cisatracurium Besylate | Laudanosine |
| Histamine Release | Not associated with clinically significant histamine release at recommended doses.[1] | Not a primary concern. |
| Cardiovascular Effects | Hemodynamically stable, with no significant effect on heart rate or blood pressure at clinical doses.[1] | High concentrations can cause hypotension and bradycardia.[5][7] |
| CNS Toxicity | Does not cross the blood-brain barrier. | Crosses the blood-brain barrier and can cause seizures at high concentrations.[5][6][7] In animal studies, plasma concentrations greater than 10 µg/mL induced epileptic EEG spiking, and concentrations over 17 µg/mL produced prolonged seizures.[5][6] |
It is important to note that clinically administered doses of cisatracurium result in laudanosine concentrations significantly lower than those associated with neurotoxicity in animal models.[6]
Experimental Protocols
Quantification of Cisatracurium and Laudanosine in Plasma
A common method for the simultaneous quantification of cisatracurium and laudanosine in plasma is High-Performance Liquid Chromatography (HPLC) with fluorometric detection.[10][11]
Experimental Workflow:
Figure 1: Workflow for HPLC-based quantification of cisatracurium and laudanosine.
Key HPLC Parameters:
-
Column: Reversed-phase C18 column.[11]
-
Mobile Phase: A mixture of a buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile).[11]
-
Detection: Fluorometric detection with specific excitation and emission wavelengths for cisatracurium and laudanosine.[10][11] For example, excitation at 240 nm and emission at 320 nm has been used.[11]
-
Internal Standard: A compound with similar chemical properties (e.g., verapamil) is often used for accurate quantification.[11]
Assessment of Neuromuscular Blockade
The degree of neuromuscular blockade induced by cisatracurium is assessed using neuromuscular monitoring devices that measure the muscle response to peripheral nerve stimulation.[12][13][14][15]
Experimental Setup:
Figure 2: Experimental setup for monitoring neuromuscular blockade.
Key Principles:
-
Train-of-Four (TOF) Stimulation: A series of four supramaximal electrical stimuli are delivered to a peripheral nerve (commonly the ulnar nerve) at a frequency of 2 Hz.[15]
-
Measurement of Response: The evoked muscle contractions (typically of the adductor pollicis muscle) are measured. The ratio of the fourth twitch height to the first twitch height (T4/T1 ratio) is calculated.
-
Interpretation: A decrease in the T4/T1 ratio indicates the presence of a non-depolarizing neuromuscular block. A TOF ratio of ≥ 0.9 is generally considered evidence of adequate recovery from neuromuscular blockade.[16]
Metabolic Pathway
Cisatracurium undergoes degradation in the body primarily through Hofmann elimination, a chemical process that is dependent on pH and temperature, and to a lesser extent, through ester hydrolysis.
Figure 3: Metabolic pathways of cisatracurium besylate.
Conclusion
Cisatracurium besylate and its metabolite, laudanosine, present a classic example of a parent drug with a desired therapeutic effect and a metabolite with potential toxicity. The organ-independent elimination of cisatracurium via Hofmann elimination is a significant clinical advantage, particularly in patients with renal or hepatic impairment. While laudanosine possesses CNS excitatory properties, the low concentrations produced from clinically relevant doses of cisatracurium make the risk of neurotoxicity minimal. This comparative analysis underscores the importance of understanding the complete pharmacological profile of a drug and its metabolites in drug development and clinical application. Future research should continue to explore the nuanced interactions of laudanosine with CNS receptors to further refine our understanding of its potential effects.
References
- 1. Cisatracurium besilate. A review of its pharmacology and clinical potential in anaesthetic practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The in vitro degradation of cisatracurium, the R, cis-R'-isomer of atracurium, in human and rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Does ester hydrolysis change the in vitro degradation rate of cisatracurium and atracurium? | Semantic Scholar [semanticscholar.org]
- 4. Does ester hydrolysis change the in vitro degradation rate of cisatracurium and atracurium? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cardiovascular and neurological effects of laudanosine. Studies in mice and rats, and in conscious and anaesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Laudanosine, an atracurium and cisatracurium metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 9. researchgate.net [researchgate.net]
- 10. Determination of atracurium and laudanosine in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Determination of atracurium and laudanosine in dog plasma during cardiopulmonary bypass by high performance liquid chromatography with fluorometric detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. JMIR Research Protocols - Improving Neuromuscular Monitoring and Reducing Residual Neuromuscular Blockade With E-Learning: Protocol for the Multicenter Interrupted Time Series INVERT Study [researchprotocols.org]
- 13. apsf.org [apsf.org]
- 14. Practice Guidelines for Monitoring Neuromuscular Blockade-Elements to Change to Increase the Quality of Anesthesiological Procedures and How to Improve the Acceleromyographic Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Practice Guidelines for Monitoring Neuromuscular Blockade—Elements to Change to Increase the Quality of Anesthesiological Procedures and How to Improve the Acceleromyographic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. asahq.org [asahq.org]
A Comparative Guide: Cross-Validation of HPLC and UPLC Methods for Cisatracurium Impurity Profiling
For researchers, scientists, and professionals in drug development, the accurate and efficient analysis of impurities in pharmaceutical products like cisatracurium is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of cisatracurium and its impurities, supported by experimental data and detailed methodologies.
Cisatracurium besylate, a neuromuscular blocking agent, can degrade over time, leading to the formation of various impurities. Regulatory agencies require robust analytical methods to identify and quantify these impurities to ensure the safety and efficacy of the drug product. Both HPLC and UPLC are powerful chromatographic techniques widely used for this purpose. However, they differ significantly in their operational parameters and performance characteristics.
Method Performance: HPLC vs. UPLC
UPLC technology represents a significant advancement over traditional HPLC, primarily through the use of smaller stationary phase particles (sub-2 µm) and higher operating pressures.[1] This fundamental difference leads to several key advantages for UPLC in the analysis of cisatracurium impurities.
A core advantage of UPLC is the significant reduction in analysis time.[2] Due to the higher efficiency of the smaller particles, separations can be achieved much faster with UPLC compared to HPLC. While an HPLC method might have a runtime of 20-45 minutes, a comparable UPLC method can often be completed in just 2-5 minutes.[1] This increased throughput is a major benefit in high-volume laboratory settings.
Furthermore, UPLC generally offers superior resolution and sensitivity.[2][3] The narrower peaks produced by UPLC systems lead to better separation of closely eluting impurities and a higher signal-to-noise ratio, allowing for the detection and quantification of impurities at lower levels.[3] This is particularly crucial for monitoring trace-level impurities that may have safety implications. The improved mass transfer with smaller particles in UPLC results in better efficiency and resolution.[3] Another significant benefit of UPLC is the reduced consumption of solvents, which not only lowers operational costs but also aligns with green chemistry principles.[4]
While UPLC offers numerous advantages, traditional HPLC methods remain robust and widely used.[4] HPLC systems are generally less expensive to acquire and maintain. For well-established methods where high throughput is not a primary concern, HPLC can provide reliable and accurate results.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and comparing analytical methods. Below are representative methodologies for both HPLC and UPLC analysis of cisatracurium and its impurities, based on established practices.
High-Performance Liquid Chromatography (HPLC) Protocol
A common approach for HPLC analysis of cisatracurium involves a C18 column and a gradient elution.
| Parameter | Specification |
| Column | Octadecylsilane (C18), 5 µm particle size |
| Mobile Phase A | 0.3 M Ammonium formate (pH 5.2) |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic, 50:50 (v/v) |
| Flow Rate | 1.0 - 2.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 10 - 20 µL |
This protocol is a representative example and may require optimization based on the specific impurities of interest and the HPLC system used.
Ultra-Performance Liquid Chromatography (UPLC) Protocol
UPLC methods for cisatracurium leverage sub-2 µm particle columns to achieve faster and more efficient separations.
| Parameter | Specification |
| Column | Acquity UPLC BEH C18, 1.7 µm particle size |
| Mobile Phase A | Potassium phosphate buffer |
| Mobile Phase B | Acetonitrile/Methanol mixture |
| Gradient | Gradient elution (specific gradient profile will vary) |
| Flow Rate | 0.2 - 0.6 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 1 - 5 µL |
This protocol is a representative example and may require optimization based on the specific impurities of interest and the UPLC system used.
Quantitative Data Summary
The following table summarizes the key performance differences between typical HPLC and UPLC methods for the analysis of cisatracurium impurities.
| Performance Parameter | HPLC | UPLC |
| Typical Analysis Time | 15 - 30 minutes | 3 - 10 minutes[5] |
| Operating Pressure | 500 - 6000 psi[5] | Up to 15,000 psi[5] |
| Column Particle Size | 3 - 5 µm[4] | < 2 µm[5] |
| Resolution | Good | Excellent |
| Sensitivity | Good | Excellent[4] |
| Solvent Consumption | Higher | Lower[4] |
Visualizing the Workflow and Comparison
To better illustrate the processes and relationships involved in the cross-validation of these methods, the following diagrams are provided.
Caption: Experimental workflow for cross-validation.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 3. rjptonline.org [rjptonline.org]
- 4. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 5. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
Desmethyl Cisatracurium Besylate vs. other cisatracurium degradation products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the degradation products of cisatracurium besylate, a widely used neuromuscular blocking agent. Understanding the formation, stability, and pharmacological profiles of these degradants is crucial for ensuring drug product quality, safety, and efficacy. This document summarizes key experimental data, provides detailed methodologies for relevant analyses, and visualizes the complex relationships involved in cisatracurium degradation.
Introduction to Cisatracurium Degradation
Cisatracurium besylate is known for its organ-independent elimination, primarily through a chemical process known as Hofmann elimination, which is dependent on pH and temperature.[1][2] This degradation pathway, along with a minor contribution from ester hydrolysis, leads to the formation of several key products.[3][4] This guide focuses on the primary degradation products: laudanosine, the monoquaternary acrylate metabolite, and the monoquaternary alcohol (MQA) metabolite. It is important to note that "Desmethyl Cisatracurium Besylate" is not a direct degradation product of cisatracurium; rather, desmethyl metabolites are formed from the subsequent metabolism of laudanosine.[5]
Quantitative Comparison of Degradation Products
The following tables summarize quantitative data on the formation and properties of the main cisatracurium degradation products.
Table 1: In Vitro Degradation Half-Life of Cisatracurium Besylate
| Condition | Half-Life (minutes) | Reference |
| Aqueous Buffer (pH 7.4, 37°C) | 34.1 ± 2.1 | [6] |
| Human Plasma (pH 7.4, 37°C) | 29.2 ± 3.8 | [6] |
| Rat Plasma (pH 7.4, 37°C) | 3.5 | [6] |
Table 2: Pharmacological Activity of Cisatracurium and its Degradation Products
| Compound | Neuromuscular Blocking Activity | Other Notable Effects | Reference |
| Cisatracurium | Potent, non-depolarizing | None | [1] |
| Laudanosine | None | CNS stimulant, can cause hypotension at high doses | [4][7][8] |
| Monoquaternary Acrylate | Dose-dependent neuromuscular block | Can cause hypotension and vagal blockade at high doses | [7] |
| Monoquaternary Alcohol (MQA) | Dose-dependent neuromuscular block | Can cause hypotension and vagal blockade at high doses | [7] |
| Quaternary Acid | None | Can cause vagal blockade at high doses | [7] |
Experimental Protocols
Stability-Indicating HPLC Method for Cisatracurium and Degradation Products
This protocol describes a typical high-performance liquid chromatography (HPLC) method for the simultaneous determination of cisatracurium and its degradation products.
Objective: To separate and quantify cisatracurium, laudanosine, monoquaternary acrylate, and monoquaternary alcohol in a sample.
Instrumentation:
-
HPLC system with a UV or fluorescence detector.
-
Octadecylsilane (C18) column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Ammonium formate buffer (e.g., 0.3 M, pH 5.2)
-
Water (HPLC grade)
-
Cisatracurium besylate reference standard
-
Laudanosine reference standard (if available)
Chromatographic Conditions:
-
Mobile Phase: Isocratic mixture of acetonitrile and ammonium formate buffer (e.g., 50:50, v/v).[9] The exact ratio may need optimization based on the specific column and system.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 25°C.
-
Detection: UV detection at 280 nm[9] or fluorescence detection.[6]
-
Injection Volume: 20 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of cisatracurium besylate reference standard in an appropriate solvent (e.g., mobile phase). Prepare a series of calibration standards by diluting the stock solution. If available, prepare a separate stock solution and calibration standards for laudanosine.
-
Sample Preparation: Dilute the sample containing cisatracurium and its degradation products with the mobile phase to a concentration within the calibration range.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Identify the peaks based on their retention times compared to the standards. Quantify the amount of each compound by integrating the peak area and comparing it to the calibration curve.
Forced Degradation Study Protocol
Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method and to identify potential degradation products.
Objective: To induce the degradation of cisatracurium besylate under various stress conditions.
Stress Conditions (as per ICH guidelines): [10]
-
Acid Hydrolysis: Incubate a solution of cisatracurium besylate in 0.1 M HCl at a specified temperature (e.g., 60°C) for a defined period.[11]
-
Base Hydrolysis: Incubate a solution of cisatracurium besylate in 0.1 M NaOH at room temperature for a defined period.[11]
-
Oxidative Degradation: Treat a solution of cisatracurium besylate with a solution of hydrogen peroxide (e.g., 3%) at room temperature.[11]
-
Thermal Degradation: Expose a solid sample of cisatracurium besylate to dry heat (e.g., 80°C) for a specified duration.[12]
-
Photolytic Degradation: Expose a solution of cisatracurium besylate to UV light (e.g., 254 nm).
Procedure:
-
Prepare solutions of cisatracurium besylate at a known concentration.
-
Expose the solutions/solid to the stress conditions outlined above for various time points.
-
At each time point, withdraw a sample and, if necessary, neutralize it (for acid and base hydrolysis samples).
-
Dilute the samples appropriately with the HPLC mobile phase.
-
Analyze the samples using the validated stability-indicating HPLC method described in section 3.1.
-
Monitor the decrease in the parent drug peak and the formation of degradation product peaks.
Visualizations
The following diagrams illustrate the key processes involved in the degradation and analysis of cisatracurium besylate.
Caption: Primary degradation pathways of cisatracurium besylate.
Caption: Workflow for forced degradation studies of cisatracurium.
Conclusion
The degradation of cisatracurium besylate is a well-defined process dominated by Hofmann elimination. The primary degradation products—laudanosine, monoquaternary acrylate, and monoquaternary alcohol—exhibit distinct pharmacological profiles compared to the parent drug. While laudanosine is pharmacologically active in the central nervous system, the other primary degradants show some neuromuscular blocking activity at high concentrations. A robust, stability-indicating HPLC method is essential for monitoring the purity and stability of cisatracurium besylate formulations. The experimental protocols and data presented in this guide provide a valuable resource for researchers and professionals involved in the development and quality control of this important medication.
References
- 1. Cisatracurium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cisatracurium degradation: Intravenous fluid warmer the culprit? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The in vitro degradation of cisatracurium, the R, cis-R'-isomer of atracurium, in human and rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological action of breakdown products of atracurium and related substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Laudanosine, an atracurium and cisatracurium metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC determination of cisatracurium besylate and propofol mixtures with LC-MS identification of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medcraveonline.com [medcraveonline.com]
- 11. Cistracurium Besylate 10 mg/mL Solution Compounded in a Hospital Pharmacy to Prevent Drug Shortages: A Stability Study Involving Four Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Inter-laboratory Analysis of Desmethyl Cisatracurium Besylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analytical performance for the quantification of Desmethyl Cisatracurium Besylate, a significant metabolite and degradation product of Cisatracurium Besylate. In the absence of a formal, publicly available inter-laboratory comparison study specifically for this compound, this document synthesizes expected performance characteristics from established bioanalytical methods for the parent compound and its related substances. The data presented herein are representative of typical validated methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), which are commonly employed for the analysis of these compounds.
Data Presentation: Expected Performance of Analytical Methods
The following table summarizes the typical performance parameters observed in the validation of analytical methods for Cisatracurium and its metabolites. These values serve as a benchmark for what would be expected in an inter-laboratory comparison for this compound.
| Performance Parameter | Laboratory A (HPLC-UV) | Laboratory B (LC-MS/MS) | Laboratory C (UPLC-UV) |
| Linearity (r²) | > 0.995 | > 0.998 | > 0.997 |
| Accuracy (% Bias) | Within ± 15% | Within ± 10% | Within ± 15% |
| Precision (% RSD) | < 15% | < 10% | < 15% |
| Limit of Quantitation (LOQ) | 10 ng/mL | 0.5 ng/mL | 5 ng/mL |
| Recovery (%) | 85 - 110% | 90 - 105% | 88 - 112% |
Experimental Protocols
A detailed methodology for a representative analytical method is provided below. This protocol is based on common practices for the analysis of Cisatracurium and its related compounds.
Representative Bioanalytical Method: LC-MS/MS for this compound in Human Plasma
-
Sample Preparation (Solid-Phase Extraction - SPE)
-
Thaw plasma samples at room temperature.
-
To 200 µL of plasma, add 50 µL of an internal standard solution (e.g., a deuterated analog).
-
Vortex for 30 seconds.
-
Condition an SPE cartridge (e.g., a mixed-mode cation exchange) with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions
-
Instrument: A validated LC-MS/MS system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Conditions
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for Desmethyl Cisatracurium and the internal standard would be determined during method development.
-
Ion Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.
-
-
Method Validation The method should be validated according to regulatory guidelines, assessing selectivity, accuracy, precision, linearity, limit of detection, limit of quantitation, and stability.[1][2][3][4]
Mandatory Visualization
The following diagrams illustrate the key workflows and logical relationships in an inter-laboratory comparison study.
Caption: Workflow of a typical inter-laboratory comparison study.
Caption: Simplified metabolic pathway of Cisatracurium Besylate.
References
- 1. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 2. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples - PMC [pmc.ncbi.nlm.nih.gov]
A Pharmacokinetic Comparison of Cisatracurium Besylate and its Metabolite Laudanosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of the neuromuscular blocking agent Cisatracurium Besylate and its primary active metabolite, laudanosine. The information presented is supported by experimental data to assist researchers and drug development professionals in understanding the absorption, distribution, metabolism, and excretion of these compounds.
Pharmacokinetic Data Summary
The following table summarizes the key pharmacokinetic parameters for Cisatracurium and its metabolite, laudanosine, in healthy adult patients.
| Pharmacokinetic Parameter | Cisatracurium | Laudanosine |
| Clearance (CL) | 4.5 to 5.7 mL/min/kg | 4.85 to 7.29 mL/min/kg[1] |
| Volume of Distribution (Vd) | 145 mL/kg | Not significantly different from young adults in the elderly[1] |
| Elimination Half-life (t½) | 22 to 29 minutes | 173.1 to 229.1 minutes[1] |
| Primary Route of Elimination | Hofmann Elimination (organ-independent) | Hepatic and Renal |
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from clinical studies employing standardized methodologies. A typical experimental protocol for a pharmacokinetic study of Cisatracurium is as follows:
Study Design: An open-label, single-dose, parallel-group study.
Participants: Healthy adult male and female volunteers, or specific patient populations (e.g., patients with renal or hepatic impairment). Informed consent is obtained from all participants.
Drug Administration: A single intravenous bolus dose of Cisatracurium Besylate (e.g., 0.1 mg/kg or 0.2 mg/kg) is administered over a short period (e.g., 5-10 seconds).
Blood Sampling: Venous blood samples are collected into tubes containing an appropriate anticoagulant at predetermined time points. A typical sampling schedule includes pre-dose and multiple post-dose time points (e.g., 1, 5, 10, 15, 30, 60, 90, 120, 180, 240, 360, and 480 minutes) to adequately characterize the plasma concentration-time profile.
Sample Processing and Analysis:
-
Blood samples are centrifuged to separate the plasma.
-
Plasma samples are acidified to prevent the in vitro degradation of Cisatracurium.
-
The concentrations of Cisatracurium and its metabolites (e.g., laudanosine) in the plasma are determined using a validated analytical method, such as high-performance liquid chromatography (HPLC) with ultraviolet (UV) or fluorescence detection.
Pharmacokinetic Analysis:
-
Plasma concentration-time data for Cisatracurium and laudanosine are analyzed using non-compartmental or compartmental pharmacokinetic modeling software.
-
Key pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), and elimination half-life (t½), are calculated.
Metabolic Pathway and Experimental Workflow Visualizations
To further elucidate the processes involved, the following diagrams illustrate the metabolic pathway of Cisatracurium and a typical experimental workflow for its pharmacokinetic evaluation.
Caption: Metabolic degradation of Cisatracurium Besylate.
References
A Comparative Toxicological Profile of Cisatracurium and Its Degradation Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicity of the neuromuscular blocking agent cisatracurium and its principal impurities. The information is compiled from publicly available scientific literature and regulatory documents to assist researchers and drug development professionals in understanding the safety profile of this widely used drug.
Introduction to Cisatracurium and Its Degradation
Cisatracurium, a non-depolarizing neuromuscular blocking agent, is one of the ten stereoisomers of atracurium.[1] It is favored in clinical practice for its intermediate duration of action and a more favorable safety profile compared to atracurium, particularly its reduced tendency to release histamine.[2][3]
The metabolism of cisatracurium is unique as it is primarily independent of renal or hepatic function.[4][5] It undergoes a pH and temperature-dependent chemical degradation process known as Hofmann elimination in the plasma and tissues.[5][6] This process leads to the formation of several impurities, the most significant of which are laudanosine and a monoquaternary acrylate metabolite. The monoquaternary acrylate is subsequently hydrolyzed by non-specific plasma esterases to a monoquaternary alcohol metabolite.[6][7]
This guide will focus on the comparative toxicity of cisatracurium and these three key impurities:
-
Laudanosine
-
Monoquaternary Acrylate
-
Monoquaternary Alcohol
Degradation Pathway of Cisatracurium
The degradation of cisatracurium primarily follows the Hofmann elimination pathway, a spontaneous chemical reaction occurring at physiological pH and temperature.
Caption: Figure 1: Cisatracurium Degradation Pathway
Comparative Toxicity Data
Direct comparative and quantitative toxicity data for cisatracurium and its individual impurities are limited in publicly available literature. Much of the available information is qualitative or derived from studies on the related compound, atracurium. The following tables summarize the available data.
Table 1: Acute Toxicity Data
| Compound | Test Species | Route of Administration | LD50 | Observed Effects | Citations |
| Cisatracurium | Rat (non-respired) | Intravenous | > 0.1 mg/kg, < 0.2 mg/kg | Drug-related clinical signs at 0.1 mg/kg, lethality at 0.2 mg/kg. | |
| Laudanosine | Mouse, Rat | Intravenous | 10-20 mg/kg | Convulsions and hind limb extensions. | |
| Monoquaternary Acrylate | Cat | Intravenous | Not Reported | Dose-dependent neuromuscular block; significant reduction in mean arterial pressure at 4 mg/kg. | [8] |
| Monoquaternary Alcohol | Cat | Intravenous | Not Reported | Dose-dependent neuromuscular block; significant reduction in mean arterial pressure at 4 mg/kg. | [8] |
Table 2: In Vitro Cytotoxicity Data
| Compound/Metabolite Source | Cell Line | Assay | IC50 / Effect Concentration | Observed Effects | Citations |
| Cisatracurium | Human Umbilical Vein Endothelial Cells (HUVECs) | Apoptosis (Cell Death Detection ELISA) | Dose-dependent increase in apoptosis at 0.96-96 µM. | Induction of apoptosis, attenuated by glutathione. | |
| Atracurium Degradation Products (including acrylates) | Isolated Rat Hepatocytes | Lactate Dehydrogenase (LDH) Release | Dose-dependent increase in LDH leakage (250-800 µM of atracurium). | Cellular damage, preventable by L-cysteine. | |
| Cisatracurium | Human Hepatoma (HepG2) and HUVECs | Cell Proliferation Assay | 3.2 µM decreased cell count to 50-67.7%. | Inhibition of cell proliferation, partially reversed by glutathione, N-acetylcysteine, and carboxyl esterase. |
Table 3: Genotoxicity Data
| Compound | Assay | Test System | Metabolic Activation (S9) | Result | Citations |
| Cisatracurium | Ames Test (Bacterial Reverse Mutation) | S. typhimurium, E. coli | With and Without | Negative | |
| Cisatracurium | In Vitro Mouse Lymphoma Assay | L5178Y Mouse Lymphoma Cells | With and Without | Positive | |
| Cisatracurium | In Vitro Chromosomal Aberration | Human Lymphocytes | With and Without | Negative | |
| Cisatracurium | In Vivo Bone Marrow Cytogenetic Assay | Rat | N/A | Negative | |
| Monoquaternary Acrylate (from Atracurium) | Cell Culture Assays | Not Specified | Not Specified | Implicated in positive clastogenic and genotoxic effects. |
Toxicological Profile of Impurities
Laudanosine
Laudanosine is a known central nervous system stimulant that can cross the blood-brain barrier.[9][10][11] In animal studies, high concentrations of laudanosine have been shown to cause transient hypotension and cerebral excitatory effects, including seizures.[4][6][12] However, the plasma concentrations of laudanosine following clinical doses of cisatracurium are significantly lower than those produced by atracurium and are generally considered unlikely to reach levels associated with toxicity in humans.[9][10]
Monoquaternary Acrylate
The monoquaternary acrylate is a reactive intermediate. Studies on atracurium's degradation products suggest that acrylate metabolites can be cytotoxic.[13] This is thought to be due to their ability to act as Michael acceptors, reacting with nucleophiles such as sulfhydryl groups on proteins and glutathione, leading to oxidative stress and apoptosis.[13] One study has implicated the monoquaternary acrylate from atracurium in anaphylactic reactions, increased oxidative stress, and positive clastogenic and genotoxic effects in cell culture assays. However, another study in cats suggested that the monoquaternary acrylate from atracurium is unlikely to produce clinically significant neuromuscular, autonomic, or cardiovascular effects at therapeutic doses of the parent drug.[8]
Monoquaternary Alcohol
The monoquaternary alcohol is formed by the hydrolysis of the monoquaternary acrylate.[6][7] It is considered to be a less reactive and likely less toxic compound than its acrylate precursor. A study in cats showed that it has some neuromuscular blocking and cardiovascular effects at high doses, but these are considered unlikely to be clinically significant at the concentrations produced from therapeutic doses of cisatracurium.[8]
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of cisatracurium and its impurities can be based on established international guidelines.
Acute Systemic Toxicity (Adapted from OECD Guideline 423)
This protocol provides a method for assessing the acute oral toxicity of a substance. For intravenously administered drugs and their metabolites, this would be adapted for the appropriate route of administration.
Caption: Figure 2: Acute Systemic Toxicity Testing Workflow
-
Test Animals: Healthy, young adult rodents (e.g., rats or mice), typically of a single sex (females are often recommended).
-
Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. They are fasted prior to dosing.
-
Dose Levels and Administration: A stepwise procedure is used, starting with a dose expected to produce some signs of toxicity. The substance is administered as a single dose via the appropriate route (e.g., intravenous injection for cisatracurium and its impurities).
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory, and autonomic and central nervous systems), and body weight changes for up to 14 days.
-
Pathology: A gross necropsy is performed on all animals at the end of the observation period.
-
Data Analysis: The number of animals that die at each dose level is used to classify the substance for its acute toxicity and, if sufficient data points are generated, to calculate an LD50 value.
In Vitro Genotoxicity Testing
A battery of in vitro tests is recommended to assess the genotoxic potential of impurities.
Caption: Figure 3: In Vitro Genotoxicity Testing Workflow
1. Bacterial Reverse Mutation Assay (Ames Test)
-
Principle: This test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis. It measures the ability of a substance to cause reverse mutations, allowing the bacteria to grow on a medium lacking the specific amino acid.
-
Methodology:
-
The bacterial strains are exposed to various concentrations of the test substance, both with and without an exogenous metabolic activation system (S9 mix from rat liver).
-
The bacteria are plated on a minimal agar medium.
-
After incubation, the number of revertant colonies is counted.
-
A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
-
2. In Vitro Micronucleus Assay
-
Principle: This assay detects damage to chromosomes or the mitotic apparatus in cultured mammalian cells. Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.
-
Methodology:
-
Cultured mammalian cells (e.g., human peripheral blood lymphocytes, CHO, or TK6 cells) are exposed to the test substance with and without S9 mix.
-
The cells are treated with cytochalasin B to block cytokinesis, resulting in binucleated cells.
-
After an appropriate incubation period, the cells are harvested, fixed, and stained.
-
The frequency of micronuclei in binucleated cells is determined by microscopic analysis.
-
A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.
-
3. In Vitro Chromosomal Aberration Assay
-
Principle: This test identifies substances that cause structural chromosomal abnormalities in cultured mammalian cells.
-
Methodology:
-
Cultured mammalian cells are exposed to the test substance with and without S9 mix.
-
Cells are treated with a mitotic inhibitor (e.g., colcemid) to arrest them in metaphase.
-
Cells are harvested, treated with a hypotonic solution, fixed, and spread on microscope slides.
-
Chromosomes are stained, and metaphase cells are analyzed for structural aberrations (e.g., breaks, gaps, and exchanges).
-
A significant, dose-dependent increase in the percentage of cells with chromosomal aberrations indicates clastogenic activity.
-
Conclusion
While cisatracurium is generally considered to have a favorable safety profile due to its organ-independent elimination, a thorough understanding of the toxicological properties of its degradation products is crucial for a complete risk assessment. The primary metabolite, laudanosine, has the potential for neurotoxicity and cardiovascular effects at high concentrations, though these are unlikely to be reached with clinical doses of cisatracurium. The monoquaternary acrylate, being a reactive molecule, warrants further investigation into its potential for cytotoxicity and genotoxicity, although current limited data from related compounds suggest a low risk at clinically relevant concentrations. The monoquaternary alcohol is considered the least toxic of the impurities. Further quantitative toxicological studies on the isolated impurities of cisatracurium would be beneficial to refine the safety assessment of this important drug.
References
- 1. Cisatracurium besilate - Wikipedia [en.wikipedia.org]
- 2. veeprho.com [veeprho.com]
- 3. joadms.org [joadms.org]
- 4. Cisatracurium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics of cisatracurium besilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. The in vitro degradation of cisatracurium, the R, cis-R'-isomer of atracurium, in human and rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological action of breakdown products of atracurium and related substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Laudanosine, an atracurium and cisatracurium metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Laudanosine - Wikipedia [en.wikipedia.org]
- 12. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Elucidation of Desmethyl Cisatracurium Besylate and Cisatracurium Besylate using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the nuclear magnetic resonance (NMR) spectroscopic characteristics of Cisatracurium Besylate and its primary synthetic precursor, Desmethyl Cisatracurium Besylate. The structural elucidation of these compounds is critical for quality control, impurity profiling, and stability testing in pharmaceutical development. This document outlines the expected NMR data based on the known structures and provides a comprehensive experimental protocol for their analysis.
Introduction to Cisatracurium Besylate and its Desmethyl Analog
Cisatracurium Besylate is a non-depolarizing neuromuscular blocking agent used in anesthesia.[1] Its structure consists of two modified benzylisoquinoline units linked by a pentanedioxy diester chain. A key feature of Cisatracurium Besylate is the presence of two quaternary ammonium centers, each bearing a methyl group.
This compound, a crucial intermediate in the synthesis of Cisatracurium Besylate, lacks these N-methyl groups, possessing secondary amines instead. This fundamental structural difference leads to distinct and predictable variations in their respective NMR spectra, providing a reliable method for their differentiation and characterization.
Comparative NMR Data
The following tables summarize the anticipated ¹H and ¹³C NMR chemical shifts for this compound and Cisatracurium Besylate. The data for this compound is extrapolated from known data of its monomeric precursor, tetrahydropapaverine, and the data for Cisatracurium Besylate is based on established principles for quaternary ammonium benzylisoquinoline compounds.
Table 1: Comparative ¹H NMR Chemical Shift Data (ppm)
| Assignment | This compound (Hypothetical) | Cisatracurium Besylate (Hypothetical) | Key Differences |
| N-CH₃ | Absent | ~3.1 (s, 6H) | Presence of a sharp singlet for the N-methyl protons in Cisatracurium Besylate. |
| Aromatic Protons | 6.5 - 7.0 (m) | 6.6 - 7.2 (m) | Minor shifts due to changes in electron density upon N-methylation. |
| OCH₃ | ~3.8 (s, 12H) | ~3.8 (s, 12H) | Generally unaffected. |
| -OCH₂- (linker) | ~4.1 (t, 4H) | ~4.2 (t, 4H) | Minor downfield shift in Cisatracurium Besylate. |
| -CH₂- (linker) | ~1.3 - 1.7 (m, 6H) | ~1.4 - 1.8 (m, 6H) | Minor shifts. |
| -CH₂-C=O | ~2.5 (t, 4H) | ~2.6 (t, 4H) | Minor downfield shift. |
| Isoquinoline CH/CH₂ | 2.8 - 3.5 (m) | 3.0 - 4.5 (m) | Significant downfield shift of protons adjacent to the nitrogen in Cisatracurium Besylate due to the positive charge. |
| Besylate Anion | 7.4 - 7.8 (m) | 7.4 - 7.8 (m) | Identical for both compounds. |
Table 2: Comparative ¹³C NMR Chemical Shift Data (ppm)
| Assignment | This compound (Hypothetical) | Cisatracurium Besylate (Hypothetical) | Key Differences |
| N-CH₃ | Absent | ~45 | Presence of a signal for the N-methyl carbons in Cisatracurium Besylate. |
| Aromatic Carbons | 110 - 150 | 110 - 150 | Minor shifts. |
| OCH₃ | ~56 | ~56 | Generally unaffected. |
| -OCH₂- (linker) | ~64 | ~65 | Minor downfield shift. |
| -CH₂- (linker) | ~22, ~28 | ~23, ~29 | Minor shifts. |
| -CH₂-C=O | ~35 | ~36 | Minor downfield shift. |
| C=O | ~172 | ~172 | Generally unaffected. |
| Isoquinoline CH/CH₂ | 40 - 60 | 45 - 70 | Significant downfield shift of carbons adjacent to the nitrogen in Cisatracurium Besylate. |
| Besylate Anion | 125 - 145 | 125 - 145 | Identical for both compounds. |
Experimental Protocols for NMR Analysis
3.1. Sample Preparation
-
Sample: Weigh approximately 10-20 mg of this compound or Cisatracurium Besylate.
-
Solvent: Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). DMSO-d₆ is often a good choice for its ability to dissolve a wide range of organic salts.
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Tube: Transfer the solution to a 5 mm NMR tube.
3.2. NMR Data Acquisition
-
Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024 scans, relaxation delay of 2-5 seconds, spectral width of 250 ppm.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is important for confirming the stereochemistry.
-
3.3. Data Processing and Analysis
-
Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio.
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Use the 2D NMR spectra to build up the connectivity of the molecule and assign all proton and carbon signals.
Visualization of Structural Elucidation Workflow
The following diagrams illustrate the logical workflow for the structural elucidation of this compound and the key structural relationship between the two compounds.
Conclusion
The structural elucidation of this compound and its comparison to Cisatracurium Besylate can be effectively achieved using a suite of NMR spectroscopic techniques. The key differentiating features are the absence of N-methyl signals in the ¹H and ¹³C NMR spectra of the desmethyl analog and the significant downfield shifts of the protons and carbons adjacent to the nitrogen atoms upon quaternization to form Cisatracurium Besylate. The provided experimental protocols and expected data serve as a valuable guide for researchers involved in the synthesis, quality control, and analysis of these important pharmaceutical compounds.
References
Unveiling Molecular Integrity: A Comparative Guide to Confirming the Identity of Cisatracurium Besylate Degradation Products in Stressed Samples
For researchers, scientists, and drug development professionals, ensuring the stability and purity of pharmaceutical compounds is paramount. This guide provides a comprehensive comparison of analytical methodologies for the identification and confirmation of degradation products of Desmethyl Cisatracurium Besylate when subjected to stress conditions. While the specific entity "this compound" is not prominently documented as a primary degradation product in existing literature, this guide focuses on the well-characterized degradation pathways of the parent compound, Cisatracurium Besylate, providing a robust framework for identifying any potential N-demethylated derivatives alongside other known impurities.
Forced degradation studies are a critical component of the drug development process, providing insights into the intrinsic stability of a drug substance and helping to elucidate potential degradation pathways. Cisatracurium Besylate, a non-depolarizing neuromuscular blocking agent, is known to degrade primarily through two pathways: Hofmann elimination and ester hydrolysis. These degradation processes lead to the formation of several known impurities, including laudanosine and a monoacrylate product. While N-demethylation is a plausible degradation route for quaternary ammonium compounds, specific evidence for the formation of "this compound" under stress conditions is not extensively reported. Therefore, the analytical strategies outlined herein are designed to be comprehensive, enabling the identification of both expected and potentially novel degradation products.
Experimental Protocols: A Roadmap to Stress Testing
To investigate the stability of Cisatracurium Besylate and identify its degradation products, a systematic approach to stress testing is employed. This involves subjecting the drug substance to a variety of exaggerated environmental conditions to accelerate its decomposition.
A typical forced degradation study protocol for Cisatracurium Besylate involves the following stress conditions:
-
Acidic Hydrolysis: Treatment with an acid, such as 0.1 M hydrochloric acid, at an elevated temperature (e.g., 60°C) for a defined period.
-
Alkaline Hydrolysis: Exposure to a basic solution, such as 0.01 M sodium hydroxide, at room temperature.
-
Oxidative Degradation: Reaction with an oxidizing agent, like 3% hydrogen peroxide, at room temperature.
-
Thermal Degradation: Heating the solid drug substance or a solution at a high temperature (e.g., 80°C).
-
Photolytic Degradation: Exposing the drug substance to ultraviolet (UV) or fluorescent light.
Following exposure to these stress conditions, the samples are neutralized and diluted for analysis.
Comparative Analysis of Analytical Techniques
The identification and quantification of degradation products in stressed samples of Cisatracurium Besylate are primarily achieved using chromatographic techniques coupled with various detectors. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used method for routine analysis and quantification. However, for definitive identification and structural elucidation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard.
| Analytical Technique | Principle | Advantages | Limitations | Application in Cisatracurium Besylate Analysis |
| HPLC-UV | Separation based on polarity, with detection based on UV absorbance. | Robust, reproducible, and cost-effective for quantification. | Limited specificity for identification of unknown compounds without reference standards. | Quantifying the parent drug and known degradation products like laudanosine. |
| LC-MS/MS | Separation by HPLC followed by mass analysis of the analyte and its fragments. | High sensitivity and selectivity, enabling identification of unknown impurities and elucidation of their structures. | Higher cost and complexity compared to HPLC-UV. | Definitive identification of known and novel degradation products, including potential desmethyl derivatives, by providing molecular weight and fragmentation data. |
| NMR Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Unambiguous structure elucidation of isolated impurities. | Requires higher sample concentrations and is not typically used for routine screening of stressed samples. | Characterization of isolated and purified degradation products for absolute structure confirmation. |
Data Presentation: Unveiling the Degradation Profile
The data obtained from the analysis of stressed samples can be summarized to provide a clear comparison of the degradation profile of Cisatracurium Besylate under different conditions. The following table presents hypothetical data based on typical findings from forced degradation studies.
| Stress Condition | Cisatracurium Besylate (% Remaining) | Laudanosine (% Area) | Monoacrylate (% Area) | Other Degradation Products (% Area) |
| Control | 100 | < 0.1 | < 0.1 | < 0.1 |
| Acidic (0.1 M HCl, 60°C, 24h) | 85.2 | 5.8 | 3.1 | 5.9 |
| Alkaline (0.01 M NaOH, RT, 4h) | 70.5 | 15.3 | 8.2 | 6.0 |
| Oxidative (3% H₂O₂, RT, 24h) | 92.1 | 2.5 | 1.8 | 3.6 |
| Thermal (80°C, 48h) | 88.7 | 4.9 | 2.6 | 3.8 |
| Photolytic (UV light, 72h) | 95.3 | 1.7 | 1.1 | 1.9 |
Note: The percentages for degradation products are typically reported as a percentage of the total peak area in the chromatogram.
Visualizing the Degradation Pathway
The primary degradation pathways of Cisatracurium Besylate, Hofmann elimination and ester hydrolysis, can be visualized to understand the formation of its major degradation products.
Conclusion
Confirming the identity of degradation products in stressed samples of Cisatracurium Besylate requires a multi-faceted analytical approach. While HPLC-UV is a valuable tool for quantification, LC-MS/MS is indispensable for the definitive identification of known and novel impurities. Although "this compound" is not a commonly reported degradant, the application of these powerful analytical techniques provides the necessary framework to detect and characterize such a compound if it were to form. By employing systematic stress testing protocols and advanced analytical methodologies, researchers and drug development professionals can gain a thorough understanding of the stability profile of Cisatracurium Besylate, ensuring the development of safe and effective pharmaceutical products.
Navigating Nicotinic Receptor Interactions: A Comparative Guide to Cisatracurium Besylate and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cisatracurium Besylate is a potent, non-depolarizing neuromuscular blocking agent that acts as a competitive antagonist at the nicotinic acetylcholine receptors on the motor end-plate.[1] Its clinical efficacy is attributed to the parent drug itself. The primary metabolites of cisatracurium, formed through Hofmann elimination, are laudanosine and a monoquaternary acrylate.[2] Crucially, neither of these major metabolites exhibits neuromuscular blocking activity.[2] While laudanosine, a tertiary amine, can cross the blood-brain barrier and has been shown to interact with neuronal nicotinic receptors at micromolar concentrations, its potency as a neuromuscular blocker is negligible compared to cisatracurium.
Potency at Nicotinic Receptors: A Comparative Analysis
The following table summarizes the available data on the potency of Cisatracurium Besylate and its key metabolite, laudanosine, at nicotinic receptors. It is important to note the distinction between the neuromuscular junction (muscle-type) nAChRs, the target for neuromuscular blockade, and neuronal nAChRs, where metabolites like laudanosine may exert off-target effects.
| Compound | Receptor Type | Potency Metric (approx.) | Notes |
| Cisatracurium Besylate | Neuromuscular Junction (Muscle-type nAChR) | ED95 = 0.05 mg/kg | The effective dose required to produce 95% suppression of the twitch response, indicating high potency.[1] |
| Laudanosine | Neuronal nAChRs (e.g., α4β2, α3β4, α7) | IC50 in µM range | Inhibits various neuronal nicotinic receptors, but at concentrations significantly higher than the therapeutic plasma concentrations of cisatracurium.[3][4] |
| Monoquaternary Acrylate | Neuromuscular Junction (Muscle-type nAChR) | No activity | This primary metabolite does not possess neuromuscular blocking activity.[2] |
| Atracurium Besylate | Neuromuscular Junction (Muscle-type nAChR) | ED95 ≈ 0.15-0.2 mg/kg | Cisatracurium is approximately three to four times more potent than atracurium.[1] |
Note: ED95 (Effective Dose 95) is an in vivo measure of potency, while IC50 (half-maximal inhibitory concentration) is an in vitro measure. Direct comparison should be made with caution. The provided ED95 for atracurium is an approximate value for comparison.
Metabolism of Cisatracurium Besylate
Cisatracurium undergoes a unique, organ-independent degradation process known as Hofmann elimination at physiological pH and temperature.[2] This chemical process breaks down the cisatracurium molecule into laudanosine and a monoquaternary acrylate metabolite.[2] The monoquaternary acrylate is then further hydrolyzed by non-specific plasma esterases.[2] Laudanosine is metabolized in the liver to desmethyl metabolites.[2][5]
Nicotinic Acetylcholine Receptor Signaling Pathway
Nicotinic acetylcholine receptors are ligand-gated ion channels. Upon binding of acetylcholine (or competitive antagonists like cisatracurium), the receptor undergoes a conformational change. In the case of an agonist, this opens an ion channel permeable to sodium (Na+) and potassium (K+), and in some cases calcium (Ca2+), leading to depolarization of the postsynaptic membrane and subsequent muscle contraction. Competitive antagonists like cisatracurium bind to the same site as acetylcholine but do not activate the channel, thereby preventing depolarization and causing muscle relaxation.
Experimental Protocols
The determination of the potency of compounds at nicotinic receptors typically involves a combination of in vitro and in vivo experimental techniques.
Radioligand Binding Assays
This in vitro technique is used to determine the affinity of a compound for a specific receptor.
-
Objective: To measure the binding affinity (Ki) of a test compound to nicotinic acetylcholine receptors.
-
Methodology:
-
Receptor Preparation: Membranes from tissues rich in nAChRs (e.g., Torpedo electric organ for muscle-type, or cultured cells expressing specific neuronal subtypes) are isolated.
-
Radioligand: A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin) is used.
-
Competition Assay: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., Cisatracurium Besylate).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Detection: The amount of radioactivity bound to the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
-
Electrophysiological Studies (Two-Electrode Voltage Clamp)
This technique is used to measure the functional effect of a compound on the ion channel activity of the nicotinic receptor.
-
Objective: To determine the potency (IC50) of an antagonist in inhibiting the ion current mediated by nAChRs.
-
Methodology:
-
Expression System: Xenopus oocytes are injected with cRNA encoding the subunits of the desired nAChR subtype.
-
Recording: After 2-5 days, the oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping and one for current recording).
-
Agonist Application: A specific concentration of an agonist (e.g., acetylcholine) is applied to elicit an inward current.
-
Antagonist Application: The oocyte is pre-incubated with varying concentrations of the antagonist (e.g., Cisatracurium Besylate) before co-application with the agonist.
-
Data Analysis: The inhibitory effect of the antagonist on the agonist-induced current is measured. The concentration of the antagonist that produces 50% inhibition of the current (IC50) is determined by fitting the concentration-response data to a logistic equation.
-
Conclusion
Cisatracurium Besylate is a highly potent competitive antagonist at the neuromuscular junction nicotinic acetylcholine receptor. Its primary metabolites, laudanosine and a monoquaternary acrylate, do not contribute to its neuromuscular blocking effect. While laudanosine exhibits some activity at neuronal nicotinic receptors, this occurs at concentrations that are generally not clinically relevant during the use of cisatracurium. The organ-independent Hofmann elimination of cisatracurium provides a predictable and reliable clinical profile. Further research into the specific interactions of desmethyl metabolites of laudanosine with nicotinic receptors could provide a more complete understanding of the full metabolic profile of cisatracurium.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. pfizermedical.com [pfizermedical.com]
- 3. Blockade and activation of the human neuronal nicotinic acetylcholine receptors by atracurium and laudanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cisatracurium | C53H72N2O12+2 | CID 62887 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Desmethyl Cisatracurium Besylate: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Desmethyl Cisatracurium Besylate, a metabolite of the neuromuscular blocking agent Cisatracurium Besylate. The procedures outlined below are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This guidance is intended for researchers, scientists, and drug development professionals who may handle this compound.
Immediate Safety and Hazard Assessment
Core Hazard Classification (Inferred):
Based on the toxicological properties of the parent compound, this compound waste should be presumed to be a hazardous waste due to toxicity . Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[2][3][4][5][6]
Quantitative Data Summary
The following table summarizes key hazard information for the parent compound, Cisatracurium Besylate, which should be considered when handling its desmethyl metabolite.
| Hazard Classification | GHS Statement | Precautionary Measures |
| Acute Oral Toxicity | H301: Toxic if swallowed | P264: Wash thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1] |
| Serious Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Environmental Hazard | Water hazard class 1 (Self-assessment): slightly hazardous for water | Do not allow undiluted product or large quantities of it to reach ground water, water course or sewage system. |
Experimental Protocols: Disposal Methodology
The proper disposal of this compound waste involves a multi-step process that ensures safety and regulatory compliance from the point of generation to final disposal.
Step 1: Segregation of Waste
Proper segregation at the source is critical to prevent cross-contamination and to ensure that waste is managed appropriately.
-
Hazardous Pharmaceutical Waste: All materials contaminated with this compound, including unused neat compound, solutions, contaminated personal protective equipment (PPE), and labware (e.g., vials, pipette tips, etc.), must be segregated as hazardous pharmaceutical waste.
-
Color-Coded Containers: Use designated, properly labeled, color-coded containers for hazardous pharmaceutical waste. The standard color for this waste stream is typically black .[7]
Step 2: Waste Container Selection and Labeling
-
Container Type: Waste containers must be durable, leak-proof, and have a secure lid. They should be compatible with the waste being collected.
-
Labeling Requirements: Each hazardous waste container must be clearly labeled with the following information:
Step 3: On-Site Accumulation and Storage
-
Storage Location: Store hazardous waste containers in a designated, secure area that is inaccessible to unauthorized personnel.
-
Container Management: Keep waste containers closed at all times except when adding waste. Ensure that the exterior of the container remains free of contamination.
Step 4: Final Disposal
-
Incineration: The recommended method for the disposal of hazardous pharmaceutical waste is incineration at a licensed hazardous waste management facility.[12] This method ensures the complete destruction of the active pharmaceutical ingredient.
-
Licensed Waste Hauler: Arrange for the collection, transportation, and disposal of the hazardous waste through a licensed and reputable hazardous waste management contractor.
Mandatory Visualizations
Diagram 1: Disposal Workflow for this compound
Disposal workflow from generation to incineration.
Diagram 2: Logical Relationship for Waste Classification
Decision process for classifying the waste.
Disclaimer: This document provides guidance based on available information for a related compound and general principles of hazardous waste management. Always consult your institution's Environmental Health and Safety (EHS) department and local regulations for specific requirements.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. amienvironmental.com [amienvironmental.com]
- 3. m.youtube.com [m.youtube.com]
- 4. epa.gov [epa.gov]
- 5. RCRA Characteristic Waste | Office of Clinical and Research Safety [vumc.org]
- 6. newpig.com [newpig.com]
- 7. securewaste.net [securewaste.net]
- 8. Pharmaceutical Waste Disposal and Proper Labeling | TriHaz Solutions [trihazsolutions.com]
- 9. EPA: Hazardous Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 10. securewaste.net [securewaste.net]
- 11. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 12. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Personal protective equipment for handling Desmethyl Cisatracurium Besylate
Essential Safety and Handling of Desmethyl Cisatracurium Besylate
This guide provides crucial safety and logistical information for handling this compound in a laboratory setting. The following procedures are based on the safety data for the closely related parent compound, Cisatracurium Besylate, and are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is presumed to be a pharmacologically active and hazardous compound.[3] The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[4] Appropriate PPE is mandatory to prevent accidental exposure.
| Protection Type | Required PPE | Specifications & Best Practices |
| Eye Protection | Safety glasses with side shields or goggles | Ensure a complete seal around the eyes.[4][5] |
| Hand Protection | Chemical-resistant gloves | Select gloves tested to a relevant standard (e.g., EN 374, US F739).[5] Inspect gloves for integrity before each use. |
| Body Protection | Laboratory coat or protective clothing | Should be laundered separately from personal clothing.[5] Remove contaminated clothing immediately.[3][4] |
| Respiratory Protection | NIOSH-approved respirator | Required when engineering controls are insufficient, when generating dust or aerosols, or during spill cleanup.[4][5][6] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential to minimize risk.
Preparation and Engineering Controls
-
Ventilation: All handling of the solid compound or solutions should be performed in a well-ventilated area, preferably within a certified chemical fume hood or a ventilated balance enclosure.[4][7]
-
Designated Area: Establish a designated area for handling this compound. Ensure the area is clearly marked and access is restricted.
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible.[7]
Handling the Compound
-
Avoid Contamination: Do not eat, drink, or smoke in the handling area.[5]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[3][5]
-
Container Management: Keep the container tightly sealed when not in use.[5] Ensure all containers are clearly labeled.[5]
-
Preventing Dust and Aerosols: Use techniques and equipment that minimize the generation of dust and aerosols.[5]
Spill Management
Immediate and appropriate response to a spill is critical to prevent exposure and environmental contamination.
-
Minor Spills (Solid):
-
Immediately alert others in the area.
-
Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust.[5]
-
Use dry clean-up procedures; sweep or vacuum the material into a labeled, sealed container for hazardous waste.[5]
-
Decontaminate the spill area with an appropriate solvent (e.g., alcohol) followed by soap and water.[7]
-
-
Major Spills:
-
Evacuate the area immediately and alert emergency responders.[5]
-
Restrict access to the spill area.
-
Only personnel trained in hazardous spill response and equipped with appropriate PPE, including respiratory protection, should attempt to clean the spill.[5]
-
Prevent the spilled material from entering drains or waterways.[5]
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all contaminated materials (e.g., unused compound, contaminated PPE, cleaning materials) in a clearly labeled, sealed, and leak-proof container.[5][8]
-
Disposal Method: Dispose of the waste through a licensed hazardous waste management facility.[4][5] Methods may include incineration or burial in a licensed landfill.[5]
-
Container Decontamination: Decontaminate empty containers before disposal or reuse.[5]
Emergency and First Aid Procedures
In case of exposure, immediate action is required.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of running water for at least 15-20 minutes, holding the eyelids open.[4][5] Seek immediate medical attention.[4] |
| Skin Contact | Immediately remove all contaminated clothing.[3][5] Wash the affected skin area thoroughly with soap and plenty of water.[5][6] Seek medical attention if irritation develops or persists.[5] |
| Inhalation | Move the person to fresh air immediately.[5][6] If breathing is difficult or has stopped, provide artificial respiration.[6] Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting.[7] Rinse the mouth with water.[6] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.[3] |
Experimental Workflow Diagram
The following diagram illustrates the standard operational workflow for safely handling this compound.
Caption: Workflow for handling this compound.
References
- 1. cec.health.nsw.gov.au [cec.health.nsw.gov.au]
- 2. cec.health.nsw.gov.au [cec.health.nsw.gov.au]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. capotchem.cn [capotchem.cn]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medline.com [medline.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
